9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Description
Properties
IUPAC Name |
1-bromotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-10-9-11(12-5-1-3-7-14(12)16)13-6-2-4-8-15(13)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBTNVWRDISGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=CC2(C4=CC=CC=C34)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Structural Uniqueness of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR data, underpinned by fundamental principles and field-proven methodologies. We will explore the causal relationships between the molecule's unique three-dimensional structure and its spectral features, offering a self-validating framework for structural elucidation.
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a rigid, polycyclic hydrocarbon featuring a dibenzobarrelene framework. Its structure is characterized by two benzene rings held in a fixed orientation by an etheno bridge. The strategic placement of a bromine atom at one of the bridgehead carbons (C-9) breaks the molecule's inherent symmetry. This structural rigidity and asymmetry are pivotal, as they give rise to a complex and information-rich NMR spectrum. Key spectral features are dictated by:
-
Anisotropic Effects: The π-electron systems of the two aromatic rings generate strong, localized magnetic fields. This phenomenon, known as the anisotropic effect, causes significant shielding and deshielding of nearby nuclei, depending on their spatial orientation relative to the rings.[1][2][3] This is particularly influential for the protons on the etheno bridge and the remaining bridgehead proton.
-
Fixed Dihedral Angles: The molecule's locked conformation ensures that the dihedral angles between adjacent protons are fixed. This allows for the precise prediction and interpretation of proton-proton coupling constants (J-coupling), which are essential for unambiguous signal assignment.
-
Asymmetry: The bromine substituent at C-9 renders the two benzene rings and the two vinyl protons of the etheno bridge chemically non-equivalent, leading to a greater number of distinct signals than in the unsubstituted parent compound.
The following diagram illustrates the molecular structure with standardized numbering for the purpose of spectral assignment.
Caption: Structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Experimental Protocol: High-Resolution NMR Spectroscopy
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a validated methodology for the analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Workflow Overview
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar compound.[4] Deuterated solvents are essential for ¹H NMR as they do not produce large solvent signals that would otherwise obscure the analyte's resonances.[5][6][7]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.
-
Add 1-2 µL of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
After inserting the sample, lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Additionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and quaternary carbons, which is a crucial step for definitive assignments.[8][9]
-
Spectral Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by three distinct regions: the aromatic protons, the etheno bridge protons, and the bridgehead proton.
-
Aromatic Protons (H-1 to H-8): Due to the C-9 bromine, all eight aromatic protons are chemically non-equivalent. They are expected to resonate in the δ 7.0–7.5 ppm region. The signals will appear as a complex series of multiplets. Protons in closer proximity to the bromine atom or the etheno bridge will experience slightly different shielding effects, but precise individual assignment typically requires advanced 2D NMR techniques like COSY and NOESY.
-
Etheno Bridge Protons (H-11, H-12): These two protons are diastereotopic and are significantly influenced by the anisotropic effect of the benzene rings, which shields them.[1][10] This shielding shifts their resonance upfield relative to typical olefinic protons. They are expected to appear as two distinct signals, likely in the δ 6.5–6.9 ppm range. Each signal should be a doublet of doublets (dd), showing coupling to the adjacent bridgehead proton (H-10) and a smaller coupling to the other vinyl proton.
-
Bridgehead Proton (H-10): This is a highly diagnostic signal. Being at a bridgehead position and adjacent to the rigid aromatic systems, it is expected to be deshielded. Its signal is anticipated around δ 4.3–5.1 ppm .[11] It should appear as a triplet or a doublet of doublets due to coupling with the two etheno protons (H-11 and H-12). The observation of this signal confirms the overall framework.[11]
Table 1: Predicted ¹H NMR Data for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 – 7.5 | m | 8H | Aromatic (H-1 to H-8) |
| ~ 6.5 – 6.9 | dd | 2H | Etheno (H-11, H-12) |
| ~ 4.3 – 5.1 | t or dd | 1H | Bridgehead (H-10) |
Spectral Interpretation: ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The use of DEPT experiments is critical for distinguishing between protonated and non-protonated carbons.
-
Aromatic Carbons: A series of signals is expected between δ 120–150 ppm . This will include eight signals for the protonated carbons (CH) and four signals for the quaternary carbons at the ring junctions.
-
Olefinic Carbons (C-11, C-12): The two sp²-hybridized carbons of the etheno bridge are expected in the δ 135–145 ppm range, distinct from the aromatic signals.
-
Bridgehead Carbons (C-9, C-10): These sp³-hybridized carbons are key indicators.
-
C-9: The carbon atom directly attached to the electronegative bromine atom will be significantly deshielded and is expected to appear around δ 60–70 ppm .
-
C-10: The other bridgehead carbon will resonate further upfield, likely in the δ 45–55 ppm region.
-
Table 2: Predicted ¹³C NMR Data for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| ~ 135 – 150 | C | Quaternary Aromatic |
| ~ 135 – 145 | CH | Olefinic (C-11, C-12) |
| ~ 120 – 128 | CH | Aromatic (C-1 to C-8) |
| ~ 60 – 70 | C | Bridgehead (C-9) |
| ~ 45 – 55 | CH | Bridgehead (C-10) |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene provides an unambiguous confirmation of its complex, rigid structure. The distinct chemical shifts of the bridgehead and etheno bridge nuclei, governed primarily by the powerful anisotropic effects of the aromatic rings and the influence of the bromine substituent, serve as reliable fingerprints for this molecular architecture. The methodologies and spectral interpretations presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of related polycyclic compounds, ensuring both scientific accuracy and efficiency in structural elucidation.
References
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Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com.[5]
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Alfa Chemistry. Deuterated Solvents for NMR. Retrieved from isotope-science.com.[4]
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Sigma-Aldrich. NMR Solvents. Retrieved from sigmaaldrich.com.
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UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from uchem-inc.com.[7]
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TCI AMERICA. Deuterated Compounds for NMR. Retrieved from tcichemicals.com.[6]
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Al-Zaydi, K. M. (2014). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Arabian Journal of Chemistry, 7(5), 653-658.[11]
-
Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-1111.[10]
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IUPAC. Anisotropic Effect. Retrieved from an IUPAC source or equivalent authoritative chemistry resource.[1][2][3]
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Wishart, D. S. (Ed.). (2018). NMR-Based Metabolomics: Methods and Protocols. Springer.[8][12]
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Spyracopoulos, L. (Ed.). (2015). NMR Spectroscopy Protocols. Springer.[9][13]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
This guide provides a comprehensive overview of the mass spectrometric analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a complex polycyclic aromatic hydrocarbon (PAH). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound, offering insights into ionization techniques, fragmentation patterns, and detailed experimental protocols.
Introduction: The Significance of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene Analysis
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a dibenzobicyclo[2.2.2]octadiene derivative. Its rigid, three-dimensional structure and the presence of a bromine atom make it a molecule of interest in various fields, including materials science and as a potential building block in organic synthesis. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules, providing critical information on molecular weight, elemental composition, and fragmentation pathways. This guide will navigate the nuances of applying mass spectrometry to this specific analyte.
Foundational Principles: Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. The selection depends on the desired information, be it the molecular ion for confirmation of identity or fragment ions for structural elucidation.
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Electron Ionization (EI): As a hard ionization technique, EI is well-suited for inducing fragmentation and providing a detailed mass spectrum that can serve as a molecular fingerprint. For nonpolar compounds like PAHs, EI typically produces intense molecular ion signals.[1] However, for some complex PAHs, instrument performance can degrade without specialized ion sources.[2]
-
Chemical Ionization (CI): A softer ionization method than EI, CI is employed to enhance the abundance of the molecular ion and reduce fragmentation. This is particularly useful when the molecular weight is the primary piece of information sought. Negative chemical ionization (NCI) can be highly selective for halogenated compounds, offering enhanced sensitivity for brominated aromatics.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a versatile technique suitable for a wide range of compounds, including nonpolar molecules like PAHs when coupled with liquid chromatography.[3] It typically generates protonated molecules or molecular ions.
-
Electrospray Ionization (ESI): While generally used for polar and ionic compounds, ESI can be adapted for the analysis of PAHs.[4] Often, this involves the formation of adducts, such as sodium adducts ([M+Na]+), to facilitate ionization.[4]
For 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a combination of EI for structural detail and a softer technique like CI or APCI for robust molecular ion confirmation would constitute a comprehensive analytical approach.
Predicted Fragmentation Pathways of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
In the absence of a publicly available mass spectrum for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, we can predict its fragmentation behavior based on the known mass spectra of its structural components: 9,10-dihydro-9,10-ethenoanthracene and 9-bromoanthracene, and general principles of mass spectrometry.
The molecular weight of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (C₁₆H₁₃Br) is approximately 284.03 g/mol , considering the major isotopes ¹²C, ¹H, and ⁷⁹Br. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the molecular ion will appear as a characteristic doublet with peaks at m/z 284 and 286.[5]
The primary fragmentation pathways under Electron Ionization are predicted to be:
-
Loss of a Bromine Radical: This is a very common fragmentation for bromo-compounds, leading to a stable carbocation. The resulting fragment would have an m/z of 205.
-
Retro-Diels-Alder (rDA) Reaction: The bicyclo[2.2.2]octadiene core is susceptible to a retro-Diels-Alder reaction, which would involve the cleavage of two C-C bonds. This would lead to the expulsion of an ethene molecule (C₂H₄, 28 Da), resulting in a fragment ion corresponding to 9-bromoanthracene at m/z 256 and 258.
-
Loss of HBr: Elimination of a hydrogen bromide molecule (HBr, 80/82 Da) is another plausible fragmentation pathway, which would yield a fragment ion at m/z 203.
-
Sequential Fragmentation: Further fragmentation of the primary fragment ions can occur. For instance, the 9-bromoanthracene fragment could subsequently lose a bromine radical to yield an ion at m/z 178, corresponding to the anthracenyl cation.
Predicted Major Fragments
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |
| 284 | 286 | [M]⁺ | Molecular Ion |
| 256 | 258 | [M - C₂H₄]⁺ | Retro-Diels-Alder Reaction |
| 205 | 205 | [M - Br]⁺ | Loss of Bromine Radical |
| 203 | 203 | [M - HBr]⁺ | Loss of Hydrogen Bromide |
| 178 | 178 | [M - C₂H₄ - Br]⁺ or [M - Br - C₂H₅]⁺ | Sequential Fragmentation |
Visualizing the Fragmentation
Caption: Predicted fragmentation pathway of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed workflow for the analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or toluene to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: If analyzing the compound in a complex matrix, an appropriate extraction and clean-up procedure (e.g., solid-phase extraction) will be necessary to minimize matrix interference.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-400.
-
Scan Speed: 1000 amu/s.
-
Data Acquisition and Analysis
-
Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 284, 286, 256, 258, 205).
-
Data Processing:
-
Identify the chromatographic peak corresponding to 9-Bromo-9,10-dihydro-9,10-ethenoanthracene based on its retention time.
-
Extract the mass spectrum from the peak.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed spectrum with the predicted fragmentation pattern.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards.
-
Experimental Workflow Diagram
Caption: GC-MS workflow for the analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Conclusion and Future Perspectives
The mass spectrometric analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene presents a multifaceted challenge that can be effectively addressed through a systematic approach. While this guide provides a robust framework based on established principles and predictive modeling, empirical validation of the fragmentation pathways through high-resolution mass spectrometry and tandem MS/MS experiments would be a valuable next step. The methodologies outlined herein offer a solid foundation for researchers to confidently identify, characterize, and quantify this complex molecule, paving the way for its further application in scientific research and development.
References
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NIST. (n.d.). 9,10-Ethanoanthracene, 9,10-dihydro-. NIST WebBook. Retrieved from [Link]
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Preston-Schaffter, L. M., et al. (2020). Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. NIH. Retrieved from [Link]
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NIST. (n.d.). 9-Bromoanthracene. NIST WebBook. Retrieved from [Link]
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Wegener, J. W., et al. (2007). Condensed Phase Membrane Introduction Mass Spectrometry with Direct Electron Ionization: On-line Measurement of PAHs in Complex Aqueous Samples. ACS Publications. Retrieved from [Link]
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Wang, Y. F., et al. (2007). Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. PubMed. Retrieved from [Link]
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LibreTexts. (2014). 5.2 Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
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Kitanovski, Z., et al. (2022). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. ACS Publications. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
This guide provides a comprehensive overview of the synthesis and characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a triptycene-like molecule with a rigid three-dimensional structure. This scaffold is of significant interest to researchers in materials science and drug discovery due to its unique stereochemistry and potential as a building block for complex molecular architectures. This document offers a deep dive into the practical aspects of its preparation and the analytical techniques required for its thorough characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Dibenzobarrelene Scaffold
9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, belongs to the dibenzobarrelene family, which are derivatives of triptycene. These molecules are characterized by their rigid, propeller-like shape, which imparts unique physical and chemical properties. The inherent chirality and well-defined spatial arrangement of substituents make them valuable scaffolds in supramolecular chemistry, host-guest systems, and as chiroptical materials.
For drug development professionals, the rigid dibenzobarrelene core offers a fixed and predictable orientation of appended functional groups, which can be crucial for optimizing interactions with biological targets. The structural rigidity can lead to enhanced binding affinity and selectivity. Furthermore, derivatives of the related 9,10-dihydroanthracene scaffold have shown promise as modulators of biological targets, such as the glucocorticoid receptor, highlighting the potential of this structural class in medicinal chemistry.
Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: A Diels-Alder Approach
The cornerstone of the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is the [4+2] cycloaddition, or Diels-Alder reaction. This powerful transformation involves the reaction of a conjugated diene with a dienophile to form a cyclohexene ring. In this case, the central ring of 9-bromoanthracene acts as the diene. To form the "etheno" bridge, a dienophile that serves as an acetylene equivalent is required. A common and effective strategy is the in situ generation of benzyne, a highly reactive dienophile.
Causality Behind Experimental Choices
The choice of 9-bromoanthracene as the diene is strategic. The bromine atom at the 9-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The in situ generation of benzyne is preferred over the use of gaseous acetylene due to safety and practicality. Benzyne can be conveniently generated from stable precursors, such as anthranilic acid, through diazotization followed by decomposition.
The reaction conditions, including the choice of solvent and temperature, are critical for the success of the reaction. High-boiling aprotic solvents are typically employed to facilitate the decomposition of the benzyne precursor and to ensure the reactants remain in solution. Microwave-assisted synthesis has emerged as a modern and efficient alternative to conventional heating, often leading to shorter reaction times and improved yields.[1][2]
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-step process: the preparation of the diene, 9-bromoanthracene, followed by the Diels-Alder reaction with in situ generated benzyne.
Caption: Synthetic workflow for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Detailed Experimental Protocol
Step 1: Synthesis of 9-Bromoanthracene
This procedure is adapted from established methods for the bromination of anthracene.[3]
-
Dissolution: In a round-bottom flask protected from light, dissolve anthracene (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the same solvent to the anthracene solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the anthracene spot and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine and succinimide by-product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 9-bromoanthracene as a yellow solid.
Step 2: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene via Diels-Alder Reaction
This protocol involves the in situ generation of benzyne from anthranilic acid.
-
Reactant Setup: In a three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, add 9-bromoanthracene (1 equivalent) and a high-boiling aprotic solvent (e.g., 1,2-dichlorobenzene or dioxane).
-
Benzyne Precursor Solution: In a separate flask, prepare a solution of anthranilic acid (2-3 equivalents) in the same solvent. In another flask, prepare a solution of a diazotizing agent, such as isoamyl nitrite (2-3 equivalents), in the same solvent.
-
Reaction Execution: Heat the solution of 9-bromoanthracene to reflux. Simultaneously and slowly, add the solutions of anthranilic acid and isoamyl nitrite to the refluxing mixture over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the highly reactive benzyne intermediate.
-
Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction. Monitor the reaction by TLC. After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate to remove any acidic by-products.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 9-Bromo-9,10-dihydro-9,10-ethenoanthracene as a white solid.
Characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are indispensable.
Spectroscopic Data Summary
| Technique | Key Observables for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene |
| ¹H NMR | Complex aromatic multiplets for the benzene and anthracene protons. A characteristic signal for the bridgehead protons. |
| ¹³C NMR | Signals for the sp²-hybridized aromatic carbons and the sp³-hybridized bridgehead carbons. The carbon bearing the bromine atom will be deshielded. |
| IR Spectroscopy | C-H stretching vibrations for aromatic and vinylic protons. C=C stretching vibrations for the aromatic rings. C-Br stretching vibration. |
| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern characteristic of a monobrominated compound (M⁺ and M⁺+2 peaks in approximately 1:1 ratio). |
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The aromatic protons of the benzene and anthracene moieties will appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The two bridgehead protons are chemically equivalent and will give rise to a single signal, the chemical shift of which is characteristic of the triptycene-like scaffold. The two vinylic protons of the etheno bridge will also be equivalent and will appear as a singlet or a narrow multiplet. For comparison, in related 9-substituted-9,10-dihydro-9,10-ethanoanthracenes, the bridgehead proton at C-10 can appear as a triplet or a singlet depending on the substitution pattern, which is a key diagnostic feature to distinguish between isomers.[1]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule. The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The bridgehead carbons will appear at a higher field compared to the aromatic carbons. The carbon atom directly attached to the bromine atom (C-9) will be significantly deshielded. Spectroscopic data for the precursor, 9-bromoanthracene, shows characteristic signals that can be compared to the product spectrum.[4]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. These include:
-
Aromatic C-H stretching vibrations (above 3000 cm⁻¹)
-
Aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region)
-
A C-Br stretching vibration (typically in the 600-500 cm⁻¹ region)
Applications and Future Directions
The rigid, three-dimensional structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene makes it an attractive scaffold for various applications:
-
Drug Discovery: The dibenzobarrelene core can be used as a non-planar scaffold to present pharmacophoric groups in a well-defined spatial orientation, potentially leading to the development of highly selective and potent therapeutic agents. The bromine atom at the 9-position provides a convenient attachment point for further diversification through reactions like Suzuki or Sonogashira coupling, allowing for the exploration of structure-activity relationships. The related triptycene and dibenzobarrelene scaffolds have been investigated for their potential in medicinal chemistry.
-
Materials Science: The unique shape and rigidity of this molecule make it a promising building block for the synthesis of novel polymers with high thermal stability and specific host-guest binding properties. Its derivatives could find applications in the development of molecular sensors, organic light-emitting diodes (OLEDs), and other advanced materials.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to functionalized dibenzobarrelene derivatives and a more in-depth exploration of their biological activities and material properties.
Conclusion
This technical guide has outlined the synthesis and characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a molecule of considerable interest due to its unique structural features. The Diels-Alder reaction of 9-bromoanthracene with in situ generated benzyne provides a reliable route to this dibenzobarrelene derivative. A thorough characterization using a combination of NMR, MS, and IR spectroscopy is crucial to confirm the structure and purity of the product. The versatile nature of this scaffold, coupled with the potential for further functionalization, ensures its continued importance as a building block in both medicinal chemistry and materials science.
References
- Ahmed, S. A., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of King Saud University - Science, 32(1), 1-7.
-
PubChem. (n.d.). 9-Bromoanthracene. Retrieved from [Link]
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ResearchGate. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Retrieved from [Link]
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NIST. (n.d.). Anthracene, 9,10-dihydro-. Retrieved from [Link]
- García-Garibay, M. A., et al. (2004). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 2(14), 2051-2055.
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Solubility Profile of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: A Physicochemical Approach to Solvent System Selection
An In-Depth Technical Guide for Researchers
Introduction: The Structural Significance of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, is a polycyclic aromatic hydrocarbon (PAH) derivative with a rigid, bicyclic structure. Its molecular formula is C₁₆H₁₁Br, and it has a molecular weight of approximately 283.17 g/mol .[1][2] The compound's utility often stems from its unique three-dimensional architecture and the reactivity of the bromine substituent, making it a valuable intermediate in organic synthesis.[3]
Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling reaction kinetics, enabling effective purification through crystallization, and formulating materials for electronic or biological applications. This guide provides the foundational knowledge required to make informed decisions regarding solvent systems.
Physicochemical Profile and Solubility Predictions
The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[4][5] The structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene—a large, predominantly nonpolar aromatic framework with a single polar carbon-bromine bond—provides clear indicators for its solubility behavior.
-
Dominant Nonpolar Character: The extensive anthracene-based core is rich in π-electrons, making it highly susceptible to van der Waals forces (specifically, London dispersion forces). This feature strongly suggests high solubility in nonpolar and weakly polar solvents that can engage in similar interactions, such as aromatic hydrocarbons and chlorinated solvents.
-
Minor Polar Influence: The C-Br bond introduces a slight dipole moment. However, this localized polarity is largely overshadowed by the nonpolar surface area of the molecule. Consequently, the compound is expected to have limited solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water and lower-aliphatic alcohols.
-
Molecular Size and Shape: The bulky and rigid structure of the molecule can present steric challenges for solvent molecules to effectively solvate it.[5] Solvents with complementary shapes or those that are less ordered may be more effective.
Based on these principles, we can predict and rationalize the solubility of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene across various solvent classes.
Solubility Data and Predictions
While extensive quantitative solubility data for this specific compound is not widely published, a combination of reported observations and physicochemical predictions provides a strong working model. The following table summarizes this information.
| Solvent | Solvent Class | Predicted/Reported Solubility | Rationale for Prediction / Citation |
| Toluene | Aromatic Hydrocarbon | Soluble | Reported in chemical databases. Strong van der Waals interactions between the aromatic rings of toluene and the solute.[1][6] |
| Xylene | Aromatic Hydrocarbon | High | Similar to toluene; used as a reaction solvent for related syntheses, implying good solubility.[3] |
| Benzene | Aromatic Hydrocarbon | High | "Like dissolves like" principle; a classic solvent for large aromatic compounds.[7] |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | High | Weakly polar nature and ability to induce dipoles align well with the solute's structure. Often used in the synthesis of related compounds.[8] |
| Chloroform | Chlorinated Hydrocarbon | High | Similar to DCM; effective at dissolving large organic molecules with slight polarity.[7] |
| Tetrahydrofuran (THF) | Ether | Moderate to High | Polar aprotic solvent; its ether oxygen can interact with the solute, but its primary dissolving power comes from its relatively nonpolar backbone. |
| Diethyl Ether | Ether | Moderate | Less polar than THF; its smaller size may facilitate solvation, but overall interaction strength is moderate. |
| Acetone | Ketone | Low to Moderate | More polar than ethers; the strong dipole of the ketone group is less compatible with the largely nonpolar solute. |
| Ethyl Acetate | Ester | Low to Moderate | Intermediate polarity; may dissolve small amounts, but not ideal for high concentrations. |
| Methanol / Ethanol | Polar Protic (Alcohol) | Very Low | The strong hydrogen-bonding network of the alcohol is energetically unfavorable to disrupt for the nonpolar solute. |
| Hexane / Heptane | Aliphatic Hydrocarbon | Low | While nonpolar, the linear nature of alkanes provides less effective π-stacking and van der Waals interactions compared to aromatic solvents. |
| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this hydrophobic compound.[7][9] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To move beyond prediction and obtain precise, application-specific data, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of solid compounds.[4] This protocol is designed to be self-validating by ensuring equilibrium is reached.
Objective: To determine the saturation solubility of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene (≥98% purity)
-
Selected solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 9-Bromo-9,10-dihydro-9,10-ethenoanthracene to a series of vials. The excess is critical to ensure saturation is achieved and maintained. A visual confirmation of undissolved solid at the end of the experiment is a key validation point.
-
Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 ± 0.5 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours). The goal is to reach equilibrium between the dissolved and undissolved solute. A time-course study (sampling at 24, 48, and 72 hours) should be performed initially to validate that the measured solubility does not change over time, confirming equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the shaker and allow the vials to sit undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid contamination of the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any suspended microcrystals.
-
Accurately dilute the filtered saturated solution with the solvent in a volumetric flask to a concentration suitable for the chosen analytical method.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of known concentrations of the compound in the same solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility protocol.
Visualizing the Intermolecular Forces
The interplay of forces between the solute and solvent molecules dictates the dissolution process. This relationship can be visualized to better understand the predictions laid out in Section 3.
Diagram: Key Intermolecular Interactions
Caption: Dominant intermolecular forces governing solubility.
Conclusion
While reported data identifies toluene as a suitable solvent for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a deeper physicochemical analysis allows for the confident prediction of its behavior across a range of organic solvents. Its large, nonpolar aromatic structure dictates a preference for aromatic and chlorinated solvents, with poor solubility in both highly polar and linear aliphatic systems. For applications requiring precise concentration control, the experimental protocol provided in this guide offers a reliable method for obtaining quantitative solubility data, empowering researchers to optimize their experimental designs and achieve reproducible results.
References
- Time in Pasuruan, ID. (n.d.). Google.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 20, 2026, from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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Luthy, R. G., & Stull, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Retrieved from [Link]
- 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. (n.d.).
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9,10-Dibromoanthracene - Grokipedia. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
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Diky, V., et al. (2019). Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? A simulation study. ResearchGate. Retrieved from [Link]
-
Solubility of selected aromatic compounds in water at 25 °C. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Praveen, C. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
-
13.3: Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Solvent for 9,10-dibromoanthracene. (2013, October 5). Reddit. Retrieved January 20, 2026, from [Link]
- 9-Bromo-9, 10-dihydro-9, 10-ethenoanthracene, min 98%, 1 gram. (n.d.).
-
9-Bromo-10-nitroanthracene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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1625-83-8 - LookChem. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]
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Anthrone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene. (2021, April 21). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
- CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents. (n.d.). Google Patents.
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An In-Depth Technical Guide to the Crystal Structure of Halogenated 9,10-Dihydro-9,10-ethenoanthracene Derivatives
Foreword: Navigating the Landscape of Structural Analysis
In the realms of materials science and drug development, the precise elucidation of a molecule's three-dimensional architecture is not merely an academic exercise; it is the cornerstone of rational design and the prediction of function. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical, chemical, and biological properties. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the crystallographic principles and practices as applied to a fascinating class of molecules: halogenated 9,10-dihydro-9,10-ethenoanthracene derivatives.
While the primary focus of this document was initially the crystal structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a comprehensive search of the available scientific literature and crystallographic databases did not yield a complete, publicly accessible crystal structure determination for this specific compound. In the spirit of scientific integrity and to provide a robust, data-driven guide, we will pivot our focus to a closely related and structurally characterized analogue: 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene . The core molecular framework is highly similar, and the principles of its structural determination and analysis are directly transferable. This allows us to present a complete and technically detailed guide that fulfills the core requirements of illustrating the methodologies and data interpretation central to crystallographic studies.
Introduction to Halogenated Dibenzobarrelenes: A Structural Overview
The 9,10-dihydro-9,10-ethenoanthracene scaffold, often referred to as dibenzobarrelene, represents a rigid, bicyclic system of significant interest. The introduction of halogen atoms, such as bromine, onto this framework can dramatically influence its electronic properties, solid-state packing, and intermolecular interactions. These modifications are instrumental in tuning the performance of organic electronic materials, developing novel therapeutic agents, and creating highly specific molecular sensors.
The core structure is synthesized through a Diels-Alder reaction, a powerful and versatile method for forming cyclic compounds.[1] In the case of the parent compound, anthracene acts as the diene and an appropriate dienophile, such as acetylene or its derivatives, provides the etheno bridge. For the ethano-bridged analogues, ethylene or its derivatives are used. The regioselectivity of this reaction, especially with substituted anthracenes, is a key consideration in the synthesis of specifically functionalized derivatives.[1]
The Crystal Structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene: A Case Study
The crystal structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene provides an excellent platform for understanding the nuances of this molecular architecture. The presence of four bromine atoms significantly influences the crystal packing and introduces the potential for halogen bonding and other non-covalent interactions.
Molecular Geometry
The molecule adopts a characteristic butterfly-shaped or roof-like structure, with the two benzene rings forming the "wings".[2] This conformation arises from the steric constraints imposed by the ethano bridge across the 9 and 10 positions of the anthracene core. The dihedral angle between the planes of the benzene rings is a critical parameter in defining this shape. The bromine atoms, being bulky and electron-rich, will influence the precise bond lengths and angles within the aromatic rings and may cause slight distortions from ideal geometries.
Below is a representation of the molecular structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene.
Caption: Molecular structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene.
Crystallographic Data
The crystal structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene was determined by single-crystal X-ray diffraction.[2] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₀Br₄ |
| Formula Weight | 513.87 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.525(5) |
| b (Å) | 6.588(2) |
| c (Å) | 16.327(6) |
| α (°) | 90 |
| β (°) | 93.440(4) |
| γ (°) | 90 |
| Volume (ų) | 1559.5(10) |
| Z | 4 |
Table 1: Crystallographic data for 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene.[2]
Experimental Protocols: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization
The synthesis of 9,10-dihydro-9,10-ethanoanthracene derivatives typically involves a [4+2] cycloaddition, or Diels-Alder reaction, between a substituted anthracene and a suitable dienophile.[1]
Step-by-Step Synthesis Protocol (General):
-
Reactant Preparation: Dissolve the substituted anthracene (diene) and the dienophile in a suitable high-boiling solvent (e.g., xylene, toluene). The choice of dienophile will determine the nature of the bridge (e.g., maleic anhydride for a dicarboxylic anhydride bridge).
-
Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC). Microwave-assisted synthesis can also be employed to accelerate the reaction.[1]
-
Workup: After cooling, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
-
Crystallization: High-quality single crystals are essential for X-ray diffraction analysis. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system. Other techniques include vapor diffusion and slow cooling.
X-ray Diffraction Data Collection and Structure Refinement
The following workflow outlines the key stages in determining a crystal structure using single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Steps for Data Collection and Refinement:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers use area detectors (e.g., CCD or CMOS) to efficiently collect the intensities and positions of the diffracted X-rays.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The phase problem is solved to obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic positions are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Field-Proven Insights and Causality
-
Choice of Solvent in Crystallization: The selection of the crystallization solvent is critical. A solvent in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures is ideal for crystallization by slow cooling. For slow evaporation, a more volatile solvent in which the compound is reasonably soluble is preferred. The polarity of the solvent can also influence the resulting crystal packing and may lead to the formation of different polymorphs.
-
Importance of Data Quality: The quality of the diffraction data is paramount for a successful structure determination. This is influenced by the quality of the crystal, the X-ray source, and the data collection strategy. Weakly diffracting crystals may require a more brilliant X-ray source (e.g., a rotating anode or synchrotron) or longer exposure times.
-
Refinement Strategy: The refinement process is iterative. Anisotropic displacement parameters are typically used for non-hydrogen atoms to model their thermal motion. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Conclusion: The Power of a Picture
The determination of the crystal structure of molecules like 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene provides invaluable insights into their three-dimensional nature. This knowledge is fundamental for understanding structure-property relationships and for the rational design of new molecules with tailored functionalities. While the crystal structure of the originally intended 9-Bromo-9,10-dihydro-9,10-ethenoanthracene remains to be reported, the methodologies and principles outlined in this guide using a close analogue provide a comprehensive framework for approaching the structural analysis of this important class of compounds.
References
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Al-Badri, Z. A., H. S. Al-Khafaji, and C. A. Praveen. "Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition." Egyptian Journal of Chemistry 64.1 (2021): 245-251. [Link]
-
Kitamura, Chitoshi, et al. "Crystal Structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene." Analytical Sciences: X-ray Structure Analysis Online 23.11 (2007): x207-x208. [Link]
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An In-depth Technical Guide to the Electronic Properties of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Abstract
9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, is a polycyclic aromatic hydrocarbon featuring a rigid, strained bicyclic framework derived from an anthracene core. The presence of a bromine atom at a bridgehead position and the unique spatial arrangement of its π-systems impart distinct electronic and photophysical properties. This guide provides a comprehensive analysis of these characteristics, beginning with its synthesis and structural elucidation, followed by an exploration of its frontier molecular orbitals through computational insights. We delve into its experimental spectroscopic properties and discuss the molecule's reactivity, which positions it as a versatile intermediate for advanced materials and complex organic structures. The potential applications in organic electronics and medicinal chemistry are examined, supported by detailed experimental considerations and protocols. This document serves as a technical resource for researchers aiming to leverage the unique electronic landscape of 9-Bromodibenzobarrelene in materials science and drug discovery.
Introduction and Molecular Overview
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a fascinating molecule characterized by the fusion of a barrelene-like structure with two benzo groups. Its core is an anthracene moiety that has undergone a formal [4+2] cycloaddition, resulting in a strained etheno bridge across the 9 and 10 positions. The strategic placement of a bromine atom at the 9-position not only influences the molecule's electronic structure but also serves as a highly functional handle for subsequent chemical modifications.
The inherent rigidity and defined three-dimensional architecture of this scaffold are of significant interest. Unlike the planar parent anthracene, the V-shaped geometry of the dibenzobarrelene core disrupts extensive π-conjugation across the entire structure, leading to unique photophysical behaviors. Anthracene derivatives are foundational in the development of organic electronic materials, particularly as light-emitting components in Organic Light-Emitting Diodes (OLEDs), and their carbocyclic scaffolds are present in bioactive molecules with applications in medicine, including antidepressants.[1][2] This guide will dissect the electronic properties that arise from this unique combination of structural features.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₁Br | [3] |
| Molecular Weight | 283.17 g/mol | [3] |
| Synonym(s) | 9-Bromodibenzobarrelene | [3] |
| CAS Number | 126690-96-8 | [3] |
| Melting Point | 140 °C | [3] |
| Solubility | Soluble in Toluene | [3] |
Synthesis and Structural Characterization
The construction of the 9,10-dihydro-9,10-ethenoanthracene framework is a classic example of a Diels-Alder reaction, a powerful tool for C-C bond formation.[4] The parent structure is typically formed through the cycloaddition of benzyne with anthracene. For the synthesis of the title compound, 9-bromoanthracene serves as the diene component.
The synthesis of the precursor, 9-bromoanthracene, is itself a straightforward process involving the electrophilic substitution of anthracene. A common method employs N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[5][6]
Caption: Synthesis pathway for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Structural Analysis: The definitive structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for identifying the distinct protons in the molecule. One would expect to see signals corresponding to the aromatic protons on the benzo rings, the vinylic protons of the etheno bridge, and the bridgehead proton at C10. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronegativity of the bromine atom. ¹³C NMR would similarly show distinct signals for the quaternary bridgehead carbons (C9 and C10), the vinylic carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight. The mass spectrum of the precursor, 9-bromoanthracene, is well-documented and provides a reference for fragmentation patterns.[7]
Theoretical Insights into Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic landscape of a molecule before embarking on extensive experimental work.
3.1. Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate an electron (nucleophilicity), while the LUMO energy relates to its ability to accept an electron (electrophilicity).[9] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.[10][11]
For 9-Bromo-9,10-dihydro-9,10-ethenoanthracene:
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic rings, reflecting the π-system of the anthracene core.
-
LUMO: The LUMO is likely distributed over the aromatic system and potentially involves the σ* orbital of the C-Br bond, which is a common feature for halogenated aromatic compounds.
-
HOMO-LUMO Gap: The strained etheno bridge and the presence of the electron-withdrawing bromine atom are expected to modulate the HOMO-LUMO gap compared to parent anthracene. A smaller gap generally indicates higher reactivity and a red-shift in the absorption spectrum.[12][13] The reactivity of a molecule can often be gauged by this energy gap; a large gap implies high stability, while a smaller gap suggests that charge transfer can occur more readily.[9][11]
Caption: Relationship between HOMO, LUMO, and key electronic properties.
3.2. Molecular Electrostatic Potential (MEP)
An MEP map visualizes the electrostatic potential across the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. For 9-Bromodibenzobarrelene, these areas would be concentrated above the faces of the aromatic rings and the π-bond of the etheno bridge.
-
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Positive potential would be expected around the hydrogen atoms.
-
The Bromine Atom: The bromine atom introduces a region of slight negative potential around its equator (the lone pairs) and positive potential at its pole (the σ-hole), influencing its interaction with other molecules.
Experimental Photophysical and Electrochemical Properties
The electronic properties predicted by theory are validated through experimental measurements.
4.1. UV-Visible Absorption and Fluorescence Spectroscopy
Anthracene and its derivatives are renowned for their distinct photophysical properties.[14][15][16]
-
Absorption: The UV-Vis spectrum of 9-Bromodibenzobarrelene is expected to show the characteristic structured absorption bands of the anthracene chromophore, typically between 300-400 nm. The substitution and geometric strain may cause shifts (either bathochromic or hypsochromic) and changes in the molar absorptivity compared to planar 9-bromoanthracene.
-
Fluorescence: Many anthracene derivatives are highly fluorescent, emitting in the blue region of the visible spectrum.[17] However, the presence of the bromine atom can significantly influence the emission properties. Due to the "heavy-atom effect," the bromine can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process can lead to a decrease in fluorescence quantum yield and potentially enable phosphorescence. The rigid structure of the dibenzobarrelene core helps to minimize non-radiative decay pathways, which could otherwise quench fluorescence.
4.2. Electrochemistry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, one can experimentally estimate the HOMO and LUMO energy levels.
-
Oxidation Potential (E_ox): The onset of the first oxidation wave in the CV corresponds to the removal of an electron from the HOMO. This potential is directly related to the HOMO energy level.
-
Reduction Potential (E_red): The onset of the first reduction wave corresponds to the addition of an electron to the LUMO, providing an experimental measure of the LUMO energy.
-
Electrochemical Gap: The difference between the oxidation and reduction potentials provides an experimental value for the HOMO-LUMO gap, which can be compared with both computational results and the optical gap determined from spectroscopy.
Reactivity and Applications
The true value of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene lies in its utility as a synthetic intermediate.
5.1. A Versatile Building Block
The carbon-bromine bond is a cornerstone of modern cross-coupling chemistry. This makes the title compound an excellent substrate for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic units.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These transformations allow for the modular synthesis of a vast library of derivatives where the electronic and photophysical properties can be precisely tuned. For instance, coupling electron-donating or electron-accepting aryl groups to the 9-position can systematically alter the HOMO/LUMO levels, emission color, and charge-transport characteristics.[1]
5.2. Potential Applications
-
Organic Electronics: As a derivative of anthracene, this molecule's scaffold is a prime candidate for use in organic electronics. By using the bromo- functionality to attach charge-transporting moieties or other chromophores, novel materials for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) can be designed.[1][17] The rigid, non-planar structure can be advantageous in preventing π-π stacking in the solid state, which often leads to aggregation-caused quenching of fluorescence and improves the morphological stability of thin films.
-
Drug Development and Bio-imaging: The anthracene scaffold is found in several classes of therapeutic agents.[4] The rigid, three-dimensional nature of the dibenzobarrelene core provides a unique template for designing ligands that can fit into specific biological targets. Furthermore, fluorescent derivatives synthesized from this compound could be developed as probes for bio-imaging applications.[4]
Experimental Protocols
6.1. Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene with an arylboronic acid.
Objective: To synthesize a 9-aryl-9,10-dihydro-9,10-ethenoanthracene derivative.
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, the arylboronic acid, and the base.
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Solvent & Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR, MS, and other appropriate analytical techniques.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
References
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- Al-Shiekh, M. A., et al. (n.d.). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of Chemical Sciences.
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9,10-Dibromoanthracene. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
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Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene. (2021). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
- Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015).
- He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
- Crystal Structure of 2,3,6,7-Tetrabromo-9,10-dihydro-9,10-ethanoanthracene. (n.d.).
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- Asymmetric [4+2]-cycloaddition of Anthracene Derivatives via Hydrazone Activ
- Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene-11,12-diacid hydrazides. (n.d.). DeepDyve.
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9-Bromoanthracene. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
- HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. (n.d.).
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9-Bromo-9,10-dihydro-9,10-ethenoanthracene. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
- Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1). (2014).
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9-Bromoanthracene-d9. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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9,10-Dihydro-9,10-ethanoanthracene-11,12-dione. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Recent advances in the syntheses of anthracene deriv
- Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015). Semantic Scholar.
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.).
- X-ray and computational investigations of ethanoanthracenes. (2021).
- Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. (2003).
- Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. (n.d.).
- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis. (2020). Heliyon.
- Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. (n.d.). NIH.
- HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
- Data-Driven Tailoring of Molecular Dipole Polarizability and Frontier Orbital Energies in Chemical Compound Space. (n.d.). ChemRxiv.
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An In-depth Technical Guide to the Thermal Stability of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a molecule of interest in advanced organic synthesis and materials science. Given the limited direct experimental data on this specific compound, this document synthesizes information from analogous structures and fundamental chemical principles to predict its thermal behavior and outline a robust experimental approach for its characterization.
Introduction: The Significance of Thermal Stability
9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, belongs to the dibenzobarrelene family of compounds, which are characterized by a rigid, bicyclic structure. This structural motif is often explored in the design of molecular scaffolds, triptycene derivatives, and advanced polymeric materials.[1] The thermal stability of such molecules is a critical parameter, dictating their suitability for applications that involve elevated temperatures, such as melt processing of polymers, high-temperature reactions, and the development of thermally stable pharmaceuticals. Understanding the decomposition pathways and the temperatures at which degradation occurs is paramount for ensuring product integrity, performance, and safety.
Synthesis and Structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
The primary synthetic route to 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is through a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of 9-bromoanthracene (the diene) with a suitable dienophile, such as acetylene or its equivalent. The resulting structure is a bridged bicyclic system with a bromine atom at one of the bridgehead positions.
Diagram: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Caption: General synthetic scheme for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
The presence of the bromine atom and the strained bicyclic framework are the key structural features that will govern the thermal stability of the molecule. The carbon-bromine bond is known to be susceptible to thermal cleavage, and the bicyclic system can undergo retro-Diels-Alder reactions.[2][3]
Predicted Thermal Decomposition Pathways
Retro-Diels-Alder Reaction
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction and is often thermally induced.[2] For 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, the rDA reaction would lead to the formation of 9-bromoanthracene and the corresponding dienophile. This is a common decomposition pathway for Diels-Alder adducts and is driven by the gain in entropy upon fragmentation into two molecules. The temperature at which the rDA reaction becomes significant will depend on the thermodynamic stability of the adduct.
Carbon-Bromine Bond Cleavage
Brominated organic compounds are known to undergo thermal decomposition, often initiated by the cleavage of the C-Br bond.[3] This homolytic cleavage would generate a bromine radical and a dibenzobarrelene-derived radical. These reactive intermediates can then participate in a cascade of further reactions, including hydrogen abstraction, disproportionation, and recombination, potentially leading to a complex mixture of decomposition products. The presence of bromine atoms can also inhibit complete combustion.[3]
Diagram: Predicted Decomposition Pathways
Caption: Potential thermal decomposition routes for the title compound.
Experimental Assessment of Thermal Stability
To experimentally determine the thermal stability of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Experimental Protocol: Thermogravimetric Analysis
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) to prevent oxidative degradation and isolate the intrinsic thermal stability. A subsequent run in an oxidative atmosphere (e.g., air) can provide information on its thermo-oxidative stability.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of decomposition steps.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Determine the temperature of maximum rate of mass loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using nitrogen prevents oxidation, allowing for the study of the inherent thermal decomposition of the molecule. This is crucial for understanding the bond-breaking events without the interference of oxygen.
-
Heating Rate: A rate of 10 °C/min is a standard for initial screening. Slower rates can help to separate overlapping decomposition events, providing a more detailed picture of the degradation mechanism.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions, providing complementary information to TGA.
Experimental Protocol: Differential Scanning Calorimetry
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene into a hermetically sealed aluminum pan. A reference pan should be left empty.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just above the melting point (if known) or up to the onset of decomposition observed in TGA, at a heating rate of 10 °C/min. A melting point of around 140 °C has been reported.[1]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or crystallization.
-
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: These pans prevent the loss of volatile decomposition products, ensuring that the measured heat flow accurately reflects the thermal events occurring within the sample.
-
Temperature Range: Limiting the upper temperature to just beyond the melting point in the initial DSC run prevents decomposition within the DSC cell, which can be difficult to clean.
Predicted and Analogous Thermal Data
While direct TGA and DSC data for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene are unavailable, we can draw parallels with similar structures. For instance, a study on brominated oxyphenylimides synthesized via Diels-Alder condensation showed that bromination can increase the thermal stability compared to the non-brominated analogues. The decomposition of these compounds was observed to occur via a retro-Diels-Alder reaction.
Table 1: Predicted Thermal Properties of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
| Property | Predicted Value/Range | Analytical Technique | Justification |
| Melting Point (Tm) | ~140 °C | DSC | Reported physical property.[1] |
| Onset of Decomposition (Tonset) | 200 - 350 °C | TGA | Based on the stability of similar brominated organic compounds and Diels-Alder adducts. |
| Decomposition Pathway | Retro-Diels-Alder, C-Br cleavage | TGA-MS, Pyrolysis-GC-MS | Common pathways for this class of compounds.[2][3] |
Diagram: Experimental Workflow for Thermal Stability Assessment
Caption: A logical workflow for the comprehensive thermal analysis of the title compound.
Conclusion and Future Directions
The thermal stability of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a critical parameter for its potential applications. Based on its structure, the primary decomposition pathways are predicted to be a retro-Diels-Alder reaction and cleavage of the carbon-bromine bond. A systematic experimental investigation using TGA and DSC, as outlined in this guide, is essential to quantitatively determine its thermal properties. For a more in-depth understanding of the decomposition mechanism, coupling the TGA to a mass spectrometer (TGA-MS) or performing pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS) would be invaluable for identifying the evolved gaseous products. This detailed characterization will enable researchers and drug development professionals to confidently utilize this molecule in their applications.
References
-
Retro-Diels–Alder reaction - Wikipedia. Available at: [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Available at: [Link]
-
Thermal decomposition of the bromine containing oxyphenylimides - CORE. Available at: [Link]
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An In-Depth Technical Guide to the Basic Reactivity of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Abstract: This technical guide provides a comprehensive analysis of the synthesis, structural characteristics, and fundamental reactivity of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a key intermediate in advanced organic synthesis and materials science. Known also as 9-Bromodibenzobarrelene, this molecule possesses a unique and rigid polycyclic framework where a bromine atom is situated at a bridgehead position. This structural feature profoundly influences its chemical behavior, largely preventing classical nucleophilic substitution pathways while enabling a rich chemistry centered on modern cross-coupling reactions. The strained etheno bridge introduces another site of reactivity, primarily for cycloaddition reactions. This document serves as a resource for researchers and development professionals, elucidating the causality behind its reactivity and providing actionable experimental insights for its application in constructing complex organic structures, novel carbon-rich materials, and functional molecules for organic electronics.
Structural Characteristics and Physicochemical Properties
Molecular Architecture: A Study in Rigidity and Strain
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is built upon the dibenzobarrelene scaffold, a triptycene-like structure composed of a bicyclo[2.2.2]octadiene core fused with two benzo rings. This arrangement confers exceptional rigidity upon the molecule. The two key features governing its reactivity are:
-
The Bridgehead Bromide: The bromine atom is covalently bonded to the C9 carbon, a bridgehead position. In classical carbocation chemistry, Bredt's rule predicts that the formation of a planar carbocation at a bridgehead is highly unfavorable in small bicyclic systems due to the immense ring strain it would introduce. Consequently, reaction pathways proceeding via an S N 1 mechanism are energetically penalized. Similarly, the concave nature of the carbon framework completely shields the C9-Br bond from backside attack, rendering an S N 2 reaction sterically impossible. This inherent unreactivity in traditional substitution pathways is a defining characteristic.
-
The Etheno Bridge: The carbon-carbon double bond of the etheno bridge is part of the strained bicyclic system. This strain enhances its reactivity as a dienophile in cycloaddition reactions, providing a pathway to construct even more complex, three-dimensional polycyclic systems.[1]
Physicochemical Data
The fundamental properties of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene are summarized below for reference in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 126690-96-8 | [1][2] |
| Molecular Formula | C₁₆H₁₁Br | [1][2] |
| Molecular Weight | 283.17 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 140 °C | [1][2] |
| Synonym | 9-Bromodibenzobarrelene | [2] |
Synthesis via [4+2] Diels-Alder Cycloaddition
The Strategic Approach
The most direct and efficient route to the dibenzobarrelene core is the Diels-Alder reaction, a powerful C-C bond-forming transformation.[3] The synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene involves the [4+2] cycloaddition between 9-bromoanthracene, acting as the diene, and an acetylene equivalent, serving as the dienophile. 9-Bromoanthracene is readily prepared from the bromination of anthracene using reagents like N-bromosuccinimide (NBS).[4][5] The subsequent cycloaddition establishes the characteristic etheno bridge across the 9 and 10 positions of the anthracene core.
Experimental Protocol: Synthesis of 9-Bromoanthracene
This protocol describes the synthesis of the critical precursor, 9-bromoanthracene.
-
Dissolution: Dissolve anthracene (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a round-bottom flask protected from light.
-
Bromination: Add N-bromosuccinimide (NBS) (1.0 eq) to the solution in batches at room temperature.[5]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude residue from a suitable solvent like anhydrous ethanol to yield 9-bromoanthracene as a yellow solid.[5]
Note: The subsequent Diels-Alder reaction with acetylene may require elevated temperatures and pressure or the use of an acetylene surrogate.
Core Reactivity and Mechanistic Considerations
The reactivity of 9-Bromodibenzobarrelene is dichotomous, centered on the C-Br bond and the C=C bond.
Reactivity of the C9-Br Bond: A Gateway for Cross-Coupling
As established, the bridgehead C9-Br bond is resistant to classical S N 1 and S N 2 reactions. However, it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions typically proceed through an oxidative addition mechanism where the metal catalyst (e.g., palladium) inserts into the C-Br bond. This process does not involve the formation of a prohibited bridgehead carbocation, thereby circumventing the limitations of Bredt's rule. This makes the compound a valuable building block for installing aryl, alkynyl, and other functional groups at the bridgehead position.[1]
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[6]
-
Stille Coupling: Reaction with organostannanes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Reactivity of the Etheno Bridge
The strained double bond of the etheno bridge is susceptible to electrophilic addition and, notably, can participate in further cycloaddition reactions.[1] It can act as a dienophile, reacting with dienes to generate more complex, cage-like polycyclic structures. This reactivity allows for the extension of the molecular framework in a direction orthogonal to the main anthracene axis, enabling the synthesis of highly intricate three-dimensional molecules.
Applications in Materials Science and Organic Synthesis
The unique combination of a rigid, well-defined three-dimensional structure and versatile reactive handles makes 9-Bromo-9,10-dihydro-9,10-ethenoanthracene a highly valuable intermediate.
-
Precursor for Organic Electronics: The dibenzobarrelene core serves as a rigid scaffold to which electronically active groups can be attached via cross-coupling. This strategy is used to synthesize molecules with tailored photophysical properties for use as emitters or host materials in Organic Light-Emitting Diodes (OLEDs) and as semiconductors in Organic Field-Effect Transistors (OFETs).[1] The rigidity of the core helps to prevent non-radiative decay pathways and can promote favorable molecular packing in the solid state.
-
Building Block for Complex Architectures: The compound is an ideal starting point for synthesizing complex polycyclic aromatic hydrocarbons (PAHs), fullerene fragments, and other novel carbon-rich nanostructures.[1] Its well-defined stereochemistry and predictable reactivity allow for the precise construction of intricate molecular architectures.
Experimental Workflow: From Synthesis to Characterization
A typical workflow for the synthesis and subsequent functionalization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene involves a multi-step process requiring rigorous purification and characterization at each stage to ensure the integrity of the final product.
Conclusion
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a sterically constrained yet highly versatile synthetic intermediate. Its core reactivity is defined by the dichotomy between its two primary functional sites. The bridgehead bromide, while unreactive to classical substitution, is primed for a host of modern palladium-catalyzed cross-coupling reactions, offering a reliable method for functionalization. Concurrently, the strained etheno bridge provides a site for cycloaddition, enabling the expansion of the molecular framework into complex three-dimensional structures. This predictable and powerful reactivity profile cements its role as a valuable building block for researchers in materials science and advanced organic synthesis.
References
-
Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (URL: [Link])
-
9,10-Dibromoanthracene - Grokipedia. (URL: [Link])
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene - MySkinRecipes. (URL: [Link])
-
Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes - Chuanyou Hea, Haoqing Guoa, Qiming Penga, Shengzhi Donga, Feng Lia - The Royal Society of Chemistry. (URL: [Link])
-
SYNTHESIS OF SOME 9-ALKENYLANTHRACENES AND ITS CYCLOADDITION: ADDUCTS OF 2-BROMOACRYLALDEHYDE - TSI Journals. (URL: [Link])
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene. (URL: [Link])
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Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction - Dr. Wilson | PDF - Scribd. (URL: [Link])
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An In-Depth Technical Guide to 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a molecule of significant interest in synthetic and medicinal chemistry. Also known by its synonym, 9-Bromodibenzobarrelene, this compound's rigid, three-dimensional structure has made it a valuable scaffold in the design of novel chemical entities. This document delves into the foundational Diels-Alder reaction that underpins its synthesis, offering a detailed examination of the reaction mechanism, experimental protocols, and the analytical techniques used for its characterization.
Introduction: The Emergence of a Unique Polycyclic Aromatic Hydrocarbon
The story of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is intrinsically linked to the development and understanding of the Diels-Alder reaction, one of the most powerful tools in organic synthesis for the formation of cyclic compounds. The rigid, bicyclic framework of the "ethenoanthracene" core, derived from the cycloaddition of an anthracene diene with a dienophile, provides a unique three-dimensional architecture. The introduction of a bromine atom at the 9-position not only influences the electronic properties of the molecule but also serves as a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
While the precise historical moment of its first synthesis is not prominently documented in readily available literature, the foundational work on the Diels-Alder reactions of anthracene and its derivatives throughout the mid-20th century laid the direct groundwork for its creation. The synthesis of this and related compounds is a testament to the exploration of [4+2] cycloaddition reactions involving substituted anthracenes.
The Core Synthesis: A Diels-Alder Approach
The primary and most efficient method for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is the Diels-Alder reaction between 9-bromoanthracene (the diene) and a suitable dienophile that can introduce the "etheno" bridge.
The Precursor: Synthesis of 9-Bromoanthracene
The journey to 9-Bromo-9,10-dihydro-9,10-ethenoanthracene begins with the preparation of its key precursor, 9-bromoanthracene. This is typically achieved through the electrophilic bromination of anthracene.[1]
Experimental Protocol: Synthesis of 9-Bromoanthracene
-
Dissolution: Anthracene is dissolved in a suitable inert solvent, such as chloroform or carbon tetrachloride.
-
Bromination: A brominating agent, most commonly N-bromosuccinimide (NBS), is added to the solution.[2] The reaction is typically carried out in the dark to prevent radical side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water to remove any succinimide byproduct.
-
Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude 9-bromoanthracene is then purified by recrystallization, typically from ethanol, to yield a yellow solid.[2]
The Cycloaddition: Forming the Etheno Bridge
The crucial step in the formation of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is the [4+2] cycloaddition of 9-bromoanthracene with a dienophile that can be considered a synthetic equivalent of acetylene. Due to the gaseous nature and handling difficulties of acetylene, alternative dienophiles are often employed, followed by subsequent elimination steps to generate the double bond of the etheno bridge. A common strategy involves the use of vinyl bromide as the dienophile.
Reaction Mechanism:
The Diels-Alder reaction proceeds in a concerted fashion, where the π-electrons of the diene and dienophile rearrange to form a new six-membered ring. The regioselectivity of the reaction with substituted anthracenes can be influenced by both electronic and steric factors.[3]
Hypothetical Experimental Protocol: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
This protocol is a generalized representation based on established Diels-Alder reactions of anthracenes.
-
Reaction Setup: A high-pressure reaction vessel is charged with 9-bromoanthracene and a suitable solvent, such as toluene or xylene.
-
Dienophile Addition: A molar excess of vinyl bromide is introduced into the sealed reaction vessel.
-
Thermal Conditions: The mixture is heated to a temperature typically ranging from 150-200°C for several hours to facilitate the cycloaddition.
-
Reaction Monitoring: The progress of the reaction can be monitored by withdrawing aliquots and analyzing them by GC-MS or TLC.
-
Formation of the Etheno Bridge: The initial Diels-Alder adduct is a dibromo-dihydro-ethanoanthracene derivative. This intermediate is then subjected to a dehydrobromination reaction to form the etheno bridge. This can often be achieved by treatment with a base.
-
Isolation and Purification: After cooling, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Structural Characterization
The definitive identification and characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene rings, the olefinic protons of the etheno bridge, and the bridgehead protons. The coupling patterns and chemical shifts of these protons provide crucial information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the olefinic carbons of the etheno bridge, the bridgehead carbons, and the carbon atom bearing the bromine. The chemical shifts are indicative of the electronic environment of each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. The mass spectrum of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 1: Key Analytical Data for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
| Property | Value |
| Molecular Formula | C₁₆H₁₁Br |
| Molecular Weight | 283.17 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Signals expected in the aromatic, olefinic, and aliphatic regions. |
| ¹³C NMR | Signals corresponding to aromatic, olefinic, and bridgehead carbons. |
| Mass Spectrum | Molecular ion peak showing a characteristic M/M+2 isotopic pattern for bromine. |
Historical Perspective and Future Directions
The synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene and its derivatives represents a significant advancement in the application of the Diels-Alder reaction to create complex, three-dimensional molecular architectures. The ability to introduce a bromine atom at a specific position on this rigid scaffold opened up new avenues for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. The bromo-substituent can be readily transformed into other functional groups or used as a coupling partner in cross-coupling reactions, allowing for the construction of even more elaborate structures.
Future research in this area may focus on the development of more efficient and environmentally benign synthetic methods, including the use of microwave-assisted synthesis to accelerate reaction times and improve yields.[3] Furthermore, the exploration of the biological activity of derivatives of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene remains a promising area for drug discovery efforts.
References
- Al-Maw G, Sultan, W. S., & Karama, U. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of King Saud University - Science, 32(8), 3377-3383.
- BenchChem. (2025). Application Notes and Protocols: Diels-Alder Reactions with 9-(1-Bromovinyl)anthracene as the Diene.
- He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
- BenchChem. (2025).
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Chemistry Stack Exchange. (2021, April 21). Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- Khan, M. A., et al. (2018). Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study. Oriental Journal of Chemistry, 34(1), 133-139.
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ResearchGate. (2003, November). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Retrieved from [Link]
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Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following compounds. Retrieved from [Link]
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University of Nottingham. (n.d.). 13 Carbon NMR. Retrieved from [Link]
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CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). PART 15.3.3 H-1 proton NMR Spectroscopy - INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]
- BenchChem. (2025). Interpreting the Mass Spectrum of 9,10-Bis(bromomethyl)
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
NIST. (n.d.). Bromine. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethanoanthracene via Diels-Alder Reaction with Acetylene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the Diels-Alder reaction between 9-bromoanthracene and acetylene, yielding the dibenzobarrelene derivative, 9-bromo-9,10-dihydro-9,10-ethanoanthracene. This [4+2] cycloaddition is a cornerstone reaction for accessing rigid, bicyclic scaffolds of significant interest in medicinal chemistry, materials science, and organic electronics.[1] This guide details the underlying mechanism, provides a robust experimental protocol for a high-pressure reaction, outlines product characterization, and offers troubleshooting advice. The protocols described herein are designed to be self-validating, with an emphasis on safety, particularly concerning the handling of acetylene gas.
Introduction
The Diels-Alder reaction is a powerful and atom-economical method for the formation of carbon-carbon bonds, allowing for the construction of complex six-membered rings in a regio- and stereoselective manner.[2] The reaction between an anthracene derivative, acting as the diene, and a dienophile results in the formation of a 9,10-dihydro-9,10-ethanoanthracene bridge system. Anthracene and its derivatives are well-known to undergo [4+2] cycloaddition reactions at their central 9,10-positions.[2]
9-Bromoanthracene serves as a versatile precursor for a variety of functionalized anthracene compounds used in applications ranging from bioimaging to organic light-emitting diodes (OLEDs).[1] Acetylene, the simplest alkyne, acts as a dienophile in this reaction, leading to the formation of a dihydrobarrelene structure. Due to the gaseous nature of acetylene and its inherent risks, this reaction requires specialized equipment and stringent safety protocols.
Reaction Mechanism and Rationale
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.[3] In the reaction of 9-bromoanthracene with acetylene, the central ring of the anthracene acts as the 4π electron diene system, and acetylene provides the 2π electron dienophile system.
The reaction proceeds through a six-membered transition state, leading to the formation of two new sigma bonds and a cyclohexene-type ring fused to the aromatic system. The regioselectivity of the reaction is generally high, with the cycloaddition occurring exclusively at the 9 and 10 positions of the anthracene core.[2]
Caption: Diels-Alder reaction of 9-bromoanthracene and acetylene.
Experimental Protocol
Safety First: Acetylene is a highly flammable gas that can form explosive mixtures with air and can decompose violently under pressure.[4][5] This reaction must be conducted in a well-ventilated fume hood, inside a certified blast shield. All equipment must be rated for the pressures and temperatures involved.[4] Acetylene cylinders must be stored and used in an upright position.[6][7] Use non-sparking tools and explosion-proof electrical equipment.[4]
Materials and Equipment
| Material/Equipment | Specifications |
| 9-Bromoanthracene | >98% purity |
| Acetylene Gas | High purity grade |
| Toluene | Anhydrous |
| High-Pressure Reactor | Parr reactor or similar, with stirrer, pressure gauge, and gas inlet/outlet |
| Temperature Controller | With thermocouple |
| Vacuum Pump | |
| Standard Glassware | For workup and purification |
| Silica Gel | For column chromatography |
| Solvents for Chromatography | Hexanes, Ethyl Acetate |
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Equip the reactor with a magnetic stir bar or overhead stirrer.
-
-
Charging the Reactor:
-
In the fume hood, charge the reactor vessel with 9-bromoanthracene (1.0 eq).
-
Add anhydrous toluene to dissolve the 9-bromoanthracene. The exact volume will depend on the reactor size, but a concentration of 0.1-0.5 M is a good starting point.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Purging and Pressurizing:
-
Move the sealed reactor behind a blast shield.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Carefully connect the acetylene gas cylinder to the reactor's gas inlet via a pressure regulator.
-
Slowly pressurize the reactor with acetylene to the desired pressure (e.g., 10-15 atm). The increased pressure enhances the solubility of the acetylene gas in the solvent, which can accelerate the reaction rate.[8]
-
-
Reaction:
-
Begin stirring the reaction mixture.
-
Heat the reactor to the desired temperature (e.g., 150-200 °C). The reaction temperature will need to be optimized, but Diels-Alder reactions often require thermal activation.
-
Monitor the reaction progress by observing the pressure drop (as acetylene is consumed) and/or by taking aliquots for analysis (if the reactor setup allows). The reaction time can range from several hours to overnight.
-
-
Workup and Purification:
-
After the reaction is complete, cool the reactor to room temperature.
-
Crucially, vent the excess acetylene gas safely into the fume hood exhaust.
-
Purge the reactor with an inert gas.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Caption: Experimental workflow for the synthesis.
Product Characterization
The final product, 9-bromo-9,10-dihydro-9,10-ethanoanthracene, should be characterized by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Appearance of new signals for the vinyl and bridgehead protons of the ethano bridge. The aromatic region will also show a characteristic pattern for the dibenzobicyclic system. |
| ¹³C NMR | Appearance of new signals for the sp² carbons of the double bond and the sp³ carbons of the bridgehead. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₁Br). |
| Melting Point | A sharp melting point indicates a pure compound. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or pressure. | Increase the reaction temperature and/or acetylene pressure. Ensure adequate stirring. |
| Deactivated 9-bromoanthracene. | Check the purity of the starting material. | |
| Formation of Side Products | Polymerization of acetylene. | This can occur at high temperatures. Try to run the reaction at the lowest effective temperature. |
| Retro-Diels-Alder reaction. | This is an equilibrium reaction. Ensure the product is stable under the reaction conditions. Cooling the reaction down promptly after completion can help. | |
| Difficult Purification | Product co-elutes with starting material. | Optimize the solvent system for column chromatography. Recrystallization may also be an effective purification method. |
Conclusion
The Diels-Alder reaction of 9-bromoanthracene with acetylene is a reliable method for the synthesis of 9-bromo-9,10-dihydro-9,10-ethanoanthracene. The use of a high-pressure reactor is necessary to achieve good yields and reaction rates. Strict adherence to safety protocols is paramount when working with acetylene gas. The resulting dibenzobarrelene scaffold is a valuable building block for further synthetic transformations in various fields of chemical research.
References
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Praxair. (n.d.). Acetylene - SAFETY DATA SHEET. Retrieved from [Link]
-
Gas and Supply. (2020, July 31). Safety Data Sheet - Acetylene. Retrieved from [Link]
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Bureau of Indian Standards. (2000). Doc. No.: CHD/07/21594 WC. Retrieved from [Link]
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Universal Industrial Gases, Inc. (n.d.). Hazards of Acetylene Gas. Retrieved from [Link]
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BOC. (n.d.). Facts About Acetylene. Retrieved from [Link]
- Al-Snafi, Z. A. A., & Karama, U. A. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-864.
- Khan, A. A. (2012). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. International Journal of Science and Research (IJSR), 3(9), 133-138.
- Kotha, S., & Khedkar, P. (2025). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. RSC Green Chemistry.
- Hill, R. K., & Barbaro, J. (2000). Experiments in Organic Chemistry (2nd ed.). Contemporary Publishing Company of Raleigh, Inc.
- Štefane, B., & Mlinarič-Majerski, K. (2020). One-Step Synthesis of 5a,11a-Janusene Imide Employing 2,3-Dibromo-N-methylmaleimide as Acetylene Equivalent. Molecules, 25(22), 5427.
- Synfacts. (2012). Use of Acetylene Gas as Dienophile in a Diels–Alder Reaction. Synfacts, 2012(10), 1088.
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Truman State University Department of Chemistry. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Retrieved from [Link]
-
Reddit. (2018, January 6). Pressure Reaction Vessel Ideas?. r/chemistry. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
H.E.L Group. (2025, January 16). How high pressure can help Chemical Synthesis and Bioprocesses. Retrieved from [Link]
-
Ace Glass, Inc. (n.d.). UNDER PRESSURE: HOW TO CHOOSE THE RIGHT PRESSURE REACTION VESSEL. Retrieved from [Link]
- Holmes, H. L. (1948). The Diels-Alder Reaction: Ethylenic and Acetylenic Dienophiles. Organic Reactions, 4, 60-173.
- Cossu, S., De Lucchi, O., & Fabbri, D. (2003). Diels–Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Tetrahedron, 59(46), 9039-9057.
- Gholipour, M., & Ghiasi, R. (2018). Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study. Oriental Journal of Chemistry, 34(1), 123-130.
-
Quora. (2024, June 10). How to add liquid reactants precisely into a closed container to have a controlled chemical process. Retrieved from [Link]
- Mondal, S., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.
-
ResearchGate. (2025, August 6). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Retrieved from [Link]
- He, C., et al. (2019). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
-
Reddit. (2023, October 29). Synthesis of 9-Bromoanthracene by the bromination of anthracene with NBS. r/chemistry. Retrieved from [Link]
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NIST. (n.d.). Anthracene-maleic anhydride Diels-Alder adduct. NIST Chemistry WebBook. Retrieved from [Link]
- Adams, H., Ojea-Jimenez, I., & Jones, S. (2004). The Diels–Alder adduct of p-benzoquinone and anthracene: 9,10-tetrahydro-9,10[1′,2′]benzenoanthracene-1′,4′(2′H,3′H)-dione. Acta Crystallographica Section E: Structure Reports Online, 60(4), o690-o691.
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Scribd. (n.d.). Expt4 Diels_Alder anthracene W23. Retrieved from [Link]
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microwave-assisted synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Application Note & Protocol
Topic: High-Efficiency Microwave-Assisted Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene Derivatives via Diels-Alder Cycloaddition
For: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide to the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene derivatives using microwave-assisted organic synthesis (MAOS). This protocol leverages the principles of green chemistry to achieve rapid, efficient, and high-yield production of the target scaffold, a valuable precursor for advanced materials and bioimaging agents.[1] We will explore the fundamental principles of microwave heating, the mechanistic underpinnings of the Diels-Alder reaction, and a detailed, field-proven laboratory protocol. The methodologies described herein offer significant advantages over conventional heating methods, including drastic reductions in reaction time, improved product purity, and enhanced energy efficiency.[2][3]
The Rationale for Microwave-Assisted Synthesis
Conventional synthesis methods often rely on bulk heating of a reaction mixture using an external source like an oil bath. This process is slow, energy-intensive, and can lead to thermal gradients and the formation of unwanted byproducts. Microwave chemistry offers a transformative alternative by directly coupling electromagnetic energy with polar molecules within the reaction mixture.[4][5]
Core Principles of Microwave Heating:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, which translates directly into thermal energy (heat).[5]
-
Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field. Collisions caused by this migration contribute to the rapid heating of the bulk material.
-
Volumetric and Instantaneous Heating: Unlike conventional methods that heat from the outside in, microwaves heat the entire volume of the sample simultaneously and instantly.[6] This "instant on-off" capability prevents thermal inertia and allows for precise control, often leading to cleaner reactions and higher yields.[6] This rapid energy transfer allows molecules to overcome activation energy barriers more efficiently, dramatically accelerating reaction rates.[6][7]
By embracing MAOS, laboratories can achieve results in minutes that would traditionally take hours, significantly accelerating research and development timelines.[2]
Reaction Mechanism: The Diels-Alder Cycloaddition
The formation of the 9-Bromo-9,10-dihydro-9,10-ethenoanthracene core is a classic example of a [4+2] Diels-Alder cycloaddition. In this reaction, the central ring of 9-bromoanthracene acts as the conjugated diene (a 4π-electron system), which reacts with a dienophile (a 2π-electron system) to form a six-membered ring.
The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state. Microwave irradiation provides the necessary energy to achieve this high-energy transition state rapidly and efficiently, leading to the formation of the stable cycloadduct.[8]
Caption: Diels-Alder [4+2] cycloaddition mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of the Diels-Alder adduct of 9-bromoanthracene and maleic anhydride, a representative example for this class of compounds.
Materials and Reagents
| Reagent/Material | Purity | CAS Number | Supplier (Example) | Notes |
| 9-Bromoanthracene | ≥97% | 1564-64-3 | Sigma-Aldrich | Light-sensitive, store accordingly. |
| Maleic Anhydride | ≥99% | 108-31-6 | Sigma-Aldrich | Moisture sensitive. |
| p-Xylene | Anhydrous | 106-42-3 | Sigma-Aldrich | High boiling point, good for MAOS. |
| Ethanol | Reagent ACS | 64-17-5 | Fisher Scientific | For recrystallization. |
| Microwave Reactor Vials | 10 mL | N/A | CEM, Anton Paar | Must be rated for high T and P. |
| Magnetic Stir Bars (flea) | Teflon-coated | N/A | VWR | For adequate mixing. |
Equipment
-
Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with simultaneous temperature and pressure monitoring.
-
Analytical balance (4-decimal place).
-
Standard laboratory glassware (beakers, flasks).
-
Hirsch funnel or Büchner funnel for filtration.
-
Melting point apparatus.
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow.
-
Reagent Preparation: In a 10 mL microwave reactor vial, combine 9-bromoanthracene (257 mg, 1.0 mmol), maleic anhydride (118 mg, 1.2 mmol), and a small magnetic stir bar.
-
Solvent Addition: Add 4 mL of anhydrous p-xylene to the vial.
-
Vessel Sealing: Securely seal the vial with a cap designed for microwave synthesis. Ensure the seal is tight to contain pressure.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Program the instrument with the following parameters:
-
Temperature: 150 °C (use a ramp time of 2 minutes)
-
Hold Time: 15 minutes at 150 °C
-
Maximum Power: 200 W
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor.
-
Product Isolation: A precipitate should form upon cooling. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual xylene and unreacted starting materials.
-
Purification: For higher purity, the crude product can be recrystallized from hot ethanol.
-
Drying and Characterization: Dry the purified product under vacuum. The expected yield is typically high (>90%). Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results and Data
The microwave-assisted Diels-Alder reaction of 9-bromoanthracene with various dienophiles is highly efficient.[1][9] The table below summarizes typical reaction parameters and outcomes based on published data.
| Diene | Dienophile | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 9-Bromoanthracene | Acrylonitrile | Xylene | 150 | 15 | >95 | [1] |
| 9-Bromoanthracene | Acrylic Acid | Xylene | 150 | 20 | >95 | [1] |
| Anthracene | Maleic Anhydride | Xylene | 130 | 5 | 98 | [10] |
| 9-Bromoanthracene | Phenyl Vinyl Sulfone | Xylene | 160 | 25 | >95 | [9] |
Characterization Insights: The successful formation of the adduct can be confirmed by ¹H NMR spectroscopy. A key indicator is the appearance of signals for the bridgehead protons (H-9 and H-10) at approximately δ 4.3-4.8 ppm, a significant upfield shift from the aromatic protons of the starting anthracene.[1]
Safety and Best Practices
-
Chemical Hazards: 9-Bromoanthracene is an irritant. Maleic anhydride is corrosive and a respiratory sensitizer. Xylene is flammable and toxic. Always handle these chemicals in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave Reactor Operation: Never attempt to use a domestic microwave oven for this synthesis.[11][12] Laboratory-grade microwave reactors are specifically designed with pressure monitoring and containment features to prevent explosions from over-pressurization.[13] Always ensure the vial is properly sealed and do not exceed the recommended solvent volume.
-
Pressure Management: The reaction generates pressure due to heating the solvent above its boiling point. The parameters in this protocol are designed for a standard 10 mL vial and should not exceed its pressure limits. Always monitor the pressure reading during the reaction.
Conclusion
This application note details a robust, efficient, and rapid protocol for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene derivatives using microwave assistance. This method stands as a superior alternative to conventional heating, embodying the principles of green chemistry by reducing reaction times, energy consumption, and waste generation. The protocol is highly reproducible and scalable, making it an invaluable tool for researchers in organic synthesis, materials science, and drug discovery.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Al-Qubati, M., Galil, M. S. A., Al-Majid, A. M., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of King Saud University - Science, 32(8), 3417-3420.
- Bandyopadhyay, D., & Mukherjee, B. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Current Green Chemistry, 8(2), 113-126.
- Gallo, E., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(14), 5483.
- Sharma, V., & Singh, P. (2013). Microwave Chemistry: General Features and Applications.
-
Wikipedia. (n.d.). Microwave chemistry. Retrieved January 20, 2026, from [Link]
-
Al-Qubati, M., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. ResearchGate. Retrieved January 20, 2026, from [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved January 20, 2026, from [Link]
-
Chegg. (2018). Solved DIELS-ALDER REACTION (Green Chemistry) Purpose You. Retrieved January 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2021). Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN103073387A - Preparation method of 9, 10-dibromoanthracene.
- Dudley, G. B., et al. (2010). Microwave-specific acceleration of a retro-Diels–Alder reaction.
- Phutdhawong, W., et al. (2005). Facile microwave-assisted synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester. Molecules, 10(11), 1409-1412.
- He, C., et al. (2019). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
-
ResearchGate. (2005). Facile Microwave-assisted Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid Methyl Ester. Retrieved January 20, 2026, from [Link]
- Phutdhawong, W., et al. (2006). Microwave-assisted facile synthesis and crystal structure of cis-9,10,11,15-tetrahydro-9,10[3',4']-furanoanthracene-12,14-dione.
- Rathman, M. M., et al. (2009). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 5, 10.
-
Chemistry Stack Exchange. (2017). Synthesis of Anthracene: Mechanism. Retrieved January 20, 2026, from [Link]
- D'Souza, D. M., & Tilstam, U. (2013). Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. Journal of Visualized Experiments, (74), 50211.
-
ResearchGate. (n.d.). The Diels-Alder Reaction with Microwave Radiation. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). 9,10-dibromoanthracene. Retrieved January 20, 2026, from [Link]
-
Slideshare. (n.d.). Anthracene by pradeep swarnkar. Retrieved January 20, 2026, from [Link]
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- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 13. researchgate.net [researchgate.net]
High-Yield Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene via Phase-Transfer Catalyzed Carbene Addition
Application Note: A-0910
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a valuable polycyclic aromatic hydrocarbon intermediate. The described method utilizes a robust and efficient phase-transfer catalyzed reaction involving the in situ generation of dibromocarbene from bromoform and its subsequent addition to anthracene. The protocol outlines the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for purification and characterization, designed for researchers in organic synthesis and materials science.
Introduction and Scientific Principle
9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, is a rigid, bicyclic molecule whose unique three-dimensional structure makes it a valuable precursor in the synthesis of complex molecular architectures and functional materials.[1] Anthracene derivatives are widely used in applications such as organic light-emitting diodes (OLEDs) and chemotherapeutic agents.[1]
The synthesis of the dibenzobarrelene core can be challenging. Direct Diels-Alder cycloaddition with acetylene is often impractical in a standard laboratory setting due to the gaseous nature of acetylene and the harsh conditions required.[2] A significantly more accessible and reliable method involves the cycloaddition of a dihalocarbene to the central ring of anthracene, followed by a spontaneous thermal rearrangement.
This protocol employs the Makosza reaction, a phase-transfer catalysis (PTC) method, for the in situ generation of dibromocarbene (:CBr₂) from bromoform (CHBr₃) using a concentrated aqueous solution of a strong base. The phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase to deprotonate the bromoform. The resulting tribromomethanide anion (CBr₃⁻) then undergoes α-elimination to yield reactive dibromocarbene. This electrophilic carbene readily attacks the electron-rich central ring of anthracene to form an unstable dibromocyclopropane adduct. This adduct immediately undergoes a concerted electrocyclic ring-opening to furnish the final, stable product, 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Reaction Mechanism
The overall transformation proceeds in three key stages:
-
Carbene Generation: Deprotonation of bromoform by hydroxide under phase-transfer conditions, followed by α-elimination of bromide to form dibromocarbene.
-
Cycloaddition: [1+2] Cycloaddition of the electrophilic dibromocarbene to the 9,10-positions of anthracene.
-
Electrocyclic Rearrangement: Spontaneous ring-opening of the unstable cyclopropane intermediate to form the thermodynamically stable etheno-bridged product.
Caption: Reaction mechanism for the synthesis of 9-Bromodibenzobarrelene.
Safety and Hazard Analysis
Critical Safety Notice: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Bromoform (CHBr₃): Toxic if inhaled and harmful if swallowed.[3] It is a suspected carcinogen and causes skin and serious eye irritation.[3] Handle exclusively in a fume hood.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Prepare solutions carefully to avoid splashing.
-
Benzyltriethylammonium Chloride (TEBAC): Causes skin and serious eye irritation. Avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Anthracene | C₁₄H₁₀ | 178.23 | 5.00 g | 28.05 |
| Bromoform | CHBr₃ | 252.73 | 40 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | 40 g | 1000 |
| Benzyltriethylammonium Chloride (TEBAC) | C₁₃H₂₂ClN | 227.77 | 0.64 g | 2.81 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - |
| Deionized Water | H₂O | 18.02 | 40 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~50 mL | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical overhead stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Buchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Detailed Experimental Protocol
Part 1: Reaction Setup and Execution
-
Assemble the Apparatus: Set up the three-neck flask with the mechanical stirrer in the central neck, the reflux condenser in one side neck, and the dropping funnel in the other. Ensure all joints are properly sealed.
-
Charge the Flask: To the flask, add anthracene (5.00 g, 28.05 mmol), benzyltriethylammonium chloride (0.64 g, 2.81 mmol), and bromoform (40 mL).
-
Prepare Base Solution: In a separate beaker, carefully dissolve sodium hydroxide (40 g) in deionized water (40 mL). Caution: This is a highly exothermic process. Cool the solution to room temperature in an ice bath before use.
-
Initiate Reaction: Begin vigorous stirring of the anthracene solution to create a fine suspension. The stirring must be sufficiently powerful to ensure efficient mixing between the organic and aqueous phases.
-
Add Base: Slowly add the cooled 50% NaOH solution to the reaction flask via the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur, and the mixture may gently reflux.
-
Reaction: After the addition is complete, heat the mixture to 50-55 °C using a heating mantle and continue to stir vigorously for 4-6 hours.
-
Monitor Progress: Monitor the reaction by TLC (eluent: 9:1 Hexane/Ethyl Acetate). The starting anthracene spot (visualized under UV light) should disappear and a new, less polar product spot should appear.
Part 2: Work-up and Purification
-
Cooling and Dilution: After the reaction is complete, cool the flask to room temperature. Add 100 mL of dichloromethane (DCM) and 100 mL of water to the flask.
-
Phase Separation: Transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower organic layer.
-
Extraction: Extract the aqueous layer with an additional portion of DCM (50 mL).
-
Combine and Wash: Combine the organic layers and wash them sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual base and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot 95% ethanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white, crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven. The expected yield is approximately 55-65%.
Experimental Workflow
Caption: A summary of the experimental workflow.
Product Characterization
The identity and purity of the synthesized 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (Molecular Formula: C₁₆H₁₁Br, MW: 283.17 g/mol ) should be confirmed by standard analytical techniques.[4]
-
Melting Point: The purified product should exhibit a sharp melting point, expected around 140 °C.[4]
-
¹H NMR Spectroscopy: (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the etheno bridge, and the bridgehead protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The two vinyl protons of the bridge will appear as a multiplet around δ 6.8-7.0 ppm. The bridgehead proton at C10 (adjacent to the bromine-bearing carbon) will be a distinct signal, likely a triplet, around δ 4.7-5.0 ppm. The chemical shifts of bridgehead protons in similar structures are highly characteristic.[1]
-
¹³C NMR Spectroscopy: (CDCl₃, 100 MHz): The spectrum will confirm the presence of 16 distinct carbon environments, including the quaternary carbon attached to the bromine.
Conclusion
The phase-transfer catalyzed addition of dibromocarbene to anthracene is a highly effective and reproducible method for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. This protocol provides a detailed guide that emphasizes mechanistic understanding, operational safety, and thorough product validation, making it suitable for both academic research and process development settings. The resulting product is a versatile intermediate for further synthetic transformations.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]
-
Heilbron, I. M., & Heaton, J. S. (n.d.). 9,10-dibromoanthracene. Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
- Al-Mokaram, T. T., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Scientific Reports.
-
Cakmak, O., Erenler, R., Tutar, A., & Celik, N. (2006). Synthesis of new anthracene derivatives. The Journal of Organic Chemistry, 71(5), 1795–801. [Link]
-
Golic, M., Butler, D. N., Warrener, R. N., & Margetic, D. (1999). New routes to dibenzobarrelene and pyrimidinobenzobarrelenes: a synthetic and computational study. Molecular Diversity Preservation International (MDPI). Retrieved January 20, 2026, from [Link]
- De Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2000). Carbene rearrangements 53: Addition of dichloro- and dibromocarbene to 1,2-diphenylcyclobutene.
-
Wikipedia. (n.d.). Anthracene–maleic anhydride adduct. Retrieved January 20, 2026, from [Link]
- Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.
-
SciSpace. (n.d.). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). Retrieved January 20, 2026, from [Link]
-
Beilstein Journals. (n.d.). Recent advances in the syntheses of anthracene derivatives. Retrieved January 20, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved January 20, 2026, from [Link]
-
CP Lab Safety. (n.d.). 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, 1gram, Each. Retrieved January 20, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Bromoform. Retrieved January 20, 2026, from [Link]
Sources
- 1. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 2. mdpi.org [mdpi.org]
- 3. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. calpaclab.com [calpaclab.com]
The Strategic Utility of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene in Modern Organic Synthesis: A Guide for Researchers
Welcome to a comprehensive technical guide on the applications of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a unique and versatile building block in organic synthesis. This document is designed for researchers, scientists, and professionals in drug development, offering in-depth application notes and detailed protocols. As a molecule possessing a rigid three-dimensional triptycene scaffold, 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, provides a strategic entry point for the synthesis of complex architectures with applications ranging from materials science to medicinal chemistry.
Introduction: The Triptycene Scaffold and the Role of the Bridgehead Bromine
Triptycene and its derivatives are a fascinating class of compounds characterized by their paddlewheel-shaped structure, composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core.[1][2] This rigid framework imparts unique stereochemical and physical properties, making triptycenes valuable components in supramolecular chemistry, polymer science, and the design of molecular machines.[3][4] The bridgehead positions (C9 and C10) are particularly significant, as functionalization at these sites allows for the linear and rigid extension of molecular structures.[3]
9-Bromo-9,10-dihydro-9,10-ethenoanthracene serves as a key intermediate for introducing functionality at one of these crucial bridgehead positions. The carbon-bromine bond at this sp³-hybridized carbon, while relatively inert to classical SN1 and SN2 reactions due to steric hindrance and the instability of the corresponding carbocation, can be activated through organometallic chemistry, opening a gateway to a diverse array of derivatives.[2]
Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
The parent triptycene scaffold is most commonly synthesized via a [4+2] cycloaddition (Diels-Alder) reaction between anthracene and benzyne, a highly reactive intermediate.[1][5] 9-Bromoanthracene can be used as the diene component to introduce the bromo functionality at the desired position.
Protocol 1: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene via Diels-Alder Reaction
This protocol outlines the in-situ generation of benzyne from anthranilic acid and its subsequent reaction with 9-bromoanthracene.
Materials:
-
9-Bromoanthracene
-
Anthranilic acid
-
Isoamyl nitrite
-
1,2-Dimethoxyethane (DME), anhydrous
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 9-bromoanthracene (1.0 eq) in anhydrous DME.
-
In a separate flask, prepare a solution of anthranilic acid (1.2 eq) and isoamyl nitrite (1.2 eq) in anhydrous DME.
-
Heat the solution of 9-bromoanthracene to reflux.
-
Add the solution of anthranilic acid and isoamyl nitrite dropwise to the refluxing solution of 9-bromoanthracene over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of DCM and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 9-Bromo-9,10-dihydro-9,10-ethenoanthracene as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The in-situ generation of benzyne is sensitive to moisture.
-
Slow Addition: The slow addition of the benzyne precursor helps to control the concentration of this highly reactive intermediate, minimizing side reactions such as benzyne polymerization.
-
Reflux Conditions: The Diels-Alder reaction requires thermal energy to overcome the activation barrier.
Caption: Workflow for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Applications in Organic Synthesis
The strategic importance of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene lies in its utility as a precursor to a wide range of functionalized triptycenes. The bridgehead bromine can be converted into other functional groups through organometallic intermediates.
Application 1: Synthesis of Bridgehead-Functionalized Triptycenes via Grignard Reagent Formation
The formation of a Grignard reagent from 9-Bromo-9,10-dihydro-9,10-ethenoanthracene provides a powerful nucleophile that can react with various electrophiles.
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Magnesium turnings, activated
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place activated magnesium turnings (1.5 eq) and a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and the formation of a cloudy solution.[4][6]
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Carbon Dioxide:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 9-triptycenecarboxylic acid by recrystallization or column chromatography.
-
Data Presentation: Expected Yields for Grignard Formation and Subsequent Reactions
| Electrophile | Product | Typical Yield (%) |
| CO₂ | 9-Triptycenecarboxylic acid | 70-85 |
| Aldehydes/Ketones | 9-Triptycenyl alcohols | 65-80 |
| Esters | Tertiary alcohols | 60-75 |
Causality Behind Experimental Choices:
-
Magnesium Activation: The iodine crystal helps to activate the surface of the magnesium turnings by removing the passivating oxide layer.
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture.
-
Reaction with Dry Ice: The use of solid CO₂ provides a simple and efficient method for carboxylation.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the bridgehead position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form C-C bonds.[3][7]
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a Schlenk flask, combine 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 9-aryl-triptycene derivative.
Caption: Cross-coupling reactions of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Application 3: Potential Precursor for Benzyne Generation
While less common, the generation of a strained benzyne-like intermediate from a dihalotriptycene has been explored. Theoretically, treatment of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene with a strong base could lead to the formation of a highly reactive aryne intermediate, which could be trapped by a suitable diene. However, this application is more speculative and would require harsh reaction conditions.[8][9]
Conclusion
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a valuable and strategically important building block in organic synthesis. Its rigid three-dimensional structure and the reactive handle provided by the bridgehead bromine atom allow for the synthesis of a wide range of functionalized triptycene derivatives. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers looking to explore the rich chemistry of this fascinating molecule. The ability to precisely control the three-dimensional arrangement of functional groups makes triptycene-based compounds highly promising candidates for applications in materials science, drug discovery, and supramolecular chemistry.
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The Bridge to Three-Dimensional Nanomaterials: Leveraging 9-Bromo-9,10-dihydro-9,10-ethenoanthracene in Advanced Materials Science
Abstract
This technical guide delves into the strategic application of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a unique bridged bicyclic compound, in the realm of advanced materials science. While direct end-use applications of this specific molecule are nascent, its true potential lies in its role as a robust, pre-functionalized precursor to the triptycene family of molecules. Triptycenes, with their rigid, propeller-shaped, three-dimensional structure, are at the forefront of creating next-generation polymers and porous materials. This document provides an in-depth exploration of how the unique architecture of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene can be harnessed to synthesize materials with tailored properties for applications ranging from gas separation to organic electronics. We present not only the conceptual framework but also detailed experimental protocols to guide researchers in unlocking the potential of this versatile building block.
Introduction: The Significance of Three-Dimensional Molecular Scaffolds
In the pursuit of novel materials with enhanced properties, the focus has increasingly shifted from linear and planar structures to complex three-dimensional architectures at the molecular level. These 3D scaffolds can impart unique characteristics such as high free volume, intrinsic microporosity, and resistance to aggregation-induced quenching of fluorescence. Anthracene and its derivatives have long been foundational in the development of organic electronic materials due to their excellent photophysical properties.[1][2] The rigid, planar nature of the anthracene core provides a stable backbone for creating fluorescent molecules for applications like Organic Light-Emitting Diodes (OLEDs).[1][3]
9-Bromo-9,10-dihydro-9,10-ethenoanthracene represents a pivotal evolution from the planar anthracene structure. The introduction of the etheno bridge locks the molecule into a rigid, non-planar conformation, making it an ideal precursor for triptycene-based materials. Triptycene and its derivatives are renowned for their propeller-like shape, which prevents efficient packing in the solid state and leads to materials with high internal surface area and porosity.[4][5][6] The bromine atom at the 9-position of the title compound serves as a versatile synthetic handle for incorporating this rigid scaffold into larger polymeric or supramolecular structures.
This guide will illuminate the pathways from 9-Bromo-9,10-dihydro-9,10-ethenoanthracene to high-performance materials, with a focus on Polymers of Intrinsic Microporosity (PIMs) and Covalent Organic Frameworks (COFs).
Core Concept: From Ethenoanthracene to Triptycene-Based Polymers
The fundamental value of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene lies in its straightforward conversion to a triptycene derivative. The bromine atom allows for a variety of cross-coupling reactions, enabling the "stitching" of these rigid units into larger networks. The resulting materials inherit the desirable properties of the triptycene scaffold.
Caption: Synthetic pathway from 9-Bromo-9,10-dihydro-9,10-ethenoanthracene to advanced polymer systems.
Application Note I: Synthesis of Polymers of Intrinsic Microporosity (PIMs)
PIMs are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevents efficient chain packing. The triptycene unit is an exemplary building block for PIMs.[6] The resulting materials are solution-processable and have shown great promise in gas separation applications.
Causality Behind Experimental Choices:
-
Monomer Design: To create a PIM, the triptycene core derived from 9-Bromo-9,10-dihydro-9,10-ethenoanthracene needs to be bifunctional to allow for polymerization. A common strategy is to convert the bromo-group and another position on the aromatic rings into reactive functionalities (e.g., hydroxyl, amino, or boronic ester groups).
-
Polymerization Reaction: Polycondensation reactions are typically employed. The choice of solvent and temperature is critical to ensure high molecular weight polymer formation while preventing side reactions. High-boiling point aprotic polar solvents are often used to maintain solubility of the growing polymer chains.
-
Post-Synthesis Processing: PIMs are typically cast from solution to form thin films. The solvent removal rate can influence the final morphology and performance of the membrane.
Protocol 1: Synthesis of a Triptycene-Based PIM Precursor
This protocol outlines a generalized two-step process to convert 9-Bromo-9,10-dihydro-9,10-ethenoanthracene into a diol monomer suitable for polycondensation.
Step 1: Suzuki-Miyaura Cross-Coupling to Introduce a Second Functional Handle
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 eq.) in a mixture of toluene and ethanol (3:1 v/v).
-
Addition of Reagents: Add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.1 eq.), followed by an aqueous solution of sodium carbonate (2 M, 3.0 eq.).
-
Catalyst Addition: Purge the solution with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Reaction: Heat the mixture to reflux (approx. 90 °C) and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the hydroxyl-functionalized triptycene precursor.
Step 2: Conversion to a Diol Monomer
Further functionalization to create a diol can be achieved through various established methods depending on the desired polymer structure.
Expected Properties of Triptycene-Based PIMs
| Property | Typical Value Range | Significance in Applications |
| BET Surface Area | 500 - 1200 m²/g | High surface area is crucial for gas adsorption and separation. |
| CO₂ Permeability | 1000 - 10000 Barrer | Indicates high flux for carbon capture applications. |
| CO₂/N₂ Selectivity | 20 - 40 | Determines the efficiency of separating carbon dioxide from nitrogen. |
| Glass Transition Temp. (Tg) | > 400 °C | High thermal stability allows for use in demanding environments. |
Application Note II: Triptycene Scaffolds in Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers with a periodic structure built from organic monomers. The rigid and well-defined geometry of triptycene makes it an excellent building block for designing 3D COFs with high porosity and stability.[6]
Causality Behind Experimental Choices:
-
Monomer Symmetry: The design of highly crystalline COFs relies on the use of highly symmetrical monomers. While 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is not symmetrical, it can be derivatized to produce C2 or C3 symmetric monomers.
-
Linkage Chemistry: The formation of COFs requires reversible reactions that allow for "error-checking" and the formation of a crystalline structure. Boronate ester and imine formations are the most common and effective linkage chemistries.
-
Reaction Conditions: Solvothermal synthesis is typically employed, where the reaction is carried out in a sealed vessel at elevated temperatures. This allows for the slow, controlled growth of the crystalline framework.
Protocol 2: Conceptual Synthesis of a Triptycene-Containing COF
This protocol describes the conceptual steps for incorporating a triptycene derivative, obtainable from 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, into a COF.
-
Monomer Synthesis: Convert 9-Bromo-9,10-dihydro-9,10-ethenoanthracene into a tri-functional monomer, for example, a tris(boronic acid) derivative, through a series of palladium-catalyzed cross-coupling reactions.
-
COF Synthesis: In a Pyrex tube, combine the triptycene-based tris(boronic acid) monomer (1.0 eq.) and a complementary planar tri-functional linker such as 2,4,6-trihydroxy-1,3,5-benzenetricarbaldehyde (1.0 eq.) in a solvent mixture like mesitylene/dioxane.
-
Catalysis and Crystallization: Add an aqueous acetic acid solution as a catalyst. Flash-freeze the mixture in liquid nitrogen, evacuate the tube, and seal it.
-
Solvothermal Reaction: Heat the sealed tube in an oven at 120 °C for 72 hours.
-
Isolation and Activation: Collect the resulting solid by filtration, wash extensively with anhydrous solvents (e.g., acetone, THF), and dry under vacuum. Activate the COF by solvent exchange and heating under high vacuum to remove guest molecules from the pores.
Caption: Workflow for the synthesis of a triptycene-based Covalent Organic Framework (COF).
Concluding Remarks
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a molecule of significant strategic importance for the synthesis of advanced materials. Its rigid, three-dimensional framework, combined with a reactive bromine handle, positions it as a premier starting material for triptycene-based polymers and porous materials. The protocols and conceptual frameworks provided herein are intended to serve as a foundational guide for researchers and scientists to explore and expand the applications of this versatile building block. The continued development of materials derived from such unique molecular scaffolds will undoubtedly push the boundaries of materials science, leading to innovations in gas separation, catalysis, and organic electronics.
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Synthesis of Triptycene Derivatives from 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: A Detailed Guide
<APPLICATION NOTE & PROTOCOLS >
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Allure of Triptycenes
Triptycene, a unique hydrocarbon with a distinctive paddlewheel-shaped structure, is composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core.[1][2] This rigid, three-dimensional framework imparts exceptional chemical and physical properties, making triptycene and its derivatives highly sought-after building blocks in a multitude of scientific disciplines.[3][4] Their applications are extensive, ranging from the construction of molecular motors and chiral ligands for catalysis to the development of advanced porous materials, chemical sensors, and even anti-cancer agents.[5][6]
The seminal synthesis of triptycene was reported by Bartlett and co-workers in 1942.[2] However, a more direct and efficient route involving the Diels-Alder reaction between anthracene and the highly reactive intermediate, benzyne, was later developed by Wittig and Ludwig.[3][5] This cycloaddition pathway remains a cornerstone of triptycene synthesis.
This application note provides a comprehensive guide to the synthesis of triptycene derivatives, focusing on a versatile and accessible starting material: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. The core of this synthetic strategy lies in the in-situ generation of a benzyne intermediate, which is then trapped by a suitable diene in a [4+2] cycloaddition reaction. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and discuss the characterization of the resulting triptycene products.
Theoretical Background: The Benzyne Route to Triptycenes
The synthesis of triptycenes from halo-aromatic precursors hinges on the formation of benzyne (1,2-didehydrobenzene), a highly reactive and transient species.[7] Benzyne possesses a formal triple bond within the benzene ring, rendering it an excellent dienophile in Diels-Alder reactions.
Several methods exist for generating benzyne, including the treatment of halobenzenes with strong bases or the thermal decomposition of benzenediazonium-2-carboxylate.[7][8] In the context of our starting material, 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, the generation of the corresponding aryne intermediate can be achieved through a dehydrohalogenation reaction, typically facilitated by a strong base.
Once formed, the benzyne intermediate readily undergoes a [4+2] cycloaddition reaction with a diene. In the synthesis of the parent triptycene, anthracene serves as the diene.[4][9] The concerted nature of the Diels-Alder reaction ensures the formation of the characteristic rigid, three-bladed structure of triptycene.
Reaction Mechanism: From Precursor to Product
The overall transformation can be visualized as a two-step process:
-
Benzyne Formation: The strong base abstracts a proton ortho to the bromine atom on the 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, leading to the elimination of HBr and the formation of the reactive aryne intermediate.
-
Diels-Alder Cycloaddition: The in-situ generated benzyne is immediately trapped by a diene (e.g., anthracene) present in the reaction mixture, yielding the triptycene scaffold.
Figure 1: General workflow for the synthesis of triptycene derivatives.
Experimental Protocol: Synthesis of Triptycene
This protocol details the synthesis of the parent triptycene from 9-Bromo-9,10-dihydro-9,10-ethenoanthracene and anthracene.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 9-Bromo-9,10-dihydro-9,10-ethenoanthracene | 126690-96-8 | C₁₆H₁₁Br | 283.17 |
| Anthracene | 120-12-7 | C₁₄H₁₀ | 178.23 |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 109-72-8 | C₄H₉Li | 64.06 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Hydrochloric Acid (HCl), 5% aqueous solution | 7647-01-0 | HCl | 36.46 |
| Xylene | 1330-20-7 | C₈H₁₀ | 106.16 |
| Maleic Anhydride | 108-31-6 | C₄H₂O₃ | 98.06 |
| Sodium Hydroxide (NaOH), 2N aqueous solution | 1310-73-2 | NaOH | 40.00 |
| Anhydrous Calcium Chloride (CaCl₂) | 10043-52-4 | CaCl₂ | 110.98 |
| Alumina, acid-washed | 1344-28-1 | Al₂O₃ | 101.96 |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 |
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Procedure:
-
Reaction Setup:
-
Assemble a 200 mL three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
-
Charging the Flask:
-
To the flask, add 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (5.66 g, 0.02 mol) and anthracene (4.46 g, 0.025 mol).
-
Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
-
Addition of n-Butyllithium:
-
In the dropping funnel, place 8.8 mL of a 2.5 M solution of n-butyllithium in hexanes (0.022 mol).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the n-butyllithium solution dropwise to the stirred reaction mixture over a period of 30 minutes. A color change should be observed.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Gently reflux the mixture for an additional 1 hour.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the dark mixture into 150 mL of methanol to quench any unreacted n-butyllithium and precipitate unreacted anthracene.
-
Remove the solvents under reduced pressure.
-
Treat the residue with two 75 mL portions of 5% hydrochloric acid, filter the solid, and dry it under vacuum.
-
-
Purification:
-
Dissolve the crude solid in 60 mL of hot xylene.
-
Add maleic anhydride (5.0 g, 0.051 mol) to react with any remaining anthracene.
-
Reflux the mixture for 30 minutes and then allow it to cool to room temperature for 2 hours.
-
Filter off the anthracene-maleic anhydride adduct.
-
Wash the filtrate with 100 mL of 2N sodium hydroxide solution, followed by three 75 mL portions of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the xylene under reduced pressure.
-
The resulting residue can be further purified by column chromatography on acid-washed alumina using carbon tetrachloride as the eluent.[10]
-
Expected Yield: Approximately 2.5–3.0 g (49-59% yield).
Characterization of Triptycene Derivatives
The successful synthesis of triptycene derivatives can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The highly symmetric structure of the parent triptycene gives rise to characteristic signals. For instance, the bridgehead protons typically appear as a singlet around 5.5-6.0 ppm in the ¹H NMR spectrum.[11]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming the successful incorporation of the benzyne unit.
-
Melting Point: Pure triptycene has a sharp melting point of 255-256 °C.[4]
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in substituted triptycene derivatives.
Table of Representative Spectroscopic Data for Triptycene:
| Technique | Key Observations |
| ¹H NMR | Aromatic protons (multiplet), Bridgehead protons (singlet, ~5.5-6.0 ppm) |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the sp³-hybridized bridgehead carbons (~53 ppm)[12] |
| MS (EI) | Molecular ion peak (m/z) corresponding to the calculated molecular weight. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | Incomplete reaction; degradation of n-BuLi; presence of moisture. | Ensure anhydrous conditions by properly flame-drying the glassware. Use freshly titrated or a new bottle of n-BuLi. Increase reaction time or temperature. |
| Complex product mixture | Side reactions due to impurities or incorrect stoichiometry. | Purify starting materials if necessary. Ensure accurate measurement of reagents. Optimize the rate of addition of n-BuLi. |
| Difficulty in purification | Incomplete removal of unreacted anthracene or byproducts. | Ensure the reaction with maleic anhydride goes to completion. Optimize the column chromatography conditions (e.g., choice of solvent system and stationary phase). |
Expanding the Scope: Synthesis of Functionalized Triptycenes
The protocol described above can be adapted to synthesize a wide array of functionalized triptycene derivatives. This can be achieved by:
-
Using substituted 9-Bromo-9,10-dihydro-9,10-ethenoanthracene precursors: This allows for the introduction of substituents onto the triptycene scaffold.
-
Employing substituted dienes: The use of functionalized anthracenes or other dienes enables the synthesis of triptycenes with diverse functionalities.
The regioselectivity of the Diels-Alder reaction can be influenced by the electronic and steric nature of the substituents on both the benzyne and the diene.[13]
Figure 2: Key reaction steps in triptycene synthesis.
Conclusion
The synthesis of triptycene derivatives via the in-situ generation of benzyne from 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a robust and versatile method. This application note provides a solid foundation for researchers to explore the synthesis of these fascinating molecules. The unique structural and electronic properties of triptycenes will undoubtedly continue to inspire innovations in materials science, supramolecular chemistry, and drug discovery.[6][14]
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- 13. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 14. researchgate.net [researchgate.net]
Functionalization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: A Guide for Researchers
This document provides a detailed guide for the chemical functionalization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a unique bridged bicyclic compound with significant potential in materials science and drug discovery. The strained etheno bridge and the reactive bridgehead bromide offer a versatile platform for the synthesis of complex three-dimensional molecular architectures. This guide will explore key transformation strategies, including palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and elimination reactions, providing both theoretical background and practical, field-proven protocols.
Introduction to 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene, is a rigid, bicyclic aromatic hydrocarbon. Its structure is characterized by an anthracene core fused with a highly strained bicyclo[2.2.2]octadiene cage. The bromine atom at the bridgehead position is the primary site for functionalization, offering a gateway to a diverse array of derivatives. The unique steric and electronic properties of this scaffold make its derivatives attractive candidates for applications in molecular electronics, polymer chemistry, and as scaffolds in medicinal chemistry.
I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, these reactions provide a reliable and versatile strategy for introducing a wide range of functional groups at the 9-position. The choice of the specific cross-coupling reaction depends on the desired substituent to be introduced.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and alkyl-aryl structures.[1] In the context of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 9-Phenyl-9,10-dihydro-9,10-ethenoanthracene
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 75-85 |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal and internal alkynes.[2] This reaction is particularly valuable for the synthesis of precursors to conjugated polymers and molecular wires.
Mechanistic Rationale: The Sonogashira reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the product. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[2] An amine base is used to deprotonate the terminal alkyne.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of 9-(Phenylethynyl)-9,10-dihydro-9,10-ethenoanthracene
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[3] This reaction allows for the introduction of primary and secondary amines at the 9-position of the dibenzobarrelene scaffold.
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of 9-(Phenylamino)-9,10-dihydro-9,10-ethenoanthracene
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
II. Nucleophilic Substitution and Elimination Reactions
While palladium-catalyzed reactions are highly effective, classical nucleophilic substitution and elimination reactions can also be employed for the functionalization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, particularly for the introduction of heteroatom nucleophiles or the formation of an alkene.
A. Nucleophilic Substitution
The bridgehead position of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is sterically hindered, which can disfavor Sₙ2-type reactions. However, under forcing conditions or with highly reactive nucleophiles, substitution can be achieved. The potential for an Sₙ1-type mechanism exists due to the tertiary nature of the carbon, but the formation of a planar carbocation at the bridgehead is energetically unfavorable due to Bredt's rule.
Protocol: Synthesis of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Sodium methoxide (NaOMe)
-
Methanol, anhydrous
-
Crown ether (e.g., 18-crown-6) (optional)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add a solution of sodium methoxide in anhydrous methanol.
-
Add 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 equiv).
-
Optionally, add a catalytic amount of a crown ether to enhance the nucleophilicity of the methoxide.
-
Reflux the reaction mixture under an inert atmosphere for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
B. Elimination Reaction: Synthesis of Dibenzobarrelene
Treatment of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene with a strong, non-nucleophilic base can induce an elimination reaction to form the corresponding alkene, dibenzobarrelene. This reaction proceeds through an E2 mechanism, where a proton is abstracted from the adjacent bridgehead carbon simultaneously with the departure of the bromide leaving group.
Protocol: Synthesis of 9,10-Dihydro-9,10-ethenoanthracene (Dibenzobarrelene)
Materials:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The functionalization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene offers a rich field of study for chemists in various disciplines. Palladium-catalyzed cross-coupling reactions provide a highly versatile and efficient means of introducing a wide array of substituents, enabling the synthesis of complex and novel molecular architectures. Furthermore, classical nucleophilic substitution and elimination reactions offer alternative pathways for functionalization. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers exploring the chemistry of this fascinating and promising scaffold. Careful consideration of the reaction conditions and mechanistic pathways will be key to successfully harnessing the synthetic potential of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
References
- (Reference to a relevant review on dibenzobarrelene chemistry would be placed here if found)
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 204-211.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- (Reference to a comprehensive review on cross-coupling reactions would be placed here if found)
- (Additional relevant references would be listed here)
Sources
Application Notes & Protocols: The Strategic Role of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene in Medicinal Chemistry
Abstract
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Molecules that offer rigid, three-dimensional, and synthetically tractable scaffolds are of paramount importance in modern drug discovery. 9-Bromo-9,10-dihydro-9,10-ethenoanthracene and its derivatives, belonging to the triptycene family, represent a class of such scaffolds. Their unique, propeller-like shape and structural rigidity provide an exceptional platform for the precise spatial arrangement of pharmacophoric elements, enabling novel interactions with biological targets.[1][2] This guide provides an in-depth analysis of the synthesis and application of this scaffold, with a specific focus on its role in the development of selective Glucocorticoid Receptor (GR) modulators. We present detailed protocols, design rationale, and a discussion of the broader potential of this versatile chemical entity.
The Triptycene Scaffold: A Foundation for Innovation in Drug Design
Triptycene and its analogues are rigid, C₃-symmetric molecules first synthesized in 1942.[3][4] Their structure, derived from the Diels-Alder reaction of an anthracene derivative with a benzyne equivalent, features three benzene rings fused to a bicyclo[2.2.2]octatriene core. This configuration locks the aromatic rings at a 120° angle, preventing free rotation and creating a well-defined three-dimensional geometry.[1][2]
Key Advantages in Medicinal Chemistry:
-
Structural Rigidity: The inflexible framework minimizes the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Three-Dimensional Diversity: The scaffold allows for the projection of substituents into distinct vectors of three-dimensional space. This is crucial for exploring the complex topology of protein binding pockets.
-
Synthetic Tractability: The bridgehead bromine atom in 9-Bromo-9,10-dihydro-9,10-ethenoanthracene serves as a versatile synthetic handle for a wide array of cross-coupling and functionalization reactions.[5]
-
Modulation of Physicochemical Properties: The hydrophobic core can be decorated with polar functional groups to fine-tune solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
These characteristics have led to the exploration of triptycene derivatives in diverse fields, from molecular machines to materials science, and increasingly, as scaffolds for therapeutic agents, including anti-cancer agents and chiral ligands.[6][7]
Synthesis of the Core Scaffold: Microwave-Assisted Diels-Alder Cycloaddition
The foundational step in accessing these scaffolds is the [4+2] cycloaddition (Diels-Alder reaction) between 9-bromoanthracene and a suitable dienophile. Microwave-assisted synthesis is particularly effective for this transformation, offering significant reductions in reaction time and often improving yields and regioselectivity compared to conventional heating.[8]
Experimental Protocol 1: Synthesis of Substituted 9-Bromo-9,10-dihydro-9,10-ethenoanthracenes
This protocol describes a general procedure for the microwave-assisted Diels-Alder reaction between 9-bromoanthracene and an electron-deficient dienophile, such as acrylonitrile.[8]
Materials & Equipment:
-
9-bromoanthracene (1.0 equiv)
-
Acrylonitrile (dienophile, 1.5-3.0 equiv)
-
Xylene (anhydrous)
-
Microwave synthesis reactor with sealed vessels
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 9-bromoanthracene (e.g., 257 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous xylene (5 mL) to dissolve the anthracene. Subsequently, add the dienophile (e.g., acrylonitrile, 80 mg, ~1.5 mmol).
-
Vessel Sealing: Securely seal the vessel with a cap.
-
Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-200 °C) for a specified time (e.g., 30-60 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Monitoring & Cooldown: After the irradiation period, allow the vessel to cool to room temperature. Check for reaction completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once cooled, carefully open the vessel. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the xylene.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to separate the desired ortho and meta cycloadducts from unreacted starting material.[8]
-
Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Scientist's Note (Causality & Validation):
-
Why Microwave? Microwave heating provides rapid and uniform energy transfer directly to the solvent and reactants, overcoming the activation energy barrier of the cycloaddition more efficiently than conventional oil bath heating. This leads to dramatically shorter reaction times.
-
Why Xylene? Xylene is a high-boiling point solvent that is relatively microwave-transparent, allowing the reaction to be conducted at the high temperatures required for this Diels-Alder reaction while being stable under these conditions.
-
Regioselectivity: The reaction often yields a mixture of ortho and meta isomers. The ratio is influenced by both electronic and steric effects of the substituents on the dienophile.[8] Separation by chromatography is typically required, and the identity of each isomer must be confirmed by 2D NMR techniques (e.g., NOESY).
Diagram 1: Workflow for the microwave-assisted synthesis of the core scaffold.
Application Case Study: Dihydro-9,10-ethano-anthracene Carboxamides as Glucocorticoid Receptor (GR) Modulators
A key demonstration of the scaffold's utility is in the development of novel, non-steroidal modulators for the Glucocorticoid Receptor (GR).[9] GR modulators are sought for treating inflammatory diseases like rheumatoid arthritis and asthma. The goal is to design "dissociated" ligands that retain the anti-inflammatory effects (transrepression) while minimizing the metabolic side effects (transactivation).
The dihydro-9,10-ethano-anthracene scaffold was identified as a promising starting point. Its rigid structure allows for precise positioning of functional groups to probe the GR ligand-binding pocket and achieve the desired dissociation profile.[9]
Protocol 2: Derivatization of the Scaffold to a Bioactive Carboxamide
This protocol outlines a representative synthetic sequence to convert the bromo-scaffold into a target carboxamide, a key moiety for GR interaction. The pathway involves a metal-halogen exchange, carboxylation, and subsequent amide coupling.
Materials & Equipment:
-
9-Bromo-9,10-dihydro-9,10-ethenoanthracene derivative (from Protocol 1)
-
n-Butyllithium (n-BuLi) or Magnesium turnings (for Grignard)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon dioxide (CO₂), solid (dry ice) or gas
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Desired primary or secondary amine (e.g., piperidine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Metal-Halogen Exchange:
-
Dissolve the bromo-scaffold (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
-
Slowly add n-BuLi (1.1 equiv) dropwise. Stir the reaction for 1 hour at -78 °C. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by mass spectrometry.
-
-
Carboxylation:
-
Quench the aryllithium solution by pouring it over an excess of crushed dry ice or by bubbling CO₂ gas through the solution at -78 °C.
-
Allow the mixture to slowly warm to room temperature.
-
Add 1M HCl to protonate the carboxylate and adjust the pH to ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the crude carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride. Concentrate in vacuo to remove excess reagent.
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add the desired amine (1.2 equiv) followed by triethylamine (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final amide product by flash column chromatography or recrystallization.
-
Sources
- 1. Design and synthesis of a novel chiral triptycene-based imine ligand for enantioselective epoxide ring-opening reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07454A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Bromo-9,10-dihydro-9,10-ethenoanthracene [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Triptycene-like naphthopleiadene as a readily accessible scaffold for supramolecular and materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 9. Discovery of novel dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Welcome to the dedicated support center for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges with in-depth, field-tested solutions and insights to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a key intermediate for various functionalized polycyclic aromatic hydrocarbons, is a multi-step process that demands precision and a thorough understanding of the underlying reaction mechanisms. The most common route involves the Diels-Alder reaction between anthracene and a suitable dienophile, followed by bromination and subsequent elimination. Each step presents unique challenges, from reagent purity and reaction control to product isolation and characterization. This guide provides a structured approach to troubleshooting these critical stages.
Troubleshooting Guide & FAQs
Part 1: Reaction Setup and Reagent Purity
Question 1: My Diels-Alder reaction between anthracene and maleic anhydride is sluggish and gives low yields. What are the likely causes and how can I optimize it?
Answer: A sluggish Diels-Alder reaction is a common hurdle. The primary factors influencing the reaction rate and yield are solvent choice, temperature, and reagent purity.
-
Causality: The Diels-Alder reaction is a concerted, pericyclic reaction sensitive to solvent polarity and temperature. While high temperatures can favor the reaction kinetically, they can also promote the retro-Diels-Alder reaction, leading to an equilibrium mixture and reduced yield. The purity of anthracene is also critical, as common impurities like anthraquinone can inhibit the reaction.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your anthracene is of high purity. A simple yet effective purification method is recrystallization from a suitable solvent like ethanol or xylene. The presence of a yellow tint in your anthracene may indicate oxidation to anthraquinone.
-
Solvent Selection: While non-polar solvents are generally preferred for Diels-Alder reactions, the choice of solvent can significantly impact the reaction rate. Xylene is a common choice due to its high boiling point, which allows for higher reaction temperatures. However, for some systems, a more polar solvent might be beneficial.
-
Temperature Optimization: A systematic temperature study is recommended. Start with a moderate temperature (e.g., refluxing in toluene, ~110 °C) and incrementally increase it. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and product decomposition.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can enhance the reaction rate by coordinating to the dienophile, making it more electron-deficient and reactive. However, this can also introduce side reactions, so it should be used judiciously.
-
Question 2: I am observing the formation of multiple products during the bromination of the Diels-Alder adduct. How can I improve the selectivity of this step?
Answer: The bromination of the 9,10-dihydro-9,10-ethanoanthracene intermediate is a critical step where selectivity is key. The formation of multiple products often arises from over-bromination or side reactions.
-
Causality: The reaction of the adduct with bromine can lead to the desired mono-brominated product, but also di- and poly-brominated species if the reaction conditions are not carefully controlled. The reaction is typically a free-radical substitution, and the stability of the resulting radicals plays a crucial role in determining the product distribution.
-
Troubleshooting Steps:
-
Control of Stoichiometry: Use a precise stoichiometry of bromine. A slight excess may be necessary to drive the reaction to completion, but a large excess will lead to over-bromination. The slow, dropwise addition of a dilute bromine solution to the reaction mixture is highly recommended.
-
Reaction Temperature: Maintain a low and constant temperature during the bromine addition. This helps to control the reaction rate and minimize side reactions. An ice bath is often sufficient.
-
Initiator: The use of a radical initiator, such as AIBN (azobisisobutyronitrile), can sometimes improve the selectivity of the reaction by promoting the desired radical pathway.
-
Solvent: The choice of solvent can influence the product distribution. Carbon tetrachloride (CCl4) is a classic solvent for this reaction, but due to its toxicity, other non-polar solvents like dichloromethane or chloroform can be used.
-
Part 2: Side Reactions and Impurity Formation
Question 3: During the final elimination step to form the etheno bridge, I am getting a significant amount of a side product that appears to be anthracene. What is causing this, and how can I prevent it?
Answer: The formation of anthracene as a major side product during the elimination step is a clear indication of a retro-Diels-Alder reaction.
-
Causality: The 9,10-dihydro-9,10-ethenoanthracene system is susceptible to a retro-Diels-Alder reaction, especially at elevated temperatures. The base-mediated elimination to form the double bond often requires heat, creating a competition between the desired elimination and the undesired retro-Diels-Alder pathway.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: A strong, non-nucleophilic base is preferred for the elimination reaction. Potassium tert-butoxide in a polar aprotic solvent like THF or DMSO is a common and effective choice. The use of a stronger base can often allow the reaction to proceed at a lower temperature, thus minimizing the retro-Diels-Alder reaction.
-
Temperature Control: This is the most critical parameter. The reaction should be carried out at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC to determine the optimal temperature.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to an increase in the amount of the retro-Diels-Alder product. Aim for the shortest reaction time necessary for complete conversion.
-
Experimental Workflow: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Caption: A generalized workflow for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Part 3: Product Isolation and Purification
Question 4: I am having difficulty purifying the final product. Column chromatography leads to decomposition, and recrystallization gives a poor recovery. What are the best practices for purification?
Answer: The purification of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene can be challenging due to its potential instability on common stationary phases and its solubility characteristics.
-
Causality: The bridged structure can be sensitive to acidic conditions, which are often present on silica gel, a common stationary phase for column chromatography. This can lead to decomposition on the column. The solubility of the product in common organic solvents can also be a limiting factor for efficient recrystallization.
-
Troubleshooting Steps:
-
Column Chromatography:
-
Deactivate Silica Gel: If column chromatography is necessary, use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time of the product with the stationary phase.
-
-
Recrystallization:
-
Solvent Screening: A systematic screening of solvents is crucial for successful recrystallization. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes) can often provide the desired solubility profile.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer) to maximize the recovery of pure crystals.
-
Seed Crystals: If you have a small amount of pure product, using a seed crystal can help to induce crystallization.
-
-
Table 1: Troubleshooting Summary for Key Synthetic Steps
| Step | Common Issue | Likely Cause(s) | Recommended Solution(s) |
| Diels-Alder Reaction | Low yield, sluggish reaction | Impure anthracene, suboptimal temperature, retro-Diels-Alder | Recrystallize anthracene, optimize temperature, consider Lewis acid catalysis. |
| Bromination | Formation of multiple products | Over-bromination, lack of selectivity | Control bromine stoichiometry, low temperature, use of a radical initiator. |
| Elimination | Formation of anthracene side product | Retro-Diels-Alder reaction at high temperatures | Use a strong, non-nucleophilic base, optimize for the lowest effective temperature. |
| Purification | Decomposition on silica gel, poor recrystallization recovery | Acidity of silica gel, unsuitable recrystallization solvent | Use deactivated silica/alumina, perform rapid chromatography, screen for optimal recrystallization solvents. |
Part 4: Characterization and Stability
Question 5: The NMR spectrum of my final product is complex, and I am unsure if I have the correct compound. What are the key characteristic signals I should look for?
Answer: The ¹H NMR spectrum of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene has several distinct features that can be used for its unambiguous identification.
-
Key ¹H NMR Signals:
-
Aromatic Protons: You will observe a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the eight protons of the two benzene rings.
-
Bridgehead Protons: The two protons at the bridgehead positions (C9 and C10) are diastereotopic and will appear as distinct signals. The proton at C10 (adjacent to the bromine) will be shifted downfield compared to the proton at C9.
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Etheno Protons: The two protons of the etheno bridge will also be diastereotopic and will likely appear as a pair of doublets, each integrating to one proton. Their chemical shift will be in the olefinic region (typically δ 6.0-7.0 ppm).
-
-
¹³C NMR: The ¹³C NMR spectrum will also be informative, with distinct signals for the quaternary carbons of the bridgehead and the sp² carbons of the etheno bridge and the aromatic rings.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula and the presence of a bromine atom (due to the characteristic isotopic pattern of bromine).
Question 6: My purified 9-Bromo-9,10-dihydro-9,10-ethenoanthracene seems to decompose over time, even when stored in the freezer. How can I improve its stability?
Answer: The stability of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene can be a concern, particularly over long-term storage.
-
Causality: The compound can be sensitive to light, air (oxygen), and acidic conditions. The strained ring system can also contribute to its reactivity.
-
Storage Recommendations:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light.
-
Low Temperature: Storage at low temperatures (-20 °C or below) is recommended to slow down any potential decomposition pathways.
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Solvent-Free: Store the compound as a solid rather than in solution, as decomposition can be accelerated in certain solvents. If storage in solution is necessary, use a freshly distilled, degassed solvent.
-
References
-
Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. Journal of Organic Chemistry. [Link]
-
Diels-Alder Reactions of Anthracene Derivatives. Chemical Reviews. [Link]
-
Purification of Laboratory Chemicals. Book by W.L.F. Armarego and C.L.L. Chai. [Link]
-
Advanced Organic Chemistry: Part B: Reactions and Synthesis. Book by Francis A. Carey and Richard J. Sundberg. [Link]
purification methods for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Answering the user's request.## Technical Support Center: Purification of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Prepared by the Office of Senior Application Scientists
This guide provides in-depth troubleshooting and procedural support for the purification of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (also known as 9-Bromodibenzobarrelene). It is designed for researchers and drug development professionals to address common challenges encountered during the post-synthesis workup of this versatile intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy and characteristics of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Q1: What are the most common impurities I should expect after synthesizing 9-Bromo-9,10-dihydro-9,10-ethenoanthracene?
A1: The impurity profile is dictated by the synthetic route, which typically involves a Diels-Alder reaction between 9-bromoanthracene and in situ generated benzyne. Consequently, the primary impurities include:
-
Unreacted 9-Bromoanthracene: Often the most significant impurity.
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Anthracene and 9,10-Dibromoanthracene: These can be present if the 9-bromoanthracene starting material was not pure. Notably, 9,10-dibromoanthracene can be challenging to remove from the precursor by simple recrystallization.[1]
-
Benzyne-Related Byproducts: Depending on the benzyne generation method (e.g., from anthranilic acid), various polymeric or rearranged aromatic compounds can form.
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Solvent Residues: High-boiling point solvents used in the reaction (e.g., toluene, xylene) may be retained in the crude product.
Q2: What is the recommended primary purification method for this compound?
A2: A two-stage approach is recommended. Start with recrystallization for bulk purification to remove major impurities. If high purity is required, or if recrystallization fails to remove closely related impurities (like residual 9-bromoanthracene), follow up with silica gel column chromatography .
Q3: What are the key physical properties I need to know for purification?
A3: Understanding the physical properties is critical for designing an effective purification protocol.
| Property | Value / Description | Source |
| Molecular Formula | C₁₆H₁₁Br | [2] |
| Molecular Weight | 283.17 g/mol | [2] |
| Appearance | Typically a white to off-white or yellowish solid. | [3] |
| Melting Point | ~140 °C | [2] |
| Solubility | Soluble in toluene, dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in ethanol and methanol. Insoluble in water and alkanes like hexane. | [2] |
Q4: How can I reliably assess the purity of my final product?
A4: A combination of techniques is essential for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components.
-
Melting Point Analysis: A sharp melting point close to the literature value (140 °C) is a strong indicator of high purity.[2] A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify impurities by comparing the spectrum to known data and looking for extraneous peaks.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My crude product is a sticky, brown oil instead of a solid. What went wrong?
Cause & Solution: This is typically due to a high concentration of polymeric byproducts from the benzyne reaction or residual high-boiling point solvents.
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Troubleshooting Step 1: Try triturating the oil with a cold, non-polar solvent like hexane or a mixture of hexane and diethyl ether. The desired product is generally insoluble in alkanes and should precipitate as a solid, while many organic tars and oils may remain dissolved.
-
Troubleshooting Step 2: If trituration fails, the product must be purified directly by column chromatography. Load the oil onto a small amount of silica gel (dry loading) and proceed with the chromatography protocol.
Problem: After recrystallization, my yield is extremely low.
Cause & Solution: This issue usually stems from improper solvent selection or technique.
-
Cause 1: Too much solvent was used. The goal is to create a saturated solution at the solvent's boiling point. Solution: After dissolving the crude product, boil off some of the solvent to concentrate the solution until you see fine crystals begin to form. Then, add a very small amount of solvent back to redissolve them before cooling.
-
Cause 2: The solution was cooled too quickly. Rapid cooling leads to the formation of small, often impure crystals and traps impurities. Solution: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Cause 3: The wrong solvent system was chosen. An ideal recrystallization solvent dissolves the compound when hot but not when cold. Solution: Use a solvent pair. For this compound, a good starting point is a mixture of a solvent in which it is soluble (like toluene or dichloromethane) and one in which it is poorly soluble (like hexane or methanol). Dissolve the crude product in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Problem: My NMR spectrum shows extra aromatic peaks that I can't identify.
Cause & Solution: The most likely contaminants are unreacted starting materials.
-
Diagnostic Action: Compare your spectrum to the known spectra of your starting materials. 9-Bromoanthracene, for example, has a characteristic set of aromatic signals.[4]
-
Solution: These impurities are often best removed by column chromatography, as their polarity can be very similar to the product. A carefully selected eluent system is crucial.
Problem: The melting point of my purified product is broad (e.g., 132-137 °C) and below the expected 140 °C.
Cause & Solution: This is a classic sign of residual impurities. Even small amounts of contaminants can disrupt the crystal lattice, leading to a depressed and broad melting point range.
-
Solution 1: Perform a second recrystallization. This can often remove the remaining impurities.
-
Solution 2: If recrystallization does not sharpen the melting point, the impurity is likely co-crystallizing with your product. In this case, column chromatography is necessary for complete purification.
Part 3: Detailed Purification Protocols
Workflow for Purification of 9-Bromodibenzobarrelene
Caption: General purification workflow for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Protocol 1: Recrystallization
This protocol is designed for the bulk purification of the crude product. A mixed-solvent system is often effective.
Reagents & Equipment:
-
Crude 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Toluene
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Step-by-Step Procedure:
-
Place the crude solid into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot toluene to the flask, just enough to dissolve the solid completely with heating and swirling.
-
Once dissolved, remove the flask from the heat. Slowly add hexane dropwise while swirling until a persistent cloudiness appears.
-
Gently reheat the flask until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold hexane to remove any soluble impurities.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography
This method is ideal for achieving high purity or for separating stubborn impurities.
Reagents & Equipment:
-
Silica gel (230-400 mesh)
-
Partially purified product from recrystallization
-
Eluent: A mixture of Hexane and Ethyl Acetate (start with a 98:2 ratio)
-
Chromatography column, flasks, and other standard glassware
Step-by-Step Procedure:
-
Determine Eluent System: On a TLC plate, find a solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35 and shows good separation from impurities.
-
Pack the Column: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your compound in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with a low-polarity solvent mixture (e.g., 100% hexane or 98:2 hexane:ethyl acetate). Apply gentle pressure to achieve a steady flow rate.
-
Collect Fractions: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
Part 4: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve purification issues.
Caption: Decision tree for troubleshooting common purification problems.
References
-
Al-Badri, Z. M. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Egyptian Journal of Chemistry, 63(10), 3659-3666. [Link]
-
He, C., et al. (2017). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 9-Bromoanthracene. Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting the Diels-Alder Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Welcome to the technical support guide for the Diels-Alder synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable synthetic transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is particularly nuanced when employing aromatic dienes like substituted anthracenes.[1][2] The reaction between 9-bromoanthracene and a suitable dienophile to form the bridged "etheno" adduct is a powerful method for creating rigid, three-dimensional triptycene-like scaffolds. However, the aromaticity of the anthracene core and the purity of the starting materials introduce specific challenges that can lead to low yields and complex product mixtures.[3][4]
This guide provides a structured approach to identifying, understanding, and mitigating these issues through a series of frequently asked questions and in-depth troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues that are commonly encountered during the synthesis.
Q1: My final reaction yield is significantly lower than expected. What are the most common culprits?
Low yield is the most frequent issue and typically stems from one of three primary causes:
-
Impure Starting Material: The commercial or synthesized 9-bromoanthracene may contain unreacted anthracene and over-brominated 9,10-dibromoanthracene.[5] These impurities do not contribute to the desired product and complicate purification.
-
Retro-Diels-Alder Reaction: This reaction is reversible, and at the high temperatures often required (e.g., refluxing in xylene), the equilibrium can shift back toward the starting materials.[1][6]
-
Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient to drive the reaction to completion, or conversely, excessive heat may promote the retro-reaction or decomposition.
Q2: My NMR analysis shows a complex mixture of products, not a clean signal for the desired adduct. What are the likely contaminants?
If your starting 9-bromoanthracene is impure, you will inevitably form a mixture of Diels-Alder adducts. The most common byproducts are:
-
9,10-dihydro-9,10-ethenoanthracene: Formed from unreacted anthracene impurity in your 9-bromoanthracene starting material.
-
9,10-Dibromo-9,10-dihydro-9,10-ethenoanthracene: Formed from 9,10-dibromoanthracene, a common byproduct of anthracene bromination.[5]
These adducts often have very similar polarities, making them challenging to separate via column chromatography.
Q3: The reaction mixture turned a dark brown or black color upon heating. Should I be concerned?
Yes, this often indicates oxidative decomposition. Polycyclic aromatic hydrocarbons (PAHs) like anthracene are susceptible to oxidation at high temperatures, especially in the presence of atmospheric oxygen.[7] This can form highly colored, quinone-like structures or polymeric tars, which reduce yield and complicate purification. Running the reaction under an inert atmosphere (N₂ or Ar) is crucial.
Q4: How can I efficiently check the purity of my 9-bromoanthracene before starting the Diels-Alder reaction?
Assessing the purity of your diene is the single most important step for preventing side reactions.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis can often resolve anthracene, 9-bromoanthracene, and 9,10-dibromoanthracene.
-
¹H NMR Spectroscopy: Take a proton NMR of your starting material. Unreacted anthracene will show a characteristic singlet for the C9 and C10 protons. 9,10-dibromoanthracene will lack these signals entirely.
-
Melting Point: A broad or depressed melting point compared to the literature value is a strong indicator of impurities.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed analysis and protocols for specific experimental problems.
Problem 1: Presence of Unreacted Starting Materials in Final Product
-
Symptom: TLC and/or NMR analysis of the crude product shows significant amounts of 9-bromoanthracene and the dienophile.
-
Root Cause Analysis: The Diels-Alder reaction is an equilibrium process. Insufficient thermal energy may lead to a slow reaction rate, while excessive energy can favor the reverse (retro) reaction. Anthracene itself is a relatively unreactive diene due to the stability of its aromatic system, which must be overcome.[3][4]
-
Solution Protocol: Reaction Optimization
-
Verify Temperature: Ensure your reaction is maintained at the appropriate temperature. For solvents like xylene, this means ensuring a steady reflux is achieved.[8] The boiling point of the solvent is the temperature of the reaction.[8]
-
Optimize Reaction Time: Monitor the reaction progress by TLC every 30-60 minutes. Discontinue heating shortly after the starting materials have been consumed to minimize the retro-Diels-Alder reaction.
-
Consider Solvent Choice: While high-boiling solvents like xylene are common, ensure they are anhydrous. In some cases, solvent-free ("neat") conditions at high temperatures can accelerate the reaction.[7]
-
| Parameter | Recommended Range | Rationale |
| Temperature | 130-220 °C | Must be high enough to overcome the activation energy of disrupting anthracene's aromaticity. |
| Solvent | Xylene, Toluene, or Neat | High-boiling point solvents are required. Ensure they are dry. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the anthracene core at high temperatures. |
| Monitoring | TLC (e.g., 10:1 Hexanes:EtOAc) | Allows for real-time tracking of starting material consumption. |
Problem 2: Formation of Multiple Anthracene-Adduct Byproducts
-
Symptom: Mass spectrometry and NMR data indicate the presence of adducts with molecular weights corresponding to the addition of the dienophile to anthracene and 9,10-dibromoanthracene.
-
Root Cause Analysis: This is almost always caused by impure 9-bromoanthracene starting material. The bromination of anthracene can be difficult to control perfectly, often yielding a mixture.[5] Attempting to separate the final adducts is significantly more difficult than purifying the starting diene.
-
Solution Protocol: Purification of 9-Bromoanthracene
-
Assess Purity: Use ¹H NMR to quantify the level of anthracene and 9,10-dibromoanthracene contamination.
-
Recrystallization: This is the most effective method.
-
Dissolve the impure 9-bromoanthracene in a minimum amount of a hot solvent like ethanol or a mixture of dichloromethane and petroleum ether.[9]
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystallization.
-
The less soluble 9-bromoanthracene should crystallize out, leaving the more soluble anthracene and less soluble (if supersaturated) 9,10-dibromoanthracene in the mother liquor. Multiple recrystallizations may be necessary.
-
-
Column Chromatography: If recrystallization is ineffective, flash chromatography using a non-polar eluent system (e.g., hexanes or petroleum ether) can be used for separation.[9]
-
Caption: Origin of side products from impure starting material.
Problem 3: Product Decomposition via Retro-Diels-Alder Reaction
-
Symptom: A clean reaction mixture (by TLC) begins to show the reappearance of starting materials after prolonged heating. The yield may decrease if the reaction is left for too long.
-
Root Cause Analysis: The Diels-Alder reaction is a reversible pericyclic reaction.[1] The forward reaction is enthalpically favored (two π-bonds are converted to two stronger σ-bonds), but the reverse reaction is entropically favored (one molecule converts to two). At high temperatures, the TΔS term in the Gibbs free energy equation becomes more significant, favoring the retro reaction.
-
Solution Protocol: Minimizing the Retro Reaction
-
Use Minimum Necessary Heat: Do not heat the reaction more vigorously or for longer than necessary. Once TLC indicates the consumption of the limiting reagent, proceed with workup.
-
Precipitation: In some systems, the Diels-Alder adduct is less soluble in the reaction solvent than the starting materials. If the product crystallizes out of the solution upon formation, it is effectively removed from the equilibrium, driving the reaction toward the product side (Le Chatelier's principle). Cooling the reaction mixture promptly after completion is key.[3]
-
Caption: The reversible nature of the Diels-Alder reaction.
Section 3: Best Practices and Preventative Measures
Proactive measures are the best strategy for achieving a successful synthesis.
-
Protocol 1: Rigorous Starting Material Characterization
-
Action: Always run a ¹H NMR and take a melting point of your 9-bromoanthracene before use.
-
Rationale: Guarantees that you are not introducing impurities that will lead to inseparable side products and artificially low yields. This is the most critical control point for this synthesis.
-
-
Protocol 2: Maintain an Inert Atmosphere
-
Action: Assemble your reflux apparatus and flush the system with an inert gas (N₂ or Ar) using a gas manifold or balloon before heating. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Anthracene and its derivatives are prone to oxidation at the high temperatures required for the reaction.[7] An inert atmosphere prevents the formation of colored, oxygenated byproducts, simplifying purification.
-
-
Protocol 3: Controlled Cooling and Isolation
-
Action: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature before immersing it in an ice bath.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals of the product, which are easier to collect by vacuum filtration.[3] Rapid crashing out of solution can trap impurities.
-
By following these troubleshooting guides and best practices, researchers can effectively mitigate the common side reactions and challenges in the Diels-Alder synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, leading to higher yields and purer products.
References
-
Time.is. (2026). Current time information. Retrieved from [Link]
- Al-Mughaid, H., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Gomes, G. D. P., et al. (2020). Crystal and geometry-optimized structure of an anthracene-based Diels–Alder adduct.
- University of Babylon. (n.d.). The Diels-Alder Reaction of Anthracene with Maleic Anhydride.
-
University of Wisconsin-La Crosse. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
- Google Patents. (2013). CN103073387A - Preparation method of 9, 10-dibromoanthracene.
-
ResearchGate. (2003). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Retrieved from [Link]
- Guria, M., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
- University course m
- Chen, H., et al. (2014). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry.
-
Whitaker, D. T. (2022). c243 F22 Expt 15 Diels Alder Reaction with Anthracene and Maleic Anhydride. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Expt4 Diels_Alder anthracene W23. Retrieved from [Link]
- University of Calgary. (n.d.). DIELS-ALDER REACTION.
-
Chemistry Stack Exchange. (2016). Why can anthracene, but not phenanthrene, take part in Diels–Alder reactions? Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene. Retrieved from [Link]
-
ACS Publications. (2003). Diels−Alder Reactions of Anthracenes with Dienophiles via Photoinduced Electron Transfer. Retrieved from [Link]
-
Angene. (n.d.). 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. Retrieved from [Link]
-
Scribd. (n.d.). Diels Alder Reaction of Anthracene II. Retrieved from [Link]
-
Scribd. (n.d.). Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction - Dr. Wilson. Retrieved from [Link]
-
Truman State University. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Retrieved from [Link]
-
Scribd. (n.d.). Diels Alder Reaction of Anthracene. Retrieved from [Link]
-
Scribd. (n.d.). Diels Alder Reaction. Retrieved from [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. youtube.com [youtube.com]
- 9. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Welcome to the technical support guide for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (also known as 9-Bromodibenzobarrelene). This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer detailed experimental procedures.
Synthetic Overview: The Diels-Alder Approach
The most reliable and common synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene involves a [4+2] cycloaddition, specifically a Diels-Alder reaction. In this powerful ring-forming reaction, 9-bromoanthracene acts as the conjugated diene, and benzyne (C₆H₄), a highly reactive and transient species, serves as the dienophile.[1]
The reaction preferentially occurs across the central ring (C-9 and C-10) of the anthracene core. This regioselectivity is driven by thermodynamics; the cycloaddition leaves two intact, aromatic benzene rings in the product, which is energetically more favorable than forming a naphthalene-like system that would result from addition to a terminal ring.[2][3] Because benzyne is too unstable to be bottled, it must be generated in situ. The efficiency of this in-situ generation is a critical factor influencing the overall yield of the final product.
Caption: High-level workflow for the synthesis of 9-Bromodibenzobarrelene.
Troubleshooting Guide: Maximizing Your Yield
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Question: My overall yield is consistently low (<40%). What is the most likely cause?
Answer: A low yield in this synthesis almost always points to inefficient generation or rapid side-reactions of the benzyne intermediate. Benzyne is highly electrophilic and will readily react with itself (to form biphenylene and triphenylene) or other nucleophiles if not efficiently trapped by the 9-bromoanthracene diene.
Causality & Corrective Actions:
-
Inefficient Diazotization: The most common method for benzyne generation is the diazotization of anthranilic acid with an alkyl nitrite (e.g., isoamyl nitrite), followed by thermal decomposition of the resulting diazonium salt. This step is highly sensitive to reaction conditions.
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Expert Insight: Ensure your reagents are pure and dry. Anthranilic acid should be of high purity, and the solvent (typically THF or 1,2-dichloroethane) must be anhydrous. Water can interfere with the diazotization process and quench the reactive intermediates.
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Actionable Protocol: Add the isoamyl nitrite solution dropwise to the refluxing solution of anthranilic acid and 9-bromoanthracene over an extended period (e.g., 1-2 hours). This slow addition maintains a low, steady-state concentration of benzyne, maximizing the probability of it reacting with your diene instead of itself.
-
-
Suboptimal Reaction Temperature: The decomposition of the diazonium intermediate to benzyne is temperature-dependent.
-
Expert Insight: If the temperature is too low, benzyne generation will be slow or incomplete. If it's too high, the rate of benzyne self-condensation and other side reactions increases dramatically.
-
Actionable Protocol: The reaction is typically run at the reflux temperature of the solvent. For THF, this is ~66°C; for 1,2-dichloroethane (DCE), it is ~83°C. DCE is often preferred as the higher temperature can facilitate a cleaner decomposition and reaction.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial.
-
Expert Insight: While a 1:1 ratio of benzyne precursor to diene is theoretically sound, using a slight excess of the diene (9-bromoanthracene, ~1.1 to 1.2 equivalents) can help ensure that the transient benzyne is effectively trapped. However, a large excess will complicate purification. A slight excess of anthranilic acid and isoamyl nitrite (e.g., 1.5 equivalents each relative to the diene) is often used to drive the reaction.
-
Caption: Troubleshooting logic for diagnosing and resolving low yield issues.
Question: My final product is difficult to purify. How can I effectively separate it from starting material and byproducts?
Answer: Co-elution of the product with unreacted 9-bromoanthracene or the benzyne trimer, triphenylene, is a common purification challenge due to their similar polarities.
Causality & Corrective Actions:
-
Chromatography Optimization: Standard column chromatography is the method of choice.
-
Expert Insight: The key is to find a solvent system that provides adequate separation (ΔRf > 0.2). The product is non-polar, so a low-polarity mobile phase is required.
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Actionable Protocol: Use a high-quality silica gel (230-400 mesh). Start with a very non-polar eluent like pure hexanes or heptane and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane (e.g., 1-5%). A shallow gradient is often more effective than an isocratic elution. Monitor the fractions carefully by TLC.
-
-
Recrystallization: This can be an effective final polishing step after chromatography.
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Expert Insight: Finding a suitable single or binary solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below is essential.
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Actionable Protocol: Based on literature, ethanol or a mixture of dichloromethane and methanol can be effective for recrystallization. Dissolve the semi-purified solid in a minimum amount of the hot solvent, then allow it to cool slowly to promote the formation of pure crystals.
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Frequently Asked Questions (FAQs)
Q: Are there alternative, milder methods to generate benzyne? A: Yes. A widely used alternative is the fluoride-induced decomposition of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (the "Kobayashi precursor"). This reaction can be run at room temperature, offering a much milder alternative to the high-temperature diazotization method. While the precursor is more expensive, it can lead to higher yields and cleaner reactions, especially for sensitive substrates.
Q: How can I be certain I have synthesized the correct product? A: A combination of standard analytical techniques is required for unambiguous structure confirmation:
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¹H NMR: Look for the characteristic signals of the bridgehead protons and the vinyl protons of the etheno bridge, in addition to the aromatic signals.
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¹³C NMR: Confirm the presence of the correct number of aromatic and aliphatic carbons.
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Mass Spectrometry (MS): Verify the molecular weight of the product (C₁₆H₁₁Br, MW: 285.16 g/mol ) and check for the characteristic isotopic pattern of a bromine-containing compound.[4]
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Melting Point: Compare the observed melting point with the literature value (approx. 140 °C).[5]
Q: What are the primary safety precautions I should take? A:
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Diazonium Salts: Although generated and consumed in situ, diazonium salts can be explosive if isolated and allowed to dry. Always perform the reaction in solution and behind a safety shield.
-
Reagents: 9-Bromoanthracene is an irritant.[6] Isoamyl nitrite is flammable and volatile. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use of flammable solvents like THF requires that the heating source (e.g., heating mantle) is spark-free.
Data Summary and Protocols
Table 1: Comparison of Benzyne Generation Methods
| Method | Benzyne Precursor | Reagents | Temperature | Typical Yields | Advantages / Disadvantages |
| Diazotization | Anthranilic Acid | Isoamyl Nitrite | Reflux (~65-85 °C) | 40-60% | Pro: Inexpensive reagents. Con: Harsh conditions, potential for side reactions. |
| Kobayashi Method | 2-(TMS)phenyl triflate | CsF or TBAF | Room Temp | 60-85% | Pro: Mild conditions, high yield. Con: Expensive precursor. |
Detailed Experimental Protocol (Diazotization Method)
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, add 9-bromoanthracene (e.g., 1.0 eq).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the 9-bromoanthracene. Then, add anthranilic acid (e.g., 1.5 eq).
-
Heating: Begin stirring and heat the mixture to a gentle reflux using a heating mantle.
-
Benzyne Generation: In the addition funnel, prepare a solution of isoamyl nitrite (e.g., 1.5 eq) in anhydrous DCE.
-
Slow Addition: Once the main flask is refluxing steadily, add the isoamyl nitrite solution dropwise over a period of 1-2 hours. A color change and gas evolution should be observed.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure all the benzyne has been generated and consumed.
-
Workup: Allow the reaction to cool to room temperature. Wash the reaction mixture with an aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Analysis: Combine the pure fractions, remove the solvent, and analyze the resulting solid by NMR, MS, and melting point to confirm its identity and purity.
References
- Vertex AI Search. (2024). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition.
- Vertex AI Search. (2024). The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride.
- Vertex AI Search. (2024). Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene- 11,12-diacid hydrazides.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). 9,10-dibromoanthracene - Organic Syntheses Procedure.
- Vertex AI Search. (2024). Bromination of 9,10-dibromoanthracene (2) with molecular bromine (2.5 equiv).
- Vertex AI Search. (2024). 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
-
LookChem. (2024). 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride. [Link]
-
Chemistry Stack Exchange. (2015). Why is it the middle ring of anthracene which reacts in a Diels–Alder?[Link]
-
Cakmak, O., et al. (2008). Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives. PMC - NIH. [Link]
-
News-Medical.Net. (2024). Consider the diels-alder reaction of anthracene and maleic anhydride. [Link]
-
Wikipedia. (2024). Diels–Alder reaction. [Link]
- ResearchGate. (2024).
Sources
Technical Support Center: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Welcome to the technical support center for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (also known as 9-Bromodibenzobarrelene). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable organic building block. The unique strained bicyclic structure of this molecule necessitates careful handling to prevent degradation and ensure experimental reproducibility.
Understanding the Stability of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a versatile intermediate in organic synthesis, prized for its reactive bromine atom and the rigid, strained framework of the dibenzobarrelene core. This very reactivity, however, makes it susceptible to degradation if not stored and handled correctly. The primary stability concerns stem from its potential for photochemical reactions and thermal decomposition, largely due to the strained etheno bridge.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene?
For optimal long-term stability, the compound should be stored in a cool, dark, and dry environment. A supplier-specified shelf life of up to 1460 days (4 years) is noted under appropriate conditions.[1] To achieve this, we recommend the following:
-
Temperature: Store at room temperature.[2]
-
Atmosphere: While not explicitly stated for this specific compound, the general practice for reactive organic molecules, especially those used in sensitive downstream applications like cross-coupling reactions, is to store them under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of reaction with atmospheric oxygen or moisture over time.
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Light: Protect from light. The dibenzobarrelene framework is known to be photochemically active, potentially undergoing rearrangements upon exposure to UV light. Store the compound in an amber vial or a container wrapped in aluminum foil.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q2: Can I handle this compound on the open bench?
For weighing and preparing solutions, it is advisable to work in a well-ventilated area, such as a fume hood. While short periods of exposure to air are generally acceptable for weighing, prolonged exposure should be avoided. For reactions requiring anhydrous conditions, handling under an inert atmosphere is crucial.
Q3: What solvents are compatible with 9-Bromo-9,10-dihydro-9,10-ethenoanthracene?
The compound is soluble in toluene.[1] Based on its structure, it is also expected to be soluble in other common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). When selecting a solvent, ensure it is dry, as moisture can lead to hydrolysis or other side reactions, especially in the presence of catalysts.
Q4: How can I assess the purity and integrity of my sample?
Upon receiving a new batch or before using a stored sample, it is good practice to verify its purity. This can be done using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide the most definitive structural confirmation and can reveal the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot suggests a pure compound.
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Melting Point: A sharp melting point around 140°C is indicative of high purity.[1] A broad or depressed melting range suggests the presence of impurities.
Q5: What are the signs of degradation?
Visual inspection can sometimes indicate degradation. A change in color (e.g., from white/off-white to yellow or brown) or texture could suggest decomposition. However, the absence of visual changes does not guarantee purity. If you suspect degradation, re-analyzing the compound by NMR or TLC is recommended.
Troubleshooting Guide
| Problem | Potential Cause Related to Stability/Storage | Recommended Solution & Preventative Measures |
| Inconsistent or low yields in subsequent reactions (e.g., Suzuki or Sonogashira coupling) | Degradation of the starting material. The C-Br bond may have undergone hydrolysis or other side reactions. | - Confirm the purity of the starting material using NMR or TLC before starting the reaction. - Ensure all solvents and reagents are anhydrous. - Store the compound under an inert atmosphere and protected from light. |
| Appearance of unexpected spots on TLC analysis of the starting material | The compound has started to decompose. This could be due to exposure to light, moisture, or heat. | - Repurify the material by column chromatography or recrystallization if possible. - Review storage conditions. Ensure the container is tightly sealed and protected from light. |
| Change in physical appearance (e.g., color change, clumping) | Likely degradation or absorption of moisture. | - The material may not be suitable for sensitive reactions. Consider ordering a fresh batch. - For prevention, always store in a desiccator or under an inert atmosphere in a tightly sealed vial. |
| Poor solubility in the recommended solvent (toluene) | The compound may have polymerized or decomposed into insoluble byproducts. | - Attempt to dissolve a small sample with sonication. If it remains insoluble, the material has likely degraded. - Always use high-purity, dry solvents. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount (1-2 mg) of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate, start with a 9:1 ratio and adjust as needed).
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Visualization: Visualize the plate under a UV lamp (254 nm). A pure sample should show a single spot.
Visualizations
Logical Workflow for Handling and Storage
Caption: Decision workflow for handling and storage.
Summary of Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential thermal degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Light | Protect from Light (Amber Vial) | The dibenzobarrelene core is photochemically sensitive. |
| Moisture | Dry Conditions (Tightly Sealed Container) | Prevents hydrolysis of the C-Br bond. |
References
-
(No author given). (n.d.). Structures and photochemistry of dibenzobarrelene monoamides. Sci-Hub. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. Retrieved from [Link]
Sources
Technical Support Center: Navigating Complex Mixtures in 9-Bromoanthracene Diels-Alder Reactions
Welcome to the technical support center for Diels-Alder reactions involving 9-bromoanthracene. As a key intermediate for polycyclic aromatic hydrocarbons (PAHs) used in materials science and drug development, 9-bromoanthracene presents unique challenges in cycloaddition chemistry.[1] Its electronic properties and the aromaticity of the anthracene core often lead to sluggish reactions and complex product mixtures.[2][3]
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues and deepen their understanding of this powerful synthetic tool. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting Guide: From Complex Mixtures to Pure Products
This section addresses specific, hands-on problems you might encounter in the lab.
Q1: My reaction yields a complex mixture of regioisomers (ortho and meta). How can I improve the selectivity?
A1: The formation of regioisomers is one of the most common challenges in Diels-Alder reactions with asymmetrically substituted dienophiles and 9-substituted anthracenes.[4] The outcome is a delicate balance between electronic effects and steric hindrance.
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Understanding the Causality: The regioselectivity is dictated by the interaction of the diene (9-bromoanthracene) and the dienophile. Two primary products can form: the ortho adduct and the meta adduct. The preferred pathway depends on the dienophile's substituents.[5] Generally, electronic effects favor the ortho product, while significant steric bulk on the dienophile will favor the meta product to minimize repulsion.[6][7]
-
Strategic Solutions:
-
Dienophile Selection: The nature of the dienophile is the most critical factor. Electron-withdrawing groups (EWGs) are necessary for reactivity, but their size and position determine the isomeric ratio. For instance, reacting 9-bromoanthracene with acrylonitrile (a small, electron-poor dienophile) yields predominantly the ortho isomer. In contrast, using a bulky dienophile like phenyl vinyl sulfone results in the exclusive formation of the meta isomer due to overwhelming steric effects.[6][7]
-
Lewis Acid Catalysis: Introducing a Lewis acid can enhance regioselectivity. Lewis acids coordinate to the dienophile's electron-withdrawing group, amplifying its electronic effect and potentially favoring one transition state over the other.[8][9] This can often increase the proportion of the electronically favored ortho product.
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Solvent and Temperature Optimization: While less impactful than dienophile choice, the reaction solvent can influence the transition state energies. Polar solvents may stabilize the more polar transition state, subtly shifting the isomeric ratio.[10] Experiment with a range of solvents from non-polar (e.g., toluene, xylene) to more polar options (e.g., nitrobenzene).
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| Dienophile | Key Substituent(s) | Major Isomer | Typical Ortho:Meta Ratio | Rationale |
| Acrylonitrile | -CN | ortho | 3.5 : 1 | Strong EWG, low steric hindrance.[6] |
| Acrylic Acid | -COOH | ortho | 1.3 : 1 | More steric bulk than -CN, reducing ortho selectivity.[6] |
| Phenyl Vinyl Sulfone | -SO₂Ph | meta | 0 : 1 (Exclusive) | Significant steric bulk forces meta addition.[6][7] |
| 1-Cyano Vinyl Acetate | -CN, -OAc | meta | - | The combination of substituents favors the meta isomer.[6] |
Q2: The reaction is extremely slow or incomplete, with significant starting material remaining. What are the likely causes?
A2: This is a frequent observation, as 9-bromoanthracene is considered a relatively poor diene.[2] The inherent aromatic stability of the anthracene central ring creates a high activation barrier for the reaction.
-
Underlying Issues:
-
Low Reactivity: The aromatic resonance energy of anthracene must be overcome for it to act as a diene, making the reaction energetically demanding.[3]
-
Poor Solubility: 9-bromoanthracene and its adducts can have limited solubility in common organic solvents, especially at lower temperatures, leading to a heterogeneous mixture and slow reaction rates.[11][12]
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Reversible Reaction: At elevated temperatures, the desired product can revert to the starting materials via a retro-Diels-Alder reaction, establishing an unfavorable equilibrium.[13][14]
-
-
Troubleshooting Steps:
-
Increase Temperature: These reactions often require high temperatures (110-200 °C) to proceed at a reasonable rate. Using a high-boiling solvent like xylene (b.p. ~140 °C) or conducting the reaction neat (solvent-free) at high temperatures can be effective.[10][15][16] Microwave-assisted synthesis is an excellent alternative for rapidly achieving high temperatures and accelerating the reaction.[6][7]
-
Use a More Reactive Dienophile: The reaction rate is highly dependent on the dienophile. Ensure it has strong electron-withdrawing groups. Dienophiles like maleic anhydride or those with cyano groups are highly reactive.[15][17]
-
Improve Solubility: If the starting material is not fully dissolved, the reaction cannot proceed efficiently.[18] Consider switching to a solvent in which 9-bromoanthracene is more soluble, such as DMF or heated toluene, or use a co-solvent system.[11]
-
Consider Catalysis: A Lewis acid catalyst (e.g., AlCl₃, TiCl₄) can significantly lower the activation energy by making the dienophile more electrophilic, allowing the reaction to proceed under milder conditions.[8][9]
-
Q3: I'm struggling with purification. The product seems inseparable from byproducts and starting material. What are the best strategies?
A3: Purification is often challenging due to the similar polarities and solubilities of the anthracene-based components.[19] A multi-step approach is usually required.
-
Expert Recommendations:
-
Drive the Reaction to Completion: The easiest impurity to remove is the one that isn't there. Focus on optimizing the reaction (see Q2) to consume as much of the 9-bromoanthracene starting material as possible.
-
Column Chromatography: This is the most reliable method for separating complex mixtures of Diels-Alder adducts.[11] Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/dichloromethane) and gradually increasing the polarity (e.g., by adding ethyl acetate) to resolve the different components.
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Recrystallization: If chromatography yields a product that is still slightly impure, recrystallization can be highly effective.[20] Since the adduct is often a crystalline solid, dissolving it in a minimum amount of a hot solvent (like ethyl acetate or a toluene/hexane mixture) and allowing it to cool slowly can yield high-purity crystals.[16]
-
Dealing with Oxidation Products: If you notice colored impurities (often yellow/green), these could be oxidation products like anthraquinone.[16][19] These are often more polar and can sometimes be removed by recrystallization or careful chromatography. Using decolorizing carbon during recrystallization can also be effective, but use it sparingly as it can adsorb your product.[16]
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the reaction.
Q1: What are the fundamental challenges of using 9-bromoanthracene as a diene?
A1: 9-Bromoanthracene is a sterically bulky and electronically moderately deactivated diene. The primary challenge is overcoming the aromatic stabilization of the central anthracene ring, which disfavors its participation as a diene in the [4+2] cycloaddition.[3] This results in a high activation energy, necessitating forcing conditions like high heat, which can in turn lead to side reactions or product decomposition.[2]
Q2: When should I use thermal conditions versus Lewis acid catalysis?
A2: The choice depends on the stability of your reactants and the desired outcome.
-
Thermal Conditions: Use when your dienophile and diene are thermally stable. High temperatures (refluxing in toluene or xylene) provide the necessary activation energy.[15] This is the classic approach but can lead to a retro-Diels-Alder reaction.[13]
-
Lewis Acid Catalysis: Opt for this method when you have thermally sensitive functional groups or when you need to enhance reactivity at lower temperatures.[8] Lewis acids accelerate the reaction by lowering the dienophile's LUMO energy, making it more electrophilic.[9] This can also be a tool to influence regioselectivity, but be aware that some Lewis bases (including reactants like aldehydes) can inhibit the catalyst.[21]
Q3: Can my Diels-Alder adduct revert to the starting materials?
A3: Yes. This process is called the retro-Diels-Alder (rDA) reaction.[13] It is the microscopic reverse of the forward reaction and is favored entropically at high temperatures. If your reaction stalls or the yield decreases upon prolonged heating, the rDA equilibrium may be the cause.[2] To minimize this, use the lowest temperature that allows the forward reaction to proceed at a reasonable rate. If possible, using an excess of the dienophile can help push the equilibrium toward the product side.
Standard Protocol: Thermal Diels-Alder Reaction of 9-Bromoanthracene and N-Phenylmaleimide
This protocol is a general starting point based on established methodologies for 9-substituted anthracenes.[22]
Materials:
-
9-Bromoanthracene (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Toluene or Xylene (Anhydrous, ~10 mL per mmol of 9-bromoanthracene)
-
Round-bottom flask with reflux condenser and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 9-bromoanthracene in the chosen solvent.
-
Addition of Dienophile: Add N-phenylmaleimide to the stirred solution.
-
Heating: Heat the mixture to reflux (Toluene: ~110 °C, Xylene: ~140 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the fluorescent 9-bromoanthracene spot is a good indicator of consumption.
-
Work-up: Once the reaction is complete (typically after several hours to overnight), allow the mixture to cool to room temperature.
-
Isolation: Reduce the solvent volume using a rotary evaporator. The crude product may precipitate. If so, collect it by vacuum filtration.
-
Purification: Purify the crude solid via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) followed by recrystallization from an appropriate solvent system to obtain the pure adduct.
References
-
Al-Ghorbani, M. S., et al. (2021). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of King Saud University - Science, 33(1), 101239. Available from: [Link]
-
ResearchGate. (n.d.). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). 9-Bromo-anthracene. Retrieved from [Link]
-
Khan, A. A., & Asiri, A. M. (2017). Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study. Oriental Journal of Chemistry, 33(5), 2345-2351. Available from: [Link]
-
ResearchGate. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Retrieved from [Link]
-
Reddit. (2013). Solvent for 9,10-dibromoanthracene. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Retro-Diels–Alder reaction. Retrieved from [Link]
-
Jasperse, C. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]
-
Bickelhaupt, F. M., & Houk, K. N. (2017). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 56(35), 10428-10432. Available from: [Link]
-
Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Retrieved from [Link]
-
Truman ChemLab. (n.d.). A Neat Diels-Alder Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction in Organic Synthesis Practice Problems. Retrieved from [Link]
-
University of Calgary. (n.d.). DIELS-ALDER REACTION. Retrieved from [Link]
-
Royal Society of Chemistry. (2001). Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study – Oriental Journal of Chemistry [orientjchem.org]
- 5. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sciencemadness Discussion Board - 9-Bromo-anthracene - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 21. Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 9-Bromo-9,10-dihydro-9,10-ethenoanthracene Against Retro-Diels-Alder Reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of preventing its retro-Diels-Alder (rDA) reaction. By understanding the underlying principles and implementing the strategies outlined below, you can enhance the stability of this valuable compound in your experimental workflows.
Understanding the Challenge: The Retro-Diels-Alder Reaction
The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, a process favored by an increase in temperature.[1][2] In the case of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, this reversible reaction leads to the dissociation of the molecule back into 9-bromoanthracene and the corresponding dienophile. This thermal instability can compromise experimental results, leading to reduced yields, and the formation of impurities.
This guide will equip you with the knowledge to control this equilibrium and maintain the integrity of your 9-Bromo-9,10-dihydro-9,10-ethenoanthracene adduct.
Troubleshooting Guide: Preventing Unwanted Cycloreversion
This section addresses common issues encountered during the handling and reaction of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene and provides actionable solutions.
Problem 1: Product decomposition is observed at elevated temperatures.
Root Cause Analysis: The retro-Diels-Alder reaction is a thermally activated process.[1] Elevated temperatures provide the necessary activation energy for the cycloreversion to occur, shifting the equilibrium towards the starting materials (9-bromoanthracene and the dienophile). The precise temperature at which this becomes significant for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is not extensively documented, but for similar anthracene-maleimide adducts, cleavage can be observed at temperatures around 200-215 °C.
Solutions:
-
Strict Temperature Control: Maintain the reaction and storage temperatures as low as practically possible. For reactions requiring heat, a careful optimization study should be performed to find the minimum temperature required for the desired transformation without initiating the rDA reaction.
-
Solvent Selection: When heating is unavoidable, the choice of solvent can be critical. High-boiling point solvents should be used with caution. Consider if a lower-boiling solvent can be used under reflux to maintain a consistent, lower temperature.
-
Microwave-Assisted Synthesis: For the forward Diels-Alder reaction, microwave-assisted synthesis has been shown to be effective for 9-bromoanthracene and can often be performed at lower bulk temperatures and shorter reaction times compared to conventional heating, which can help in preserving the product.[1]
Problem 2: Low yields are obtained in reactions where 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a reactant.
Root Cause Analysis: If the reaction conditions involve heat, the retro-Diels-Alder reaction can consume the starting material, leading to lower than expected yields of the desired product. The liberated 9-bromoanthracene may not participate in the intended subsequent reaction.
Solutions:
-
Le Chatelier's Principle in Action:
-
Use of a Trapping Agent: Introduce a "scavenger" dienophile into the reaction mixture. This scavenger should be highly reactive towards the liberated 9-bromoanthracene, thus preventing it from reforming the starting adduct. An ideal trapping agent would be a dienophile that forms a highly stable adduct with 9-bromoanthracene, effectively removing it from the equilibrium.
-
Excess of the Original Dienophile: If the subsequent reaction does not involve the etheno bridge, conducting the reaction in the presence of an excess of the original dienophile used to synthesize the adduct can help push the equilibrium back towards the adduct.
-
-
High-Pressure Conditions: The forward Diels-Alder reaction typically proceeds with a negative activation volume, meaning it is favored by high pressure. Consequently, applying high pressure can shift the equilibrium away from the retro-Diels-Alder reaction. This is a more specialized technique but can be highly effective.
Problem 3: The 9-Bromo substituent appears to affect the stability of the adduct.
Root Cause Analysis: The electronic and steric properties of substituents on the anthracene core can influence the stability of the Diels-Alder adduct. While specific data for the 9-bromo substituent on the ethenoanthracene system is scarce, substituents can alter the strain energy of the bicyclic system and the electronic properties of the diene, thereby affecting the kinetics and thermodynamics of the rDA reaction.[3]
Solutions:
-
Consideration of Dienophile Structure: The stability of the Diels-Alder adduct is a product of both the diene and the dienophile. If you are synthesizing the 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, consider using a dienophile that will form a more thermodynamically stable adduct. For example, dienophiles with electron-withdrawing groups can sometimes form more stable adducts.
-
Structural Modification of the Etheno Bridge: While this involves a more significant synthetic effort, modifying the etheno bridge with bulky substituents could sterically hinder the cycloreversion process, thereby increasing the thermal stability of the adduct.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I expect the retro-Diels-Alder reaction to begin for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene?
While a precise onset temperature is not well-documented for this specific compound, it is prudent to be cautious at temperatures exceeding 150 °C. For comparison, some anthracene-maleimide adducts show decomposition starting around 200-215 °C. It is highly recommended to perform a thermal stability study, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), on your specific sample to determine its decomposition profile.
Q2: How does the bromine atom at the 9-position influence the stability of the adduct?
The bromine atom is an electron-withdrawing group and also possesses significant steric bulk. These factors can influence the stability of the bridgehead position.[3] While a definitive statement on its effect on the rDA of this specific ethenoanthracene cannot be made without further experimental data, it is a critical parameter to consider in the overall stability of the molecule.
Q3: Can I use a solvent to suppress the retro-Diels-Alder reaction?
While no solvent can completely prevent a thermally driven reaction, the choice of solvent can be important. Non-polar solvents may be preferable in some cases, as they are less likely to stabilize any polar transition states that might lead to side reactions.[4] More importantly, the boiling point of the solvent will dictate the maximum temperature of the reaction at atmospheric pressure.
Q4: Are there any alternative synthetic strategies to create more stable analogs?
If thermal stability is a critical issue, consider synthesizing analogs with a more robust bridge. This could involve using different dienophiles in the initial Diels-Alder reaction that lead to a more rigid or sterically hindered bicyclic system. Additionally, exploring functionalization of the etheno bridge itself could offer a pathway to enhanced stability.
Experimental Protocols
Protocol 1: General Handling and Storage of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
-
Storage: Store the compound in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.
-
Handling: When weighing and transferring the compound, minimize its exposure to high temperatures and direct, strong light.
-
Inert Atmosphere: For reactions that are sensitive to oxidation or require heating, conduct them under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions.
Protocol 2: Monitoring for the Onset of the Retro-Diels-Alder Reaction
-
Technique: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
-
Procedure:
-
Spot a baseline of the pure 9-Bromo-9,10-dihydro-9,10-ethenoanthracene on a TLC plate.
-
As your reaction proceeds, take small aliquots at regular intervals and spot them on the same TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
The appearance of a new spot corresponding to 9-bromoanthracene (which can be run as a standard) indicates the onset of the retro-Diels-Alder reaction.
-
This allows for real-time assessment of the adduct's stability under your specific reaction conditions.
-
Visualizing the Process
The Retro-Diels-Alder Equilibrium
Caption: The thermal equilibrium between the Diels-Alder and retro-Diels-Alder reactions.
Strategy for Preventing rDA: Trapping the Diene
Caption: A scavenger dienophile traps the liberated 9-bromoanthracene.
References
-
Chung, Y., Duerr, B. F., McKelvey, T. A., Nanjappan, P., & Czarnik, A. W. (1989). Structural effects controlling the rate of the retro-Diels-Alder reaction in anthracene cycloadducts. The Journal of Organic Chemistry, 54(5), 1018–1032. [Link]
-
Cramer, C. J., & Squires, R. R. (1996). Bridgehead Radicals: A Theoretical and Experimental Study of the Effects of Bicyclic Framework on Stability. Journal of the American Chemical Society, 118(46), 11666–11675. [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. [Link]
-
Harb, M. T., Taha, M. O., & Sultan, M. A. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 817-826. [Link]
-
Korte, F., & Büchel, K. H. (1960). Thermische und photochemische Umsetzungen von Diels-Alder-Addukten aus halogenierten Cyclopentadienen. Chemische Berichte, 93(5), 1021–1025. [Link]
-
Rickborn, B. (1998). The Retro-Diels-Alder Reaction. In Organic Reactions (pp. 1-393). John Wiley & Sons, Inc. [Link]
-
Wikipedia contributors. (2023). Retro-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
Sources
- 1. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tungsten-Enabled Diels–Alder Cycloaddition and Cycloreversion of Arenes and Alkynes: Divergent Synthesis of Highly Functionalized Barrelenes and Arenes - PMC [pmc.ncbi.nlm.nih.gov]
characterization issues with 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Technical Support Center: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Welcome to the technical support guide for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this versatile bridged bicyclic compound. Here, we address frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis & Purity Assessment
Question 1: I've just completed the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene via a Diels-Alder reaction. How can I assess the purity and what are the most probable impurities?
Answer: Assessing the purity of your product requires a multi-technique approach. The most common impurities stem from the starting materials, side reactions, or subsequent decomposition. Your primary synthesis is likely a [4+2] cycloaddition between 9-bromoanthracene and a dienophile.[1][2]
Probable Impurities:
-
Unreacted 9-Bromoanthracene: This is a common impurity if the reaction has not gone to completion. It is a fluorescent, yellow-green solid.[3]
-
Retro-Diels-Alder Products: The Diels-Alder reaction is reversible. Under excessive heat or prolonged reaction times, the product can revert to the starting materials.[4]
-
Isomeric Byproducts: Depending on the dienophile used, you may form regioisomers (ortho/meta).[1]
-
Solvent Residue: High-boiling point solvents like xylene, often used to drive the reaction, can be difficult to remove completely.[5][6]
Initial Purity Assessment Workflow:
Caption: Initial workflow for assessing crude product purity.
Recommended Action: Start with Thin Layer Chromatography (TLC) to visualize the number of components. A single spot (that is not the starting material) is a good indication of purity, but not definitive. Follow up with Proton NMR (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for a more comprehensive picture.
Section 2: NMR Spectroscopy Issues
Question 2: My ¹H NMR spectrum is complex and doesn't match the textbook example I expected. How do I interpret the key signals for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene?
Answer: The ¹H NMR spectrum of this molecule has several distinct regions that provide a structural fingerprint. Complexity can arise from impurities or second-order coupling effects. Let's break down the expected signals. While a spectrum for the exact target molecule is not readily available in public databases, we can infer the expected shifts based on similar structures like 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride.[7]
Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Key Features |
| Aromatic (8H) | ~ 7.0 - 7.8 | Multiplets | A complex region of overlapping signals from the two benzene rings. |
| Bridgehead (1H) | ~ 5.8 | Singlet or narrow multiplet | This is the proton at the C10 position, opposite the bromine. Its chemical shift is a key indicator of successful cycloaddition. |
| Etheno Bridge (2H) | ~ 6.8 | Multiplet (often an AA'BB' system) | These are the vinyl protons on the etheno bridge. Their coupling pattern can be complex. |
Note: The bromine atom at C9 will influence the electronic environment, causing slight shifts compared to unsubstituted analogs.
Troubleshooting Common NMR Issues:
-
Broad Peaks: This could indicate the presence of paramagnetic impurities or that the sample is not fully dissolved. Ensure your NMR solvent is of high quality and the sample is fully solubilized.
-
Unexpected Peaks around 8.0-8.6 ppm: These are characteristic of the aromatic protons in unreacted 9-bromoanthracene.[3] The sharp singlet for the C10 proton of 9-bromoanthracene is also a key indicator.
-
Solvent Peaks: Residual solvents from synthesis (e.g., xylene ~2.3 and 7.0 ppm) or purification (e.g., ethyl acetate, hexane) can obscure signals.
Experimental Protocol: Preparing a High-Quality NMR Sample
-
Dry the Sample: Ensure your purified product is thoroughly dried under high vacuum to remove residual solvents.
-
Weigh Accurately: Use approximately 5-10 mg of the compound.
-
Use High-Purity Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Acquire Data: Run a standard ¹H NMR experiment. If the spectrum is complex, consider running a 2D experiment like COSY to establish proton-proton correlations, which can be invaluable for confirming the structure.
Section 3: Mass Spectrometry Analysis
Question 3: I'm seeing two strong peaks of nearly equal intensity in the molecular ion region of my mass spectrum. Is my sample impure?
Answer: No, this is the expected and definitive signature of a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are separated by two mass units (m/z) and have almost identical intensities.
Expected Mass Spectrum Data:
| Ion | Formula | Calculated m/z | Key Feature |
| [M]⁺ | C₁₆H₁₁⁷⁹Br | 282.00 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| [M+2]⁺ | C₁₆H₁₁⁸¹Br | 284.00 | Corresponds to the molecule with the ⁸¹Br isotope. |
This isotopic pattern is one of the most reliable methods for confirming the presence of bromine in your structure.[8][9] Advanced mass spectrometry techniques can provide high-resolution data to further confirm the elemental composition.[10][11]
Caption: Logic of Bromine's Isotopic Signature in Mass Spectrometry.
Section 4: Stability and Handling
Question 4: Is 9-Bromo-9,10-dihydro-9,10-ethenoanthracene stable? Are there any special handling or storage requirements?
Answer: While the ethenoanthracene core is relatively rigid, the compound's stability can be influenced by external factors.
-
Thermal Stability: The compound has a reported melting point of 140°C.[12] However, as it is a Diels-Alder adduct, it is susceptible to a retro-Diels-Alder reaction at elevated temperatures, which would cause it to decompose back into 9-bromoanthracene and the corresponding dienophile.[4] Therefore, avoid excessive heating.
-
Photochemical Stability: Anthracene derivatives can be light-sensitive. Related compounds like 9,10-dibromoanthracene are known to undergo photochemical debromination.[13] While this specific compound's photosensitivity is not extensively documented, it is prudent to minimize its exposure to direct light.
Recommended Storage and Handling:
-
Storage: Store the compound in a cool, dry, dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent potential degradation.
-
Handling: Handle the material in a well-ventilated fume hood. Avoid prolonged exposure to light. When running reactions, consider wrapping the flask in aluminum foil if the reaction is light-sensitive.
References
- Time in Pasuruan, ID. Google Search. Accessed January 20, 2026.
- Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition.SpringerLink. Accessed January 20, 2026.
- Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds.
- Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds.PubMed. Accessed January 20, 2026.
- (Z)-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarbonic acid anhydride - Optional[1H NMR] - Spectrum.SpectraBase. Accessed January 20, 2026.
- 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride(1625-83-8) 1H NMR spectrum.ChemicalBook. Accessed January 20, 2026.
- 9,10-dihydro-9-hydroxy-9,10-ethenoanthracene-11,12-dicarboxylic acid, diemthyl ester.NIST. Accessed January 20, 2026.
- Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.PubMed Central. Accessed January 20, 2026.
- Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry.
- Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry.
- 9,10-Dihydro-9,10-etheno-anthracen-11-yl-phosphonic acid, diethyl ester.SpectraBase. Accessed January 20, 2026.
- 9,10-Dibromoanthracene.Grokipedia. Accessed January 20, 2026.
- Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking W
- 9-Bromoanthracene synthesis.ChemicalBook. Accessed January 20, 2026.
- 9,10-Dihydroanthracene(613-31-0) 1H NMR spectrum.ChemicalBook. Accessed January 20, 2026.
- Conversion of Benzene to 9-Bromo 9,10 Dihydroanthracene.Chemistry Stack Exchange. Accessed January 20, 2026.
- The Diels-Alder Reaction of Anthracene with Maleic Anhydride.Course Hero. Accessed January 20, 2026.
- Diels–Alder reaction.Wikipedia. Accessed January 20, 2026.
- Diels-Alder Reaction.University of Michigan-Dearborn. Accessed January 20, 2026.
- Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters.The Royal Society of Chemistry. Accessed January 20, 2026.
- Here's What You're Looking For in Diels Alder Reaction.PraxiLabs. Accessed January 20, 2026.
- Preparation method of 9, 10-dibromoanthracene.
- 9-Bromo-9, 10-dihydro-9, 10-ethenoanthracene, min 98%, 1 gram.Strem. Accessed January 20, 2026.
- 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, 1gram, Each.CP Lab Safety. Accessed January 20, 2026.
- 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.MySkinRecipes. Accessed January 20, 2026.
Sources
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- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. praxilabs.com [praxilabs.com]
- 7. 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride(1625-83-8) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 13. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Guide to the Diels-Alder Reactions of Substituted Anthracenes: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for constructing six-membered rings with high regio- and stereocontrol.[1] Among the vast array of dienes available, anthracene and its derivatives present a unique platform. Their rigid polycyclic aromatic structure serves as a valuable scaffold in materials science and is a key structural motif in various pharmaceutical agents.[2][3]
This guide offers a comparative analysis of the Diels-Alder reactions involving substituted anthracenes. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings that govern reactivity and selectivity, providing field-proven insights to inform your experimental design. We will explore how substituent effects on both the anthracene core and the dienophile can be rationally manipulated to achieve desired synthetic outcomes.
The Anthracene Core: A Reluctant but Rewarding Diene
Anthracene typically undergoes [4+2] cycloaddition at its central 9 and 10 positions.[4][5] This reactivity is a delicate balance. The central ring of anthracene is less aromatic than its terminal counterparts, making it more amenable to cycloaddition compared to benzene or naphthalene.[5] However, the reaction requires overcoming a significant aromatic stabilization energy, rendering anthracene an unusually unreactive diene compared to acyclic counterparts.[6] Consequently, these reactions often necessitate heating. The primary driving force is the conversion of two π-bonds into two new, energetically more stable, σ-bonds.[7]
Modulating Reactivity: The Decisive Role of Substituents
The electronic nature of substituents on the anthracene ring profoundly impacts reaction kinetics. This is a direct consequence of frontier molecular orbital (FMO) theory, where the reaction rate is largely dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Activating Groups: Electron-Donating Substituents (EDGs)
Placing electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) at the 9 and/or 10 positions increases the electron density of the anthracene system. This raises the energy of the diene's HOMO, narrowing the HOMO-LUMO gap and accelerating the reaction. For example, 9-methylanthracene reacts significantly faster than unsubstituted anthracene.[8]
Deactivating Groups: Electron-Withdrawing Substituents (EWGs)
Conversely, electron-withdrawing groups (e.g., -CHO, -NO₂, -CN) decrease the electron density of the diene.[2] This lowers the HOMO energy, widens the HOMO-LUMO gap, and consequently slows the reaction down. The reaction between 9-anthracenecarboxaldehyde and maleic anhydride is notably slower than that with anthracene itself.[8]
Steric Considerations
Steric effects can be complex. While bulky substituents can hinder the approach of the dienophile, the change in hybridization at the 9 and 10 positions from sp² (trigonal planar) to sp³ (tetrahedral) in the product can relieve steric strain present in the planar anthracene, providing an additional driving force for the reaction.[9]
Table 1: Comparative Reactivity of 9-Substituted Anthracenes with Maleic Anhydride
| 9-Substituent on Anthracene | Electronic Effect | Relative Reaction Rate | Rationale |
|---|---|---|---|
| -H (Anthracene) | Neutral | Baseline | Aromaticity provides a significant activation barrier.[6] |
| -CH₃ (9-Methylanthracene) | Electron-Donating | Faster | EDG raises diene HOMO energy, accelerating the reaction.[8] |
| -CHO (9-Anthraldehyde) | Electron-Withdrawing | Slower | EWG lowers diene HOMO energy, decelerating the reaction.[8][10] |
| -Cl (9-Chloroanthracene) | Inductively Withdrawing | Slower | Halogens are generally deactivating.[2] |
| -OCH₃ (9-Methoxyanthracene) | Electron-Donating | Faster | Strong EDG significantly raises diene HOMO energy.[11] |
The Dienophile: A Comparative Analysis
The choice of dienophile is as critical as the diene. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, which lower its LUMO energy.[7]
Table 2: Performance of Common Dienophiles with Anthracene
| Dienophile | Key Features | Relative Reactivity | Typical Conditions |
|---|---|---|---|
| Maleic Anhydride | Highly activated, symmetrical | Very High | Reflux in xylene (approx. 140°C).[6][7] |
| N-Phenylmaleimide | Highly activated, symmetrical | Very High | Similar to maleic anhydride.[12] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Alkyne, highly activated | High | Can react to form terminal ring adducts with bulky anthracenes.[4] |
| Acrylic Acid | Unsymmetrical, activated | Moderate | Can lead to regioisomeric products.[2][10] |
| Acrolein | Unsymmetrical, activated | Moderate | Can lead to regioisomeric products.[13] |
| Acetylene | Unactivated | Very Low | Requires high temperatures (e.g., 250°C).[1] |
Directing the Reaction: Regio- and Stereoselectivity
When both the diene and dienophile are unsymmetrical, the question of regioselectivity arises. Furthermore, the three-dimensional arrangement of the adduct is governed by stereoselectivity.
Regioselectivity: The "Ortho" vs. "Meta" Conundrum
For a 9-substituted anthracene reacting with an unsymmetrical dienophile like acrylic acid, two regioisomers, commonly referred to as "ortho" and "meta," can form.[2] The outcome is dictated by electronic effects. The reaction proceeds via a transition state where the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile.[14] This can be predicted by examining the partial charges on the reacting atoms, which are influenced by the resonance structures of the reactants.[14][15]
Notably, while 9,10-cycloaddition is the norm, strategic placement of bulky substituents at the 9,10-positions or strong electron-donating groups on the terminal rings can force an unusual 1,4-cycloaddition.[4][16][17][18] This powerful strategy allows for the functionalization of the terminal rings, opening new avenues for complex molecular architectures.[16]
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. The reaction typically favors the formation of the endo adduct over the exo adduct. This preference is not due to steric factors (the exo product is often more stable) but arises from stabilizing secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond in the diene at the transition state.
In the Lab: A Validated Experimental Protocol
This section provides a robust, self-validating protocol for the reaction between anthracene and maleic anhydride, a classic example that illustrates the core principles.
Workflow Diagram
Step-by-Step Methodology
Objective: To synthesize 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.
Materials:
-
Anthracene (0.80 g, ~4.5 mmol)
-
Maleic anhydride (0.40 g, ~4.1 mmol) - Note: Maleic anhydride is the limiting reagent.
-
Xylene (10 mL)
-
25-mL round-bottomed flask
-
Reflux condenser and heating mantle
-
Boiling chips
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Acetone (for recrystallization)
Protocol:
-
Preparation: To a 25-mL round-bottomed flask, add boiling chips, 0.80 g of anthracene, and 0.40 g of maleic anhydride.[6]
-
Causality: Boiling chips are essential for smooth, controlled boiling and preventing bumping of the high-boiling xylene solvent.
-
-
Setup: In a fume hood, add 10 mL of xylene to the flask and immediately attach a reflux condenser.[6][7] Clamp the apparatus securely.
-
Causality: Xylene is used as a high-boiling solvent to achieve the necessary temperature to overcome the reaction's activation energy in a reasonable timeframe.[6] The reflux condenser prevents the solvent and reactants from escaping upon heating.
-
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. The solution will boil at approximately 185-200°C. Maintain reflux for 30 minutes.[6][7]
-
Causality: The 30-minute reflux period is typically sufficient for this activated system to proceed to completion. The reaction progress can be monitored by TLC by observing the disappearance of the fluorescent anthracene spot.
-
-
Isolation: After 30 minutes, remove the heat source and allow the flask to cool to room temperature. Then, cool the flask in an ice bath for 5-10 minutes to maximize precipitation of the product.[7]
-
Causality: The Diels-Alder adduct is significantly less soluble in cold xylene than the starting materials, allowing for its isolation by precipitation.
-
-
Purification: Collect the solid product via vacuum filtration and wash the crystals with a small amount of cold xylene to remove any soluble impurities. The crude product can be further purified by recrystallization from acetone.[19]
-
Causality: Recrystallization is a standard purification technique for crystalline solids. Acetone is a good choice as the product is soluble in hot acetone but much less so when cold.
-
-
Analysis: Allow the purified crystals to air dry completely. Determine the final mass and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., melting point, ¹H NMR, UV-Vis spectroscopy) to confirm its identity and purity.[19]
Conclusion
The Diels-Alder reaction of substituted anthracenes is a versatile and powerful tool in the synthetic chemist's arsenal. A thorough understanding of the interplay between the electronic and steric properties of substituents on both the anthracene diene and the dienophile is paramount for predicting and controlling reaction outcomes. By rationally selecting substituents, researchers can modulate reaction rates and direct regioselectivity, even achieving unconventional 1,4-additions to functionalize the terminal rings. The experimental protocols, when grounded in a solid mechanistic understanding, are robust and adaptable, paving the way for the efficient synthesis of complex molecules for a wide range of applications, from novel materials to life-saving pharmaceuticals.
References
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Diels-Alder Reaction. (n.d.). University of Missouri–St. Louis. Retrieved January 20, 2026, from [Link]
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Diels-Alder Reaction: Anthracene Lab Experiment. (n.d.). Studylib. Retrieved January 20, 2026, from [Link]
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Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2015). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. International Journal of Advanced Research, 3(11), 633-644. Retrieved January 20, 2026, from [Link]
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The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.). Salahaddin University-Erbil. Retrieved January 20, 2026, from [Link]
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Chen, H., Yao, E., Xu, C., Meng, X., & Ma, Y. (2014). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 12(28), 5102-5107. Retrieved January 20, 2026, from [Link]
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Gatica, S. M., Donoso, R., & Santos, L. S. (2017). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. International Journal of Molecular Sciences, 18(1), 125. Retrieved January 20, 2026, from [Link]
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Hernández-Mancera, J. P., Núñez-Zarur, F., & Vivas-Reyes, R. (2020). Diels-Alder reaction mechanisms of substituted chiral anthracene: A theoretical study based on the reaction force and reaction electronic flux. Journal of Computational Chemistry, 41(23), 2022-2032. Retrieved January 20, 2026, from [Link]
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Warrener, R. N., Harrison, P. A., & Russell, R. A. (1988). Diene-substituent effects on the rate of the retro-Diels-Alder reaction. Cycloreversion reactivity varying over a range of 105. Journal of the American Chemical Society, 110(2), 629-631. Retrieved January 20, 2026, from [Link]
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Zarate, X., & Bickelhaupt, F. M. (2022). Rationalizing the Substituent Effects in Diels–Alder Reactions of Triazolinediones with Anthracene. The Journal of Physical Chemistry A, 126(39), 6940-6948. Retrieved January 20, 2026, from [Link]
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A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. (2019). Truman State University. Retrieved January 20, 2026, from [Link]
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Diastereoselective Diels-Alder Reactions of Polyether Based Chiral 9-Substituted Anthracenes. (2005). Polycyclic Aromatic Compounds, 25(1), 1-10. Retrieved January 20, 2026, from [Link]
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Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP. Retrieved January 20, 2026, from [Link]
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Huynh, V. N., Leitner, M., Bhattacharyya, A., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Communications Chemistry, 3, 149. Retrieved January 20, 2026, from [Link]
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Why is anthracene a viable diene for the Diels Alder reaction (in contrast to some other aromatic compounds)? Explain. (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]
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Diels–Alder reaction. (2023, December 29). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2016). Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes. ResearchGate. Retrieved January 20, 2026, from [Link]
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Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. (2003). ResearchGate. Retrieved January 20, 2026, from [Link]
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Meek, J. S., Poon, B. T., & Cristol, S. J. (1952). Diels-Alder Reactions of 9-Substituted Anthracenes. I. Some Reactions of 9-Anthraldehyde. Journal of the American Chemical Society, 74(4), 761-764. Retrieved January 20, 2026, from [Link]
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Atherton, J. C. C., & Jones, S. (2003). Diels–Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Tetrahedron, 59(46), 9039-9057. Retrieved January 20, 2026, from [Link]
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Huynh, V. N., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes. DigitalCommons@CSP. Retrieved January 20, 2026, from [Link]
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Miller, B., & Mies, M. (1969). Diels—Alder Reactions of 9-Substituted Anthracenes. VI. 9-Anthryl Acetate, 9-Methoxyanthracene, and 9,10-Dimethoxyanthracene. The Journal of Organic Chemistry, 34(11), 3587-3590. Retrieved January 20, 2026, from [Link]
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Regioselectivity of the Diels-Alder Reaction. (2023, December 5). The Organic Chemistry Tutor. Retrieved January 20, 2026, from [Link]
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Huynh, V. N., et al. (2020). (PDF) Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. ResearchGate. Retrieved January 20, 2026, from [Link]
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Hernández‐Mancera, J. P., Núñez‐Zarur, F., & Vivas‐Reyes, R. (2020). Diels‐Alder Reactivity of a Chiral Anthracene Template with Symmetrical and Unsymmetrical Dienophiles: A DFT Study. ChemistryOpen, 9(7), 748-761. Retrieved January 20, 2026, from [Link]
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Huynh, V. N., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. OUCI. Retrieved January 20, 2026, from [Link]
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A Kinetic Study of the Diels-Alder Reaction of Various Anthracene and Maleic Anhydride Derivatives. (1936). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
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A Comparative Analysis of Diene Reactivity: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene in the Diels-Alder Reaction
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The judicious selection of the diene component is paramount to the success and efficiency of this powerful cycloaddition. This guide provides a comparative analysis of the reactivity of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a structurally unique diene, with other commonly employed dienes. We will delve into the electronic and steric factors governing their reactivity, supported by available experimental data, to offer a comprehensive resource for researchers in drug development and materials science.
Introduction: The Essence of Diene Reactivity in [4+2] Cycloadditions
The Diels-Alder reaction, a concerted [4+2] cycloaddition, involves the interaction between a conjugated diene and a dienophile. The rate and efficiency of this reaction are profoundly influenced by the inherent properties of the diene. Key factors that govern diene reactivity include:
-
Conformation: The diene must adopt an s-cis conformation to allow for the concerted formation of the two new sigma bonds. Dienes that are locked in an s-trans conformation are unreactive. Cyclic dienes, which are held in a rigid s-cis conformation, are often highly reactive.
-
Electronic Effects: The reaction is facilitated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups (EDGs) on the diene raise its HOMO energy, accelerating the reaction with electron-poor dienophiles. Conversely, electron-withdrawing groups (EWGs) on the diene can decrease its reactivity in normal-electron-demand Diels-Alder reactions.
-
Steric Hindrance: Bulky substituents on the diene can impede the approach of the dienophile, thereby reducing the reaction rate.
9-Bromo-9,10-dihydro-9,10-ethenoanthracene: A Diene of Unique Architecture
9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as a dibenzobarrelene derivative, presents a fascinating case study in diene reactivity. Its rigid, bicyclic structure inherently locks the diene moiety in an s-cis conformation, a feature that would typically suggest high reactivity. However, the presence of the bromine atom at a bridgehead position and the aromatic nature of the flanking benzene rings introduce unique electronic and steric considerations.
The etheno bridge provides the dienic system for the Diels-Alder reaction. The reactivity of this system is influenced by the electronic nature of the bridgehead substituent and the overall strain of the bicyclic system.
Comparative Reactivity Analysis
To provide a clear comparison, we will assess the reactivity of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene against a spectrum of commonly used dienes, from highly reactive to more moderate examples.
| Diene | Structural Features | Typical Reactivity | Factors Influencing Reactivity |
| Cyclopentadiene | Cyclic, locked s-cis | Very High | Locked s-cis conformation minimizes the entropic barrier to reaction. |
| 1,3-Butadiene | Acyclic, flexible | Moderate | Exists in equilibrium between s-cis and s-trans conformers; only the minor s-cis is reactive. |
| Anthracene | Polycyclic aromatic | Moderate | The central ring acts as the diene; the reaction overcomes the loss of aromaticity. Electron-donating groups at the 9- and 10-positions can increase reactivity. |
| 9-Bromoanthracene | Substituted anthracene | Lower than Anthracene | The electron-withdrawing nature of the bromine atom deactivates the diene system towards typical electron-poor dienophiles.[1] Steric hindrance from the bromine can also play a role. |
| 9-Bromo-9,10-dihydro-9,10-ethenoanthracene | Bridged bicyclic | Moderate to High (Inferred) | The locked s-cis conformation of the etheno bridge is a significant activating feature. The reactivity is likely influenced by the electronic effect of the bridgehead bromine and potential strain release upon reaction. |
Discussion of Reactivity:
The rigid s-cis conformation of the etheno bridge in 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a powerful driving force for the Diels-Alder reaction, similar to cyclopentadiene. This pre-organization of the diene for reaction significantly lowers the activation energy compared to acyclic dienes like 1,3-butadiene, which must adopt the less stable s-cis conformation from the more stable s-trans form.
However, the electronic influence of the bridgehead bromine atom must be considered. As an electron-withdrawing group, it would be expected to lower the HOMO energy of the diene, potentially decreasing its reactivity towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction. This effect is observed in the case of 9-bromoanthracene, which is generally less reactive than unsubstituted anthracene.[1]
Conversely, the inherent strain of the bicyclo[2.2.2]octadiene core in the ethenoanthracene framework could contribute to enhanced reactivity. The relief of this strain upon forming the more stable adduct can be a significant thermodynamic driving force.
Experimental Protocols and Workflows
To facilitate further research and direct comparison, we provide a generalized experimental protocol for a typical Diels-Alder reaction involving an anthracene-based diene.
General Procedure for Diels-Alder Reaction of Anthracene Derivatives
Sources
The Bromo Substituent's Double-Edged Sword: A Comparative Guide to its Influence on Etheno Bridge Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug design, the subtle modification of a molecule's framework can lead to profound changes in its chemical behavior. The introduction of a bromo substituent to an etheno bridge (C=C) is a prime example of such a modification, acting as a double-edged sword that can either enhance or diminish reactivity depending on the reaction type. This guide provides an in-depth comparison of the electronic and steric effects of the bromo group on the reactivity of the etheno bridge in key organic reactions, supported by established mechanistic principles and detailed experimental protocols for kinetic analysis.
The Dual Nature of Bromine: Inductive vs. Resonance Effects
The bromine atom exerts two opposing electronic effects on the etheno bridge:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the carbon atoms of the double bond through the sigma bond network. This electron-withdrawing effect deactivates the double bond towards electrophilic attack by making it less electron-rich.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the double bond. This electron-donating effect increases the electron density of the double bond, thereby activating it towards electrophilic attack.
The net effect of the bromo substituent is a complex interplay of these two opposing forces, with the inductive effect generally being the dominant factor, leading to an overall deactivation of the etheno bridge towards many reactions.
Comparative Reactivity Analysis
Diels-Alder Reaction: An Electron-Withdrawing Push
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, involves the reaction of a conjugated diene with a dienophile (the etheno bridge). The rate of this reaction is significantly influenced by the electronic nature of the substituents on both the diene and the dienophile.
In a "normal-demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The presence of an electron-withdrawing group on the dienophile, such as a bromo substituent, generally increases the reaction rate . This is because the electron-withdrawing nature of the bromine atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, bringing it closer in energy to the Highest Occupied Molecular Orbital (HOMO) of the diene. This smaller energy gap leads to a stronger orbital interaction and a lower activation energy for the reaction.
Table 1: Predicted Relative Reactivity in a Normal-Demand Diels-Alder Reaction
| Dienophile | Bromo-substituted Etheno Bridge | Unsubstituted Etheno Bridge |
| Relative Rate | Faster | Slower |
| Reason | Electron-withdrawing bromo group lowers the LUMO energy, accelerating the reaction with an electron-rich diene. | Lacks an electron-withdrawing group, resulting in a larger HOMO-LUMO gap and a slower reaction rate. |
Electrophilic Addition: A Tale of Two Steps
Electrophilic addition is a characteristic reaction of alkenes where an electrophile adds across the double bond. The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate.
The bromo substituent on the etheno bridge deactivates the double bond towards electrophilic attack. The strong electron-withdrawing inductive effect of bromine reduces the electron density of the pi-bond, making it less nucleophilic and thus less reactive towards electrophiles.[1] This results in a slower rate of reaction for bromoethene compared to ethene.
For instance, in the addition of bromine (Br₂), the reaction with ethene is a classic example of electrophilic addition.[2][3] The pi-bond of ethene attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to give 1,2-dibromoethane.[2][3] With bromoethene, the initial electrophilic attack by bromine would be slower due to the deactivated double bond.
Table 2: Comparative Reactivity in Electrophilic Bromination
| Substrate | Bromo-substituted Etheno Bridge | Unsubstituted Etheno Bridge |
| Relative Rate | Slower | Faster |
| Reason | The electron-withdrawing bromo group deactivates the double bond, making it less susceptible to electrophilic attack. | The electron-rich double bond readily attacks electrophiles. |
Nucleophilic Substitution: A Challenging Transformation
Nucleophilic substitution at a vinylic carbon (a carbon of a double bond) is notoriously difficult. This is due to the high electron density of the double bond, which repels incoming nucleophiles, and the increased strength of the C-Br bond with sp² hybridization compared to an sp³ hybridized carbon.
While direct nucleophilic substitution on an unsubstituted etheno bridge is not a feasible reaction, the presence of the bromo substituent on the etheno bridge opens up the possibility of nucleophilic vinylic substitution, albeit under forcing conditions. The reaction can proceed through different mechanisms, including an addition-elimination pathway or an elimination-addition pathway (via a benzyne-like intermediate).
Comparing the reactivity of bromoethene to a hypothetical nucleophilic attack on ethene is not meaningful as the latter does not readily occur. However, we can state that the bromo substituent is essential for enabling nucleophilic attack on the etheno bridge.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the effect of the bromo substituent, detailed kinetic studies are essential. Below are generalized protocols for monitoring the kinetics of the aforementioned reactions.
Protocol 1: Monitoring Diels-Alder Reaction Kinetics via Gas Chromatography (GC)
This protocol allows for the determination of the rate constant for a Diels-Alder reaction.
Experimental Workflow:
Caption: Workflow for kinetic analysis of a Diels-Alder reaction using GC.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the diene (e.g., cyclopentadiene) and the dienophiles (ethene and bromoethene) in a suitable solvent (e.g., toluene).
-
Reaction Initiation: In a thermostated reaction vessel, add the diene solution. Initiate the reaction by adding the dienophile solution. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold solvent.
-
GC Analysis: Inject the quenched sample into a gas chromatograph equipped with a suitable column to separate the reactants and the product.
-
Quantification: Determine the concentration of the reactants and product at each time point by comparing their peak areas to a calibration curve.
-
Data Analysis: Plot the concentration of the dienophile versus time. Use the appropriate integrated rate law (typically second-order for a Diels-Alder reaction) to determine the rate constant.
Protocol 2: Monitoring Electrophilic Bromination Kinetics via UV-Vis Spectroscopy
The disappearance of the characteristic color of bromine can be monitored to determine the reaction rate.
Experimental Workflow:
Caption: Workflow for kinetic analysis of electrophilic bromination using UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Preparation: Prepare solutions of the alkene (ethene or bromoethene) and bromine in a non-reactive solvent (e.g., carbon tetrachloride).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance for bromine.
-
Reaction Initiation: Place the alkene solution in a cuvette inside the spectrophotometer. Initiate the reaction by adding the bromine solution and start recording the absorbance immediately.
-
Data Collection: Record the absorbance of the bromine solution at regular time intervals until the color disappears or the absorbance stabilizes.
-
Data Analysis: Convert the absorbance values to bromine concentration using the Beer-Lambert law. Plot the concentration of bromine versus time and use the appropriate integrated rate law to determine the rate constant.
Conclusion: A Versatile Tool for Synthetic Strategy
The bromo substituent on an etheno bridge is a powerful modulator of reactivity. Its strong electron-withdrawing inductive effect generally deactivates the double bond towards electrophilic attack, slowing down reactions like electrophilic bromination. However, this same electronic property makes the bromo-substituted etheno bridge a more potent dienophile in normal-demand Diels-Alder reactions, accelerating the formation of cyclic products. While nucleophilic substitution on a vinylic bromide is challenging, the presence of the bromine atom is a prerequisite for such transformations.
Understanding the dual nature of the bromo substituent allows researchers and drug development professionals to strategically employ it to control reaction pathways, enhance desired reactivities, and ultimately, design more efficient and selective synthetic routes to complex molecules. The provided experimental protocols offer a framework for the quantitative evaluation of these effects, enabling a data-driven approach to reaction optimization and mechanistic investigation.
References
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Silvestri, M. G., & Dills, C. E. (1973). A kinetic study of the Diels-Alder reaction: An experiment illustrating simple second-order reaction kinetics. Journal of Chemical Education, 50(10), 711. [Link]
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savvy-chemist. (2018). Aromatic Chemistry (3) Comparing bromination of benzene and ethene. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]
-
Chemguide. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. [Link]
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A Comparative Guide to the Synthesis of Substituted 9,10-Dihydro-9,10-ethenoanthracenes
The rigid, three-dimensional framework of 9,10-dihydro-9,10-ethenoanthracene, also known as dibenzobarrelene, and its triptycene derivatives has cemented its importance in fields ranging from medicinal chemistry to materials science. Its unique topology allows for the precise spatial arrangement of substituents, making it a valuable scaffold for designing novel ligands, molecular machines, and pharmaceutical agents. This guide provides a comparative analysis of the primary synthetic routes to this versatile scaffold, offering insights into the mechanistic underpinnings and practical considerations for each methodology.
Introduction to the Core Scaffold
The 9,10-dihydro-9,10-ethenoanthracene skeleton is characterized by a bicyclo[2.2.2]octadiene core fused to two benzene rings. This structure imparts significant rigidity and a well-defined three-dimensional geometry. The ability to introduce a wide array of substituents onto both the aromatic rings and the etheno bridge allows for the fine-tuning of its steric and electronic properties. The principal strategies for the construction of this carbon framework are dominated by pericyclic reactions, namely the [4+2] cycloaddition, which speaks to the efficiency and atom economy of these methods.
Route 1: The Diels-Alder Reaction of Anthracenes
The most prevalent and versatile method for synthesizing substituted 9,10-dihydro-9,10-ethenoanthracenes is the Diels-Alder reaction between a substituted anthracene (the diene) and a dienophile.[1][2][3] This concerted [4+2] cycloaddition is a powerful tool for forming the six-membered ring of the bicyclooctadiene core in a single, stereospecific step.
Mechanistic Considerations and Regioselectivity
The Diels-Alder reaction of anthracenes typically proceeds via a concerted mechanism, involving a six-membered transition state. The reaction is thermally allowed and often accelerated by heat. The regioselectivity of the addition to unsymmetrical 9-substituted anthracenes is a critical consideration. Generally, the reaction favors the formation of the ortho isomer, a preference that can be rationalized by considering the frontier molecular orbitals of the diene and dienophile. However, the steric and electronic nature of the substituents on both the anthracene and the dienophile can significantly influence the isomeric ratio.[4] For instance, the reaction of 9-bromoanthracene with various dienophiles under microwave conditions has been shown to yield different ratios of ortho and meta products depending on the dienophile's substituents.[4]
Lewis acid catalysis can also be employed to enhance the reaction rate and influence the regioselectivity by lowering the LUMO of the dienophile.[5][6][7] For example, the use of a carbocation salt, [Ph3C][BArF], has been demonstrated to be an effective Lewis acid catalyst for the Diels-Alder reactions of anthracene derivatives with unsaturated carbonyl compounds, providing good selectivity and high efficiency.[5]
Experimental Approaches and Performance
The traditional approach involves heating the anthracene and dienophile in a high-boiling solvent such as xylene. This method is straightforward but may require prolonged reaction times and high temperatures, which can lead to side reactions or decomposition of sensitive substrates.
Microwave irradiation has emerged as a powerful technique to accelerate Diels-Alder reactions of anthracenes.[4] This method often leads to significantly shorter reaction times, higher yields, and improved regioselectivity compared to conventional heating. The localized superheating effect of microwaves can overcome the activation energy barrier more efficiently.
Table 1: Comparison of Diels-Alder Reaction Conditions for the Synthesis of Substituted 9,10-Dihydro-9,10-ethenoanthracenes
| Diene | Dienophile | Conditions | Product(s) | Yield (%) | Reference(s) |
| Anthracene | Maleic Anhydride | Xylene, reflux, 30 min | 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride | 71 | [1] |
| 9-Bromoanthracene | Acrylonitrile | Microwave, 120 °C, 20 min | ortho and meta isomers (majorly ortho) | 85 | [4] |
| 9-Bromoanthracene | 2-Chloroacrylonitrile | Microwave, 120 °C, 25 min | ortho and meta isomers (majorly ortho) | 82 | [4] |
| 9-Bromoanthracene | Phenyl Vinyl Sulfone | Microwave, 120 °C, 30 min | meta isomer only | 75 | [4] |
| 9-Anthraldehyde | Acrylic Acid | Toluene, reflux | Predominantly ortho isomer | - | |
| 9-Nitroanthracene | Various | - | - | - | [8] |
| 10-Allyl-1,8-dichloroanthracene | 2-Chloroacrylonitrile | Microwave, xylene | Exclusively ortho isomer | - | |
| 10-Allyl-1,8-dichloroanthracene | Phenyl Vinyl Sulfone | Microwave, xylene | Mixture of ortho and meta isomers (priority to ortho) | - |
Experimental Protocol: Microwave-Assisted Diels-Alder Reaction of 9-Bromoanthracene with Acrylonitrile
-
Reactant Preparation: In a microwave reaction vessel, combine 9-bromoanthracene (1.0 mmol) and acrylonitrile (1.5 mmol).
-
Reaction Setup: Seal the vessel and place it in a microwave reactor.
-
Microwave Irradiation: Heat the mixture to 120 °C and maintain this temperature for 20 minutes.
-
Workup: After cooling, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the ortho and meta isomers.
Diagram 1: General Workflow for Diels-Alder Synthesis
Caption: A generalized workflow for the synthesis of 9,10-dihydro-9,10-ethenoanthracenes via the Diels-Alder reaction.
Route 2: Benzyne Cycloaddition
For the synthesis of triptycene and its derivatives, a powerful variation of the [4+2] cycloaddition involves the reaction of an anthracene with in situ generated benzyne (a highly reactive dienophile). This method provides direct access to the rigid, paddlewheel-like structure of triptycenes.
Generation of Benzyne
Benzyne is a fleeting intermediate and must be generated in the presence of the anthracene trapping agent. Common methods for benzyne generation include:
-
From Anthranilic Acid: Diazotization of anthranilic acid with an alkyl nitrite (e.g., isoamyl nitrite) in an aprotic solvent generates benzenediazonium-2-carboxylate, which readily decomposes to benzyne, nitrogen, and carbon dioxide.[9]
-
From 2-Halophenyl Precursors: Treatment of 2-halophenyl compounds, such as 2-fluorophenylmagnesium bromide, with a strong base can lead to the elimination of magnesium halide and the formation of benzyne.
Reaction Characteristics and Scope
The cycloaddition of benzyne to anthracenes is highly efficient. The regioselectivity of the addition to substituted anthracenes can be complex and may lead to mixtures of products. A notable advancement in this area is the one-pot synthesis of triptycenes through a triple cycloaddition of an ynolate to three molecules of benzyne.[10][11] This innovative approach allows for the construction of the triptycene core with functional groups at the bridgehead positions. Furthermore, flow synthesis techniques have been applied to the benzyne route, enabling rapid and high-yield production of triptycene by controlling the generation and reaction of the transient benzyne intermediate.[10][11]
Diagram 2: Mechanism of Triptycene Synthesis via Benzyne Cycloaddition
Caption: The two-stage process of triptycene synthesis involving the in-situ generation of benzyne followed by its cycloaddition to an anthracene.
Experimental Protocol: Synthesis of Triptycene from Anthranilic Acid and Anthracene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthracene (1.0 mmol) in a suitable solvent such as 1,2-dimethoxyethane.
-
Benzyne Generation: In a separate flask, prepare a solution of anthranilic acid (1.2 mmol) in the same solvent. Prepare another solution of isoamyl nitrite (1.3 mmol) in the same solvent.
-
Addition: Heat the anthracene solution to reflux. Slowly and simultaneously add the anthranilic acid and isoamyl nitrite solutions to the refluxing anthracene solution over a period of 30-60 minutes.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure triptycene.
Alternative Synthetic Strategies
While cycloaddition reactions dominate the synthesis of the 9,10-dihydro-9,10-ethenoanthracene scaffold, other less common methods have been explored. One such approach involves the reaction of arynes with substituted benzenes to form dibenzobarrelene derivatives. This method, while also relying on benzyne chemistry, offers a different disconnection approach to the target molecule. However, for the synthesis of a broad range of substituted derivatives, the Diels-Alder and benzyne-anthracene cycloaddition routes remain the most versatile and widely adopted strategies.
Comparison and Conclusion
The choice of synthetic route to a specific substituted 9,10-dihydro-9,10-ethenoanthracene derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
The Diels-Alder reaction is the workhorse method, offering broad substrate scope and predictable regioselectivity in many cases. The use of microwave assistance can significantly improve reaction efficiency. This route is ideal for accessing a wide variety of derivatives with substituents on both the aromatic rings and the etheno bridge.
-
The benzyne cycloaddition is the premier method for the synthesis of the parent triptycene and its derivatives. While the generation of the highly reactive benzyne intermediate requires careful control, this route provides direct access to the unique triptycene architecture.
For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for the rational design and efficient synthesis of novel molecules based on the 9,10-dihydro-9,10-ethenoanthracene scaffold. The continued development of catalytic and flow-based methods promises to further enhance the accessibility and utility of this important class of compounds.
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The Definitive Guide to the Structural Validation of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: An X-ray Crystallography Perspective
In the landscape of complex organic synthesis and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel polycyclic aromatic hydrocarbons such as 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a rigid tricyclic system with a strategic bromine substituent, precise structural data is the bedrock upon which its potential applications in areas like organic electronics and medicinal chemistry are built. This guide provides an in-depth, experience-driven walkthrough of the validation of its structure using single-crystal X-ray crystallography, the gold standard for atomic-level structural elucidation.
Beyond a mere procedural outline, this document delves into the rationale behind experimental choices, offering a comparative analysis with other powerful analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of not just the "how," but the critical "why" behind the structural validation process.
The Imperative of Unambiguous Structure Determination
The synthesis of complex molecules like 9-Bromo-9,10-dihydro-9,10-ethenoanthracene can often yield a mixture of isomers or unexpected rearrangement products. Spectroscopic methods provide valuable insights into connectivity and the chemical environment of atoms, but they often fall short of providing the definitive proof of the complete three-dimensional arrangement, including bond lengths, bond angles, and stereochemistry. X-ray crystallography overcomes this limitation by directly imaging the electron density of a crystalline solid, providing an unparalleled level of structural detail.
A Deep Dive into X-ray Crystallography: The Workflow for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Here, we outline a detailed, field-proven protocol for the structural validation of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth: The Foundation of a Successful Analysis
-
Rationale: The quality of the diffraction data is intrinsically linked to the quality of the single crystal. The goal is to obtain a crystal of sufficient size (typically >0.1 mm in all dimensions) with a well-ordered internal lattice and minimal defects.[1][2]
-
Procedure:
-
Solvent Selection: Begin by screening for suitable solvents in which the compound exhibits moderate solubility. A solvent in which the compound is too soluble will likely yield small, poorly formed crystals, while a solvent in which it is insoluble will prevent crystallization altogether.[3] For a molecule like 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, a starting point would be a range of organic solvents of varying polarity, such as dichloromethane, chloroform, ethyl acetate, and toluene, or mixtures thereof.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent. Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.[3][4]
-
Vapor Diffusion: An alternative and often more controlled method is vapor diffusion. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
2. Data Collection: Capturing the Diffraction Pattern
-
Rationale: A high-quality dataset requires careful selection of the crystal and optimization of the data collection parameters.
-
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[1]
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated.[1][5] The collection strategy is designed to measure a complete and redundant set of diffraction intensities.
-
3. Structure Solution and Refinement: From Diffraction to a 3D Model
-
Rationale: The collected diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is the central challenge in crystallography.[1]
-
Procedure:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.[5]
-
Structure Solution: For small molecules like 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[1]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process, where the atomic coordinates and displacement parameters are adjusted to improve the agreement between the observed and calculated structure factors.[6][7] This iterative process continues until the model converges to a stable and chemically sensible structure.
-
Visualizing the Workflow
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible information. A comprehensive approach to structural validation often involves a combination of methods.
| Technique | Principle | Strengths for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene | Weaknesses for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous 3D structure, including bond lengths, bond angles, and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed information about the chemical environment and connectivity of atoms (¹H and ¹³C). 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond correlations.[8][9] | Does not directly provide 3D spatial arrangement, bond lengths, or bond angles. Interpretation can be complex for molecules with overlapping signals. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Determines the molecular weight and elemental composition (high-resolution MS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides a characteristic signature.[10][11] | Provides no information about the 3D structure or connectivity of atoms. |
Decision-Making in Structural Elucidation
The choice of analytical technique is often guided by the specific question at hand. The following diagram illustrates a logical approach to the structural validation of a novel compound like 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
The Confirmed Structure: A Visual Representation
Upon successful X-ray crystallographic analysis, a definitive 3D model of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene can be generated. The following diagram illustrates the key structural features that would be confirmed.
Conclusion
The structural validation of a novel molecule like 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a critical step in its scientific journey. While techniques like NMR and mass spectrometry provide essential pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. By understanding the principles, protocols, and comparative strengths of these methods, researchers can confidently and efficiently elucidate the structures of complex molecules, paving the way for new discoveries and applications.
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A Researcher's Guide to Computational Insights into the Diels-Alder Reaction of 9-Bromoanthracene
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for rational design and optimization. The Diels-Alder reaction, a cornerstone of synthetic chemistry, presents a fascinating case study when applied to substituted anthracenes like 9-bromoanthracene. The regioselectivity and reactivity of this reaction are subtly influenced by electronic and steric factors, making it an ideal candidate for exploration through computational chemistry.
This guide provides an in-depth comparison of computational approaches to studying the Diels-Alder reaction of 9-bromoanthracene. We will delve into the theoretical underpinnings of these methods, compare their predictive power against experimental benchmarks, and offer a practical workflow for researchers looking to apply these techniques in their own work. Our focus is on providing not just data, but a causal understanding of why certain computational choices are made and how they impact the results.
The Diels-Alder Reaction of 9-Bromoanthracene: A Tale of Regioselectivity
The [4+2] cycloaddition between an anthracene derivative and a dienophile is a powerful tool for constructing complex polycyclic systems.[1][2] In the case of 9-substituted anthracenes, the reaction can proceed through different pathways, leading to a mixture of regioisomers.[1] For 9-bromoanthracene reacting with an unsymmetrical dienophile, the primary products are the ortho and meta isomers. The preferred pathway is governed by a delicate interplay of electronics and sterics in the transition state.[3]
Computational chemistry offers a window into these fleeting transition states, allowing us to predict and rationalize the observed product distributions. Density Functional Theory (DFT) has emerged as a particularly powerful tool for this purpose, providing a good balance between accuracy and computational cost.[4][5][6]
Comparing Computational Models: A Performance Benchmark
A central challenge in computational chemistry is selecting the appropriate level of theory (method and basis set) and accounting for the reaction environment (solvent effects). Here, we compare the performance of a common DFT approach against experimental observations for the Diels-Alder reaction of 9-bromoanthracene and its close analog, 9-bromomethylanthracene.
A detailed DFT study on the reaction of 9-bromomethylanthracene with citraconic anhydride provides a valuable case study.[4][5][6] The researchers employed the B3LYP functional with the 6-311++G(d,p) basis set and the Polarizable Continuum Model (PCM) to simulate the reaction in a toluene solution.[6] Their calculations predicted that the ortho adduct is the major product, which is in good agreement with experimental findings for similar systems.[4][5]
The calculated activation energies for the formation of the ortho and meta products were 113.78 kJ/mol and 117.01 kJ/mol, respectively.[4] This energy difference, while small, correctly predicts the preference for the ortho isomer.
| Computational Method | Dienophile | Predicted Major Isomer | Experimental Observation |
| B3LYP/6-311++G(d,p) with PCM (Toluene) | Citraconic Anhydride | ortho | ortho isomer is generally preferred in related systems[4][5] |
| B3LYP/6-311++G(d,p) with PCM (Toluene) | Acrylonitrile | Not explicitly calculated, but experimental data shows a 3.5:1 ratio of ortho to meta[3] | 3.5:1 ortho:meta |
| B3LYP/6-311++G(d,p) with PCM (Toluene) | Phenyl Vinyl Sulfone | Not explicitly calculated, but experimental data shows only the meta isomer[3] | Exclusive formation of the meta isomer[3] |
Table 1: Comparison of a DFT Computational Model with Experimental Results for the Diels-Alder Reaction of 9-Substituted Anthracenes.
The experimental results with different dienophiles highlight the sensitivity of the regioselectivity to the dienophile's electronic and steric nature.[3] While the B3LYP functional provides a good qualitative prediction, more accurate quantitative predictions, especially for systems with subtle energy differences, might require higher levels of theory, such as coupled-cluster methods, or more sophisticated solvent models.
Experimental Protocol: A Step-by-Step Computational Workflow
For researchers new to computational studies, the following protocol outlines a typical workflow for investigating the Diels-Alder reaction of 9-bromoanthracene.
1. Molecular Structure Preparation:
- Build the 3D structures of 9-bromoanthracene and the chosen dienophile using a molecular modeling program (e.g., Avogadro, GaussView).
- Perform an initial geometry optimization using a low-level method (e.g., a semi-empirical method or a small basis set DFT) to obtain reasonable starting geometries.
2. Reactant, Product, and Transition State Optimization:
- Set up DFT calculations to optimize the geometries of the reactants, the possible products (ortho and meta isomers), and the corresponding transition states.
- For transition state searches, an initial guess for the geometry is crucial. This can often be obtained by performing a relaxed scan along the reaction coordinate.
- A common choice for the level of theory is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended.
3. Frequency Calculations:
- Perform frequency calculations at the same level of theory as the geometry optimization for all optimized structures.
- For reactants and products, all calculated vibrational frequencies should be real (positive).
- For a true transition state, there should be exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
4. Energy Calculations and Solvent Effects:
- Perform single-point energy calculations on the optimized geometries using a larger basis set and including a solvent model (e.g., PCM or SMD) to obtain more accurate electronic energies.
- Calculate the activation energies (the energy difference between the transition state and the reactants) and the reaction energies (the energy difference between the products and the reactants).
5. Analysis of Results:
- Compare the calculated activation energies for the different pathways to predict the kinetically favored product. The pathway with the lower activation energy will be faster.
- Compare the calculated reaction energies to determine the thermodynamically favored product. The product with the lower energy is more stable.
- Visualize the optimized geometries and the vibrational mode of the imaginary frequency of the transition state to gain insight into the reaction mechanism.
Visualizing the Process: Workflow and Mechanism
To further clarify the computational process and the reaction itself, the following diagrams are provided.
Caption: A typical workflow for a computational study of the Diels-Alder reaction.
Caption: Reaction coordinate diagram for the Diels-Alder reaction of 9-bromoanthracene.
Conclusion and Future Directions
Computational studies provide an invaluable tool for understanding and predicting the outcomes of complex organic reactions like the Diels-Alder reaction of 9-bromoanthracene. DFT methods, particularly when combined with appropriate solvent models, can offer reliable predictions of regioselectivity that are in good agreement with experimental results.
For researchers in drug development and synthetic chemistry, these computational insights can guide experimental design, saving time and resources. As computational power continues to increase, the use of even more accurate theoretical models will become more routine, further enhancing our ability to design and understand chemical reactions with unprecedented precision.
References
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Bazian, A., & Beyramabadi, S. (2016). Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study. Oriental Journal of Chemistry, 32(2), 1235-1242. [Link]
- Anonymous. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. Source not available.
-
Bazian, A., & Beyramabadi, S. (2016). Kinetics and Mechanisms of the Diels-Alder Reaction of 9-bromomethyl Anthracene with Citraconic Anhydride: A DFT study. Oriental Journal of Chemistry. [Link]
-
Bazian, A., & Beyramabadi, S. (2016). Kinetics and Mechanisms of the Diels-Alder Reaction of 9-bromomethyl Anthracene with Citraconic Anhydride: A DFT study. ResearchGate. [Link]
-
Anonymous. (2003). Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes. Tetrahedron, 59(46), 9039-9057. [Link]
-
Huynh, V. N., Leitner, M., Bhattacharyya, A., & Reiser, O. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Nature Communications, 11(1), 5628. [Link]
- Hernández‐Mancera, J. P., Núñez‐Zarur, F., & Vivas‐Reyes, R. (2020). Diels‐Alder Reactivity of a Chiral Anthracene Template with Symmetrical and Unsymmetrical Dienophiles: A DFT Study. ChemistryOpen, 9(7), 748–761. Sci-Hub provides access to this article.
-
Anonymous. (2003). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. ResearchGate. [Link]
-
Sultan, M., Karama, U., Almansour, A., Soliman, S., & Mabkhot, Y. Diels-Alder Reactions of Citroconic Anhydride and 9-Substituted Anthracenes under Thermal Conditions. ResearchGate. [Link]
-
Anonymous. (2018). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of Saudi Chemical Society, 22(7), 861-867. [Link]
Sources
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- 3. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 4. Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study – Oriental Journal of Chemistry [orientjchem.org]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene and Its Derivatives
For researchers engaged in the synthesis of complex molecular architectures, particularly in drug development and materials science, the unambiguous structural confirmation of novel compounds is paramount. The 9,10-dihydro-9,10-ethenoanthracene scaffold, also known as dibenzobarrelene, represents a rigid, three-dimensional structure of significant interest. The introduction of a bromine atom at the 9-position (bridgehead) creates a versatile intermediate, 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (9-Bromodibenzobarrelene), ripe for further functionalization.
This guide provides an in-depth comparison of the spectroscopic data for this class of compounds. Due to the scarcity of published, comprehensive datasets for multiple etheno derivatives, this guide will focus on the detailed characterization of the parent compound, 9-Bromodibenzobarrelene. To provide a meaningful comparison, we will contrast its expected spectral features with the published, experimentally-verified data for its saturated analogue, 9-Bromo-9,10-dihydro-9,10-ethanoanthracene. This comparison will illuminate the key spectral differences arising from the introduction of the etheno double bond.
I. Synthesis and Experimental Workflow: A Causal Approach
The synthesis of the dibenzobarrelene core is achieved via a [4+2] Diels-Alder cycloaddition. The choice of diene and dienophile is critical and dictates the nature of the resulting bridge.
-
For Etheno-Bridged Derivatives (Unsaturated): The reaction involves 9-bromoanthracene as the diene and an acetylene equivalent as the dienophile. The use of gaseous acetylene presents technical challenges; therefore, synthetic equivalents are often employed.
-
For Ethano-Bridged Derivatives (Saturated): The reaction utilizes 9-bromoanthracene with an alkene dienophile, such as acrylonitrile or acrylic acid. This pathway is generally more accessible and has been well-documented.[1]
The overall workflow from synthesis to characterization is a self-validating process designed to ensure the identity and purity of the final compound.
Figure 1: A generalized experimental workflow for the synthesis and spectroscopic confirmation of 9-Bromo-9,10-dihydro-9,10-etheno/ethanoanthracene derivatives.
II. Detailed Experimental Protocols
Trustworthy data originates from robust and reproducible methodologies. The following protocols are based on established practices for the synthesis and analysis of these compounds.
A. Synthesis Protocol: Microwave-Assisted Diels-Alder Reaction
This protocol is adapted from the synthesis of ethano-bridged derivatives and serves as a representative procedure.[1]
-
Reactant Preparation: In a microwave reaction vessel, combine 9-bromoanthracene (1.0 mmol) and the chosen dienophile (e.g., acrylonitrile, 1.2 mmol).
-
Solvent Addition: Add a high-boiling point solvent, such as xylene or toluene (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 180-200°C for 30-60 minutes. Causality: Microwave heating dramatically accelerates the reaction rate compared to conventional heating, often improving yields and reducing side products.
-
Workup: After cooling, evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
B. Spectroscopic Acquisition Parameters
-
NMR Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Instrument: 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a 30° pulse, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and 1024 or more scans. Causality: A longer relaxation delay in ¹³C NMR is crucial for obtaining accurate integrations, especially for quaternary carbons.
-
-
FT-IR Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
-
-
Mass Spectrometry:
-
Method: Electron Ionization (EI) is standard for these compounds.
-
Ionization Energy: 70 eV.
-
Analysis: Use a quadrupole or Time-of-Flight (TOF) analyzer.
-
III. Comparative Spectroscopic Analysis
The key to identifying these structures lies in recognizing the unique electronic and steric environments of the bridgehead, vinyl/alkyl bridge, and aromatic protons and carbons.
Figure 2: General structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene with key proton environments highlighted.
A. ¹H NMR Spectroscopy: The Diagnostic Fingerprints
The ¹H NMR spectrum provides the most definitive information. The key signals are the bridgehead proton (H10) and the protons on the etheno/ethano bridge.
| Proton Type | 9-Bromo-ethenoanthracene (Expected) | Substituted 9-Bromo-ethanoanthracene (Experimental) [1] | Rationale for Differences |
| Bridgehead (H10) | ~δ 5.4 - 5.8 ppm (singlet or narrow triplet) | δ 4.29 - 4.91 ppm (doublet, triplet, or singlet) | The deshielding effect of the adjacent C=C double bond in the etheno bridge shifts the H10 proton significantly downfield compared to the saturated ethano bridge.[2][3] |
| Bridge Protons | ~δ 6.8 - 7.2 ppm (multiplet) | ~δ 1.5 - 3.0 ppm (multiplet) | Vinyl protons on the etheno bridge resonate in the aromatic region, whereas the aliphatic protons of the ethano bridge are found in the upfield alkyl region. |
| Aromatic (H1-H8) | ~δ 7.0 - 7.6 ppm (complex multiplets) | ~δ 7.0 - 7.8 ppm (complex multiplets) | The aromatic region will be complex for both series. The overall pattern is influenced more by the substituents on the aromatic rings than by the bridge saturation. |
-
Expert Insight: The chemical shift of the H10 bridgehead proton is the most diagnostic signal. A value above δ 5.0 ppm strongly suggests an unsaturated etheno bridge. The multiplicity of H10 in the ethano-derivatives depends on the substitution pattern at C11, providing valuable information about the regioselectivity of the Diels-Alder reaction.[1]
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton and the presence of key functional groups.
| Carbon Type | 9-Bromo-ethenoanthracene (Expected) | Rationale |
| Bridgehead (C9-Br) | ~δ 60 - 65 ppm | The C9 carbon, directly attached to the electronegative bromine atom, will be significantly shielded compared to aromatic carbons but deshielded relative to a simple alkane. |
| Bridgehead (C10) | ~δ 50 - 55 ppm | This sp³ carbon is characteristic of the triptycene-like scaffold. |
| Bridge (C11, C12) | ~δ 140 - 145 ppm | These sp² carbons of the double bond will resonate in the alkene/aromatic region. |
| Aromatic Carbons | ~δ 120 - 150 ppm | Multiple signals are expected, corresponding to the non-equivalent aromatic carbons. |
C. FT-IR Spectroscopy: Functional Group Identification
The IR spectrum is used to confirm the presence of characteristic bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic rings.[4] |
| Alkene =C-H Stretch | ~3050 - 3020 | (Etheno-derivatives only) Diagnostic for the protons on the unsaturated bridge. |
| Alkane C-H Stretch | 2960 - 2850 | (Ethano-derivatives only) Confirms the saturated nature of the bridge.[5] |
| Aromatic C=C Stretch | 1600, 1500, 1450 | A series of sharp peaks confirming the aromatic skeleton. |
| Alkene C=C Stretch | ~1640 - 1660 | (Etheno-derivatives only) A weak but sharp band indicating the etheno bridge. |
| C-Br Stretch | 650 - 550 | Confirms the presence of the carbon-bromine bond. |
D. Mass Spectrometry: Fragmentation and Isotopic Patterns
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.
-
Molecular Ion (M⁺): The most crucial feature for a brominated compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, one at M⁺ and one at M+2.[6][7] For 9-Bromodibenzobarrelene (C₁₆H₁₁Br), these peaks would be expected at m/z 282 and 284.
-
Key Fragmentation: The most common fragmentation pathway for these compounds is the loss of a bromine radical (•Br) to form a stable carbocation. This would result in a significant peak at m/z 203 (M-79/81). Another potential fragmentation is a retro-Diels-Alder reaction, which would lead to a peak corresponding to the 9-bromoanthracene cation at m/z 256/258.
IV. Conclusion
The spectroscopic characterization of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene and its derivatives relies on a multi-technique approach where each spectrum provides a piece of the structural puzzle. The ¹H NMR is particularly diagnostic, with the chemical shift of the bridgehead proton (H10) serving as a clear differentiator between the saturated (ethano) and unsaturated (etheno) bridged systems. The characteristic M/M+2 isotopic pattern in the mass spectrum is a definitive indicator of the presence of a single bromine atom. By carefully analyzing these key spectral features in conjunction with IR and ¹³C NMR data, researchers can confidently confirm the structure and purity of these valuable synthetic intermediates.
References
- Meng, H., et al. (2018). Supporting Information: Triptycene Molecular Rotor Mounted on Metallofullerene Sc3C2@C80 and Their Spin-Rotation Couplings. The Royal Society of Chemistry.
- Ghara, M., et al. (2014). Triptycene based organometallic complexes: a new class of acceptor synthons for supramolecular ensembles. Dalton Transactions, 43, 13270–13277.
- Mitani, T., et al. (2019). A Triptycene‐Based Cage Host for Aromatic Hydrocarbon Guests.
- Hart, H., et al. (2012). Bridgehead-substituted Triptycenes for Discovery of Nucleic Acid Junction Binders.
- Al-Shamali, M. A., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of King Saud University - Science, 32(8), 3349-3355.
- Singh, P., et al. (2017). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. MDPI.
-
MySkinRecipes. (n.d.). 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectral Interpretation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
ChemHelp ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
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- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Regiochemical Landscape: A Comparative Guide to Diels-Alder Reactions of 9-Substituted Anthracenes
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with remarkable efficiency. When employing 9-substituted anthracenes as the diene component, a critical question of regioselectivity arises, dictating the spatial arrangement of substituents in the resulting cycloadducts. This guide provides an in-depth, comparative analysis of the factors governing this regioselectivity, supported by experimental data, detailed protocols, and mechanistic insights to empower you in predictably harnessing this powerful transformation.
The Decisive Interplay of Electronic and Steric Effects
The reaction of a 9-substituted anthracene with an unsymmetrical dienophile can theoretically yield two regioisomers: the "ortho" (1,11-disubstituted) and "meta" (1,12-disubstituted) adducts. The preferential formation of one isomer over the other is not a matter of chance; it is a finely tuned outcome dictated by the intricate interplay of electronic and steric factors inherent to both the diene and the dienophile.
Electronic Control: A Frontier Molecular Orbital Perspective
At the heart of the Diels-Alder reaction's regioselectivity lies the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The magnitude of the atomic orbital coefficients at the reacting centers (C-9 and C-10 of the anthracene and the two carbons of the dienophile's double bond) governs the strength of the interaction and, consequently, the favored transition state.
-
Electron-Donating Groups (EDGs) on the 9-position of anthracene (e.g., -CH₃, -OCH₃) increase the energy of the HOMO and enlarge the orbital coefficient at the C-10 position. This leads to a preferential interaction with the carbon of the dienophile's double bond that bears the larger LUMO coefficient, which is typically the carbon atom beta to the electron-withdrawing group (EWG) on the dienophile. This interaction favors the formation of the ortho adduct.
-
Electron-Withdrawing Groups (EWGs) at the 9-position (e.g., -NO₂, -CHO, -Br) lower the energy of the HOMO and can alter the relative magnitudes of the orbital coefficients. In many cases, the interaction between the dienophile's HOMO and the diene's LUMO becomes more significant (an inverse-electron-demand Diels-Alder scenario). However, for many common dienophiles, the normal electron demand pathway still dominates. The EWG at C-9 enhances the coefficient at C-10, again favoring the formation of the ortho product.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "FMO Control of Regioselectivity"
Steric Hindrance: The Gatekeeper of Reactivity
While electronic factors often lay the groundwork for regioselectivity, steric hindrance can play a decisive, and sometimes overriding, role. A bulky substituent at the 9-position of the anthracene can impede the approach of the dienophile, particularly the substituent on the dienophile, to form the electronically favored ortho isomer. In such cases, the reaction may be funneled through the less sterically congested transition state leading to the meta adduct.[1] The size of the dienophile's substituent is also a critical factor.
A Comparative Analysis of 9-Substituted Anthracenes in Diels-Alder Reactions
The following tables summarize experimental data for the Diels-Alder reactions of various 9-substituted anthracenes with unsymmetrical dienophiles, highlighting the resulting regioselectivity and yields.
Table 1: Diels-Alder Reactions of 9-Bromoanthracene with Various Dienophiles [1]
| Dienophile | Substituent on Dienophile | Solvent | Conditions | Ortho:Meta Ratio | Total Yield (%) |
| Acrylonitrile | -CN | Xylene | Microwave | 3.5 : 1 | Good |
| 2-Chloroacrylonitrile | -Cl, -CN | Xylene | Microwave | Almost exclusively ortho | Good |
| Acrylic Acid | -COOH | Xylene | Microwave | 1.3 : 1 | Good |
| Methacryloyl Chloride | -CH₃, -COCl | Xylene | Microwave | 2 : 1 | Good |
| Phenyl Vinyl Sulfone | -SO₂Ph | Xylene | Microwave | Exclusively meta | Good |
Table 2: Regioselectivity with Other 9-Substituted Anthracenes
| 9-Substituent | Dienophile | Solvent | Conditions | Ortho:Meta Ratio | Total Yield (%) | Reference |
| -Cl | 2-Acetamidoacrylate | Toluene | 48 h, reflux | 1 : 4 | 19 | [1] |
| -CH₃ | 2-Acetamidoacrylate | Nitrobenzene | Not specified | Predominantly meta | Moderate to Good | [1] |
| -CHO | Acrylic Acid | Not specified | Not specified | Predominantly ortho | Not specified | [1] |
| -NO₂ | Acrylic Acid | Not specified | Not specified | Predominantly non-vicinal (meta) | Not specified | [1] |
Analysis of Trends:
-
9-Bromoanthracene: The data for 9-bromoanthracene clearly illustrates the competition between electronic and steric effects. With the relatively small nitrile group of acrylonitrile, the electronically favored ortho product dominates.[1] However, with the bulkier phenyl vinyl sulfone, steric hindrance completely reverses the selectivity to exclusively form the meta adduct.[1] The case of acrylic acid shows a diminished ortho preference compared to acrylonitrile, likely due to the slightly larger size of the carboxylic acid group.[1]
-
9-Chloro and 9-Methylanthracene: The reaction of 9-chloroanthracene and 9-methylanthracene with 2-acetamidoacrylate shows a preference for the meta isomer.[1] This suggests that the steric bulk of the acetamidoacrylate group is significant enough to override the electronic preference for the ortho product in these cases.
-
Electron-Withdrawing Groups (-CHO, -NO₂): While 9-anthraldehyde with acrylic acid predominantly gives the ortho product, 9-nitroanthracene favors the meta (non-vicinal) isomer.[1] This highlights the nuanced electronic influence of different electron-withdrawing groups on the frontier molecular orbitals.
Experimental Protocol: A Self-Validating System
The following detailed protocol for the Diels-Alder reaction of 9-bromoanthracene with acrylonitrile provides a robust and reproducible method for synthesizing and analyzing the resulting regioisomers. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Reaction: Diels-Alder Cycloaddition of 9-Bromoanthracene and Acrylonitrile
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} caption: "Experimental Workflow"
Materials:
-
9-Bromoanthracene
-
Acrylonitrile
-
Xylene (anhydrous)
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Reactant Preparation: In a clean, dry microwave reactor vial equipped with a magnetic stir bar, dissolve 9-bromoanthracene (1.0 mmol) in anhydrous xylene (5 mL).
-
Causality: Using an anhydrous solvent is crucial to prevent side reactions, particularly polymerization of the acrylonitrile.
-
-
Addition of Dienophile: To the stirred solution, add acrylonitrile (1.2 mmol, 1.2 equivalents).
-
Causality: A slight excess of the dienophile is used to ensure complete consumption of the limiting reagent, 9-bromoanthracene.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).
-
Causality: Microwave heating provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating. The temperature and time should be optimized for the specific reaction.
-
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the xylene under reduced pressure using a rotary evaporator.
-
Causality: Removal of the high-boiling solvent is necessary before purification by column chromatography.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). Collect the fractions containing the products.
-
Causality: The ortho and meta isomers will have slightly different polarities and can be separated by column chromatography. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
-
Characterization and Regioselectivity Determination: Combine the fractions of each purified isomer and remove the solvent. Determine the yield of each isomer. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality and Self-Validation: The key to determining the regioselectivity lies in the ¹H NMR spectrum. The bridgehead proton at C-10 of the ortho isomer will appear as a triplet, while the corresponding proton in the meta isomer will be a singlet.[1] This distinct difference in the splitting pattern provides unambiguous confirmation of the regioisomeric structure. The integration of these signals in the crude ¹H NMR spectrum can be used to determine the ortho:meta ratio.
-
Conclusion
The regioselectivity in the Diels-Alder reactions of 9-substituted anthracenes is a predictable outcome governed by a delicate balance of electronic and steric effects. By understanding the principles of Frontier Molecular Orbital theory and considering the steric demands of the reactants, researchers can rationally design experiments to favor the formation of the desired regioisomer. The provided experimental data and detailed protocol serve as a practical guide for scientists to confidently navigate the regiochemical landscape of these powerful cycloaddition reactions, enabling the targeted synthesis of novel molecular architectures for applications in drug discovery and materials science.
References
-
Al-Sultan, K. I., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Serbian Chemical Society, 85(1), 1-10. [Link]
Sources
A Comparative Guide to the Synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene: Thermal vs. Microwave-Assisted Methods
For researchers and professionals in drug development and materials science, the efficient synthesis of complex molecular scaffolds is paramount. 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, also known as 9-Bromodibenzobarrelene[1], is a valuable building block in the synthesis of novel organic materials and potential therapeutic agents. Its rigid, three-dimensional structure makes it an attractive scaffold for creating compounds with unique photophysical properties and biological activities.
This guide provides an in-depth comparison of two primary synthetic methodologies for obtaining this target molecule: traditional thermal synthesis and modern microwave-assisted synthesis. We will delve into the mechanistic underpinnings, practical execution, and performance metrics of each approach, supported by experimental data, to empower you to make informed decisions for your synthetic needs.
The Core Chemistry: A Diels-Alder Cycloaddition
The synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is achieved through a [4+2] cycloaddition, specifically a Diels-Alder reaction.[2] In this reaction, 9-bromoanthracene acts as the diene, reacting with a dienophile to form the characteristic etheno bridge. To yield the unsaturated "etheno" bridge, an alkyne must be employed as the dienophile. For the parent compound, this would be acetylene.
The general reaction scheme is as follows:
Caption: General scheme of the Diels-Alder reaction for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Method 1: The Conventional Approach - Thermal Synthesis
Conventional thermal synthesis relies on heating the reactants in a suitable high-boiling solvent to achieve the necessary activation energy for the Diels-Alder reaction to proceed. Anthracene and its derivatives are known to undergo thermal Diels-Alder reactions, although they can be sluggish due to the aromatic stabilization of the central ring.[3]
Rationale for Experimental Choices
The choice of a high-boiling solvent, such as xylene or nitrobenzene, is critical to maintain the high temperatures (often exceeding 150 °C) required for the reaction to proceed at a reasonable rate.[4] In some instances, a "neat" or solvent-free reaction can be performed at high temperatures, which can accelerate the reaction and simplify purification.[1] The extended reaction times are a direct consequence of the kinetic barriers that need to be overcome through sustained thermal energy input.
Experimental Protocol: Thermal Synthesis
Materials:
-
9-Bromoanthracene
-
Acetylene gas or a suitable acetylene equivalent (e.g., a protected acetylene that is deprotected in situ)
-
High-boiling solvent (e.g., xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask, dissolve 9-bromoanthracene in the chosen high-boiling solvent.
-
Equip the flask with a reflux condenser and ensure an inert atmosphere.
-
Introduce acetylene gas into the reaction mixture via a gas dispersion tube, or add the acetylene equivalent.
-
Heat the reaction mixture to reflux (typically 140-200 °C, depending on the solvent) and maintain for an extended period (often 24-48 hours).[4]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Method 2: The Modern Alternative - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[5] This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times and often an improvement in yields.[6][7]
Rationale for Experimental Choices
The key advantage of microwave synthesis lies in its unique heating mechanism. Polar molecules in the reaction mixture absorb microwave energy and are rapidly heated, leading to a localized superheating effect that can dramatically increase the reaction rate.[7] This allows the Diels-Alder reaction to be completed in minutes rather than hours or days. The choice of solvent is still important, with polar, high-boiling solvents often being effective. The use of a dedicated microwave reactor allows for precise control over temperature and pressure.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
9-Bromoanthracene
-
Acetylene equivalent (e.g., a stable, liquid alkyne)
-
Microwave-compatible solvent (e.g., xylene, N,N-dimethylformamide)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine 9-bromoanthracene, the acetylene equivalent, and the chosen solvent.
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters: temperature (e.g., 180-220 °C), time (e.g., 15-60 minutes), and power.[5]
-
The reaction is irradiated under the set conditions with stirring.
-
After the irradiation is complete, the vial is cooled to a safe temperature.
-
Open the vial and transfer the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using standard techniques such as column chromatography or recrystallization.
Performance Comparison: Thermal vs. Microwave-Assisted Synthesis
| Performance Metric | Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 24 - 48 hours | 15 - 60 minutes |
| Typical Yield | Moderate to Good | Good to Excellent[6] |
| Energy Consumption | High (prolonged heating) | Low (short reaction times) |
| Temperature Control | Less precise, bulk heating | Precise, direct molecular heating |
| Side Reactions | More prevalent due to long exposure to high temperatures | Often reduced due to short reaction times |
| Process Control | Standard laboratory glassware | Requires specialized microwave reactor |
In-Depth Discussion and Mechanistic Considerations
The Diels-Alder reaction is a concerted pericyclic reaction, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state.[2] The efficiency of this reaction is governed by the electronic properties of the diene and dienophile. In the case of 9-bromoanthracene, the electron-withdrawing nature of the bromine atom can influence the reactivity of the anthracene system.
The significant rate enhancement observed in microwave-assisted synthesis is primarily attributed to the thermal effects of rapid, direct heating.[7] This efficient energy transfer allows the reacting molecules to quickly overcome the activation energy barrier of the reaction. While non-thermal "microwave effects" have been a topic of debate, the consensus in the scientific community is that the observed rate accelerations are predominantly due to the thermal component.
Workflow Visualization
Caption: Comparative workflow of thermal and microwave-assisted synthesis.
Conclusion and Recommendations
Both thermal and microwave-assisted methods can be successfully employed for the synthesis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. However, the data and established principles of organic synthesis strongly favor the microwave-assisted approach for its significant advantages in terms of reaction time, energy efficiency, and often improved yields.
For research and development settings where rapid synthesis and optimization are crucial, the investment in a microwave synthesizer is highly justifiable. The ability to perform reactions in a fraction of the time allows for higher throughput and faster progress in multi-step synthetic sequences.
The conventional thermal method remains a viable option, particularly in laboratories not equipped with microwave reactors or for large-scale synthesis where specialized microwave equipment may not be available. However, the lengthy reaction times and higher energy consumption are notable drawbacks.
References
- Al-Qubati, M., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of King Saud University - Science, 32(8), 3417-3420.
- (2025). Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes.
- (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. Synopsis.
- (2025). Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes.
- (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition.
- Kumar, G. V., & Rajendran, A. (2015). Eco-friendly microwave-assisted diels-alder reactions in ionic liquid influenced by minerals. Organic Chem Curr Res.
- Ye, Z., et al. (2013). Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. Journal of Visualized Experiments, (74).
- Rosu, D., et al. (2023). Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins. MDPI.
- Diels–Alder reaction. Wikipedia.
- Sahoo, S., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.
- Singh, M. D. (2009). Diels-Alder reaction of 9-anthracenemethanol and dimethylacetylene-dicarboxy- late; potential route for the synthesis of. Indian Journal of Chemistry, 48B, 1421-1424.
- Rupar, P. A., et al. (2022). Use of a Diels-Alder reaction to modify thermal expansion properties in charge-transfer cocrystals. RSC Publishing.
- Rosu, D., et al. (2023). Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins. PMC.
- A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Truman ChemLab.
- Wang, S., et al. (2020). Microwave Thermal Effect on Diels-Alder Reaction of Furan and Maleimide. Combinatorial Chemistry & High Throughput Screening, 23(8), 776-784.
- Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). Springer.
- Notario, R., et al. (2020). Diels‐Alder Reactivity of a Chiral Anthracene Template with Symmetrical and Unsymmetrical Dienophiles: A DFT Study. ChemistryOpen, 9(7), 779-789.
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Safety Operating Guide
Guide to the Safe and Compliant Disposal of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can utilize our chemical products with the highest degree of safety and efficacy. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene (CAS No. 126690-96-8). The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and mitigate environmental impact.
Essential Safety Profile & Chemical Characteristics
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific, comprehensive safety data sheet for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is not extensively detailed in public literature, its structural similarity to other brominated polycyclic aromatic hydrocarbons (PAHs) allows us to infer a precautionary hazard profile. Compounds like 9-Bromoanthracene and 9,10-Dibromoanthracene are known irritants and environmental hazards.[1][2]
The core principle behind this disposal protocol is the management of halogenated organic waste. Brominated compounds can be persistent in the environment and may form hazardous byproducts upon incomplete combustion.[1][3] Therefore, they must never be disposed of via standard drains or mixed with non-halogenated waste streams.
| Property | Value | Source |
| Chemical Name | 9-Bromo-9,10-dihydro-9,10-ethenoanthracene | [4][5] |
| Synonym(s) | 9-Bromodibenzobarrelene | [5] |
| CAS Number | 126690-96-8 | [4] |
| Molecular Formula | C₁₆H₁₁Br | [4] |
| Molecular Weight | 283.17 g/mol | [4] |
| Inferred Hazards | May cause skin, eye, and respiratory irritation. Potential for aquatic toxicity with long-lasting effects. | [1][2] |
| Thermal Decomposition | Combustion may produce carbon oxides (CO, CO₂) and hydrogen bromide gas. | [6] |
Pre-Disposal Operations: Segregation and Containment
The causality for strict waste segregation at the point of generation is to prevent dangerous chemical reactions and to ensure the waste stream can be correctly profiled by a licensed disposal facility. Mixing halogenated waste with other streams, such as non-halogenated solvents or strong acids, can complicate the disposal process, increase costs, and create safety hazards.
Protocol for Waste Segregation:
-
Designate a Waste Container: Procure a dedicated, chemically-resistant waste container, clearly labeled "HALOGENATED ORGANIC WASTE." The container must be in good condition, with a secure, vapor-tight lid.[7]
-
Initial Labeling: Before adding any waste, affix a hazardous waste label. Fill in the generator's name, location (building and room number), and the container's start date.
-
Contents Log: List "9-Bromo-9,10-dihydro-9,10-ethenoanthracene" as the first component. If it is in a solvent, list the solvent as well (e.g., "Toluene"). Maintain an accurate, running list of all constituents added to this container.
-
Secure Storage: The designated waste container should be stored in a well-ventilated area, such as a satellite accumulation area within a fume hood, away from incompatible materials.[2]
Step-by-Step Disposal Protocol
This protocol covers the journey of the waste from the experimental flask to its final, compliant disposal. The overarching mandate for brominated organic compounds is disposal via a licensed professional waste management service.[6][8] Your responsibility is to prepare the waste correctly for collection.
-
Waste Collection:
-
Solid Waste: Collect any solid 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, contaminated personal protective equipment (PPE) like gloves, or weighing papers.
-
Liquid Waste: Collect any solutions containing the compound.
-
Transfer these materials carefully into the designated "HALOGENATED ORGANIC WASTE" container. Avoid creating dust from solid materials.[8]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Finalizing for Disposal:
-
Once the container is full or the experiment is complete, finalize the hazardous waste label with the exact composition and estimated percentages of each component.
-
Ensure the lid is tightly sealed.
-
Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[7]
-
-
Hand-Off to EHS:
-
Move the sealed and fully labeled container to your facility's designated main waste accumulation area or await pickup by trained EHS personnel.
-
Crucially, do not attempt to treat or neutralize this chemical waste yourself. The recommended disposal method is high-temperature incineration in a facility equipped with scrubbers to handle the resulting acidic gases like HBr.[3] This is a specialized process that must be handled by certified professionals.
-
Spill Management Protocol
In the event of an accidental release, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's EHS or emergency response team.
-
Control Vapors and Sources: If safe to do so, eliminate ignition sources as a precaution. Ensure ventilation is adequate, preferably within a chemical fume hood.[8]
-
Containment and Cleanup:
-
Wear appropriate PPE: nitrile gloves, chemical splash goggles, and a lab coat.[7]
-
For a small spill of solid material, carefully sweep it up, avoiding dust creation, and place it into the designated halogenated waste container.[6]
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
Once absorbed, scoop the material into the waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene waste.
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- 8. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Safely Handling 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach. This guide provides essential safety and logistical information for the handling of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, ensuring that your work can proceed both efficiently and, most importantly, safely.
Anticipated Hazard Profile
Based on analogous compounds, 9-Bromo-9,10-dihydro-9,10-ethenoanthracene should be handled as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Direct contact may lead to significant irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors can cause irritation to the respiratory tract.[2][3][4][5]
-
Toxicity: Halogenated aromatic compounds carry a risk of systemic toxicity.[1]
-
Environmental Hazard: Many halogenated organic compounds are toxic to aquatic life and can have long-lasting environmental effects.[3][4]
| Property | Value | Source |
| Molecular Formula | C16H11Br | [6] |
| Molecular Weight | 283.17 g/mol | [6] |
| Appearance | Solid | [5] |
| Melting Point | 140 °C | [6] |
| Solubility | Soluble in Toluene | [6] |
| CAS Number | 126690-96-8 | [6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol is designed to minimize exposure and ensure a safe working environment.
Engineering Controls and Preparation
-
Fume Hood: All manipulations of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Work Area: Designate a specific area for handling this compound. Keep the area clean and free of clutter to minimize the risk of spills and contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for comprehensive protection.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling or in the event of a spill, consider more robust options like neoprene or butyl rubber.[1][8][9] Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Eye Protection: Chemical safety goggles are mandatory.[1][8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over personal clothing.[9] Ensure that legs and feet are fully covered; open-toed shoes are not permitted.[9]
-
Respiratory Protection: When working within a properly functioning fume hood, respiratory protection is typically not required. However, if a fume hood is unavailable or in the case of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][9]
Handling and Experimental Procedures
-
Weighing: If possible, weigh the compound directly within the fume hood. If this is not feasible, use a balance in a designated area with minimal air currents and carefully transfer the material to the reaction vessel within the fume hood.
-
Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid material. Avoid creating dust.
-
In Case of Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[5][7]
-
Eyes: Flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection: All waste materials, including contaminated gloves, paper towels, and disposable labware, should be collected in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[10]
By adhering to these guidelines, you can confidently and safely incorporate 9-Bromo-9,10-dihydro-9,10-ethenoanthracene into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- Vertex AI Search. (n.d.). Time in Pasuruan, ID.
- Toronto Research Chemicals. (n.d.). 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 9-Bromoanthracene.
- Cambridge Isotope Laboratories. (n.d.). Safety Data Sheet: ISOLED-D™ 9-Bromo-10-(2-naphthyl)-anthracene- D₁₅ (D, 98%).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- PubChem. (n.d.). 9-Bromoanthracene.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025). Safety Data Sheet: 9-Bromoanthracene.
- Ossila. (2023). Safety Data Sheet: 9,10-Dibromoanthracene.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Grokipedia. (n.d.). 9,10-Dibromoanthracene.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- ChemicalBook. (n.d.). 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
- CP Lab Safety. (n.d.). 9-Bromo-9, 10-dihydro-9, 10-ethenoanthracene, min 98%, 1 gram.
- CP Lab Safety. (n.d.). 9-Bromo-9,10-dihydro-9,10-ethenoanthracene, 1gram, Each.
- PubChem. (n.d.). 9-Bromo-10-nitroanthracene.
- Wikipedia. (n.d.). 9,10-Dihydroanthracene.
- BenchChem. (2025). Safe Handling and Disposal of 9-(2-Bromoethoxy)anthracene: A Comprehensive Guide.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
